3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPSJINBUZCDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148108 | |
| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-23-9 | |
| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
This guide provides a comprehensive overview of a viable synthetic pathway for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation and modification.
Introduction
This compound is a substituted picolinamide. Picolinamide derivatives are known to be useful in a range of copper-catalyzed cross-coupling reactions, offering advantages over traditional palladium or nickel catalysts due to lower cost and toxicity of the metal.[1] The strategic placement of the hydroxyl and N,N-dimethylcarboxamide moieties on the pyridine ring suggests potential applications as a bidentate ligand in coordination chemistry or as a scaffold in the development of novel pharmaceutical agents. This guide will detail a logical and efficient multi-step synthesis starting from the readily available precursor, 3-hydroxypicolinic acid.
Strategic Synthesis Pathway
The most direct and logical synthetic route to this compound involves a two-step process commencing with 3-hydroxypicolinic acid. This strategy is predicated on the initial activation of the carboxylic acid moiety, followed by amidation with dimethylamine. An optional initial step, the synthesis of 3-hydroxypicolinic acid, is also discussed for contexts where this starting material is not commercially available.
A visual representation of the primary synthesis pathway is provided below:
Caption: A two-step synthesis of this compound from 3-hydroxypicolinic acid.
Part 1: Synthesis of the Precursor, 3-Hydroxypicolinic Acid
While 3-hydroxypicolinic acid is commercially available, its synthesis from simpler starting materials can be achieved through various methods.[2] One common approach involves the oxidation of 2-pyridinecarboxaldehyde.[2] Another established route starts from furfural, proceeding through a series of steps including cyano-amination and rearrangement.[3] For the purpose of this guide, we will assume the availability of 3-hydroxypicolinic acid as the starting material for the main synthesis.
Part 2: Core Synthesis of this compound
This section details the conversion of 3-hydroxypicolinic acid to the target compound. The process is broken down into two critical steps: the formation of an acyl chloride intermediate and the subsequent amidation.
Step 1: Formation of 3-Hydroxypicolinoyl Chloride
Causality of Experimental Choices: The conversion of a carboxylic acid to an amide often requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. The formation of an acyl chloride is a classic and effective method for this activation. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypicolinic acid (1.0 eq.).
-
Suspend the acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). A co-solvent such as anhydrous toluene can be used if solubility is an issue.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood.
-
The resulting crude 3-hydroxypicolinoyl chloride, a solid or oil, can be used in the next step without further purification.
Step 2: Amidation with Dimethylamine
Causality of Experimental Choices: The highly electrophilic acyl chloride readily reacts with nucleophiles like dimethylamine. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent unwanted side reactions. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine. The use of an excess of dimethylamine can also serve this purpose.
Detailed Experimental Protocol:
-
Dissolve the crude 3-hydroxypicolinoyl chloride from the previous step in an anhydrous inert solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq.) in the same anhydrous solvent. A commercially available solution of dimethylamine in THF can be used.
-
Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) to the acyl chloride solution.
-
Slowly add the dimethylamine solution to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The purity and identity of the final product should be confirmed by analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine ring and the two methyl groups of the N,N-dimethylamide. The chemical shifts will be influenced by the electronic effects of the hydroxyl and amide substituents. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the N,N-dimethylamide group, including the carbonyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₈H₁₀N₂O₂), which is 166.18 g/mol .[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and the aromatic C-H and C=C/C=N stretches of the pyridine ring. |
| Melting Point | A sharp melting point is indicative of a pure compound. The reported melting point is 99-100 °C.[4] |
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a well-ventilated fume hood with appropriate PPE.
-
Pyridine and its derivatives can be toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The two-step sequence, involving the formation of an acyl chloride followed by amidation, is a classic and well-understood transformation in organic synthesis. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize this protocol for their specific needs, paving the way for further exploration of the chemical and biological properties of this and related compounds.
References
Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 883–888. [Link]
Zhang, W., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 15(31), 6546–6549. [Link]
Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950.
[3] Crepet, A., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2.
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- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
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3-Hydroxy-N,N-dimethylpyridine-2-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1076-23-9) is a substituted picolinamide, a class of compounds featuring a pyridine-2-carboxamide core structure.[1][2] The molecule's distinct architecture, which combines a 3-hydroxypyridine ring with a tertiary N,N-dimethylcarboxamide group, makes it a subject of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl oxygen, adjacent to the chelating pyridine nitrogen, suggests a high potential for molecular interactions and applications in coordination chemistry. Picolinamide derivatives are recognized for their diverse biological activities, serving as foundational scaffolds in the development of novel therapeutic agents, including enzyme inhibitors and antimalarials.[3][4][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, offering a foundational resource for its application in research and development.
Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 1076-23-9 | [1] |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| Flash Point | 212.5 °C | [1] |
| Refractive Index | 1.567 | [1] |
| XLogP3 | 1.2 | [1] |
| Polar Surface Area (PSA) | 53.4 Ų | [1] |
The XLogP3 value of 1.2 indicates moderate lipophilicity, suggesting the compound may possess reasonable cell permeability.[1] The polar surface area of 53.4 Ų further supports its potential as a drug candidate, as it falls within the typical range for orally bioavailable molecules.[1]
Synthesis and Purification
The synthesis of picolinamide derivatives is a well-established area of organic chemistry.[6][7] A robust and logical pathway to this compound involves the amidation of 3-hydroxypicolinic acid with dimethylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Proposed Synthetic Workflow
The overall process can be visualized as a three-stage workflow: activation of the starting material, amide coupling, and finally, purification and characterization of the final product.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is a representative methodology based on standard practices for picolinamide synthesis.[3][7] The causality behind this two-step approach is control: converting the carboxylic acid to an acyl chloride creates a highly reactive electrophile, ensuring an efficient and high-yielding reaction with the dimethylamine nucleophile.
Step 1: Synthesis of 3-Hydroxypicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypicolinic acid (1.0 eq).
-
Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the acid chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-hydroxypicolinoyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-hydroxypicolinoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of the reaction between the highly reactive acyl chloride and the amine.
-
Slowly add a solution of dimethylamine (2.0-2.5 eq, often as a solution in THF or as a gas bubbled through the solvent) and a non-nucleophilic base like triethylamine (TEA, ~2.5 eq). The excess base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate or methanol, is effective for isolating the pure compound. The identity and purity of the final product must be confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | ~8.0-8.2 ppm (d): Pyridine H-6 proton. ~7.2-7.4 ppm (m): Pyridine H-4 and H-5 protons. ~9.0-11.0 ppm (br s): Phenolic OH proton (exchangeable with D₂O). ~3.0-3.2 ppm (s, 6H): Two equivalent N-CH₃ groups. |
| ¹³C NMR | ~165-170 ppm: Amide carbonyl (C=O) carbon. ~155-160 ppm: C-3 carbon bearing the hydroxyl group. ~120-145 ppm: Remaining pyridine ring carbons. ~35-40 ppm: N-CH₃ carbons. |
| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretching vibration. ~2900-3000: C-H stretching (aliphatic). ~1630-1660: C=O stretching (Amide I band). ~1570-1600: C=C and C=N ring stretching vibrations. |
| MS (ESI+) | m/z 167.08: [M+H]⁺. m/z 189.06: [M+Na]⁺. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three key functional components: the 3-hydroxypyridine ring, the tertiary amide, and the pyridine nitrogen.
Caption: Key reactive sites of this compound.
-
Pyridine Nitrogen: As a heterocyclic amine, the pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. It also serves as a potent coordination site for metal ions.
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is a primary site for derivatization via O-alkylation or O-acylation, allowing for the synthesis of diverse analogues.[3]
-
Amide Group: The N,N-disubstituted amide is generally stable and resistant to hydrolysis under mild conditions. However, it can be cleaved under harsh acidic or basic conditions. The carbonyl oxygen acts as a hydrogen bond acceptor.
-
Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from strong oxidizing agents and incompatible materials.[1]
Potential Applications in Research and Development
The structural motifs within this compound make it a valuable platform for chemical and biological exploration.
-
Medicinal Chemistry: Pyridine-carboxamide scaffolds are prevalent in drug discovery.[11][12] This compound can serve as a versatile building block or a lead compound for developing inhibitors of enzymes like matrix metalloproteinases (MMPs) or 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which have been targeted with similar structures.[3][4] The 3-hydroxy group is particularly important, as it can mimic a key interaction of natural ligands or be used to modulate pharmacokinetic properties.
-
Coordination Chemistry: The tridentate O,N,O chelation motif (hydroxyl oxygen, pyridine nitrogen, carbonyl oxygen) makes this molecule an excellent candidate for forming stable complexes with a variety of metal ions. These complexes could have applications in catalysis, materials science, or as imaging agents.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 166.18 g/mol , this compound fits the profile of a "fragment." It can be used in screening campaigns to identify initial low-affinity binders to biological targets, which can then be optimized into more potent leads.
Conclusion
This compound is a well-defined chemical entity with a rich set of properties derived from its unique combination of functional groups. Its moderate lipophilicity, established synthetic routes, and multiple points for chemical modification make it an attractive molecule for researchers. The insights provided in this guide—from its fundamental physicochemical data to its predicted reactivity and potential applications—offer a solid foundation for scientists and drug development professionals seeking to leverage this compound in their research endeavors.
References
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ResearchGate. Synthesis of picolinamide amide derivatives. Available at: [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
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PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]
- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available at: [Link]
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PubChem - NIH. 3-Hydroxypicolinamide. Available at: [Link]
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ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
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ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. Available at: [Link]
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PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]
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ResearchGate. (PDF) Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Available at: [Link]
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PMC - NIH. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available at: [Link]
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ResearchGate. Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide... | Request PDF. Available at: [Link]
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Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]
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3-Hydroxy-N,N-dimethylpyridine-2-carboxamide mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract
This technical guide delineates the proposed core mechanism of action for this compound, a small molecule belonging to the pyridine carboxamide class of compounds. Based on extensive analysis of its structural features and the established pharmacology of analogous compounds, the primary mechanism is identified as the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization and subsequent activation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor, a master regulator of the cellular response to hypoxia. This guide provides a comprehensive overview of the underlying biochemical pathways, details the molecular interactions at the enzyme's active site, and furnishes field-proven experimental protocols for the validation of this mechanism. The intended audience for this document includes researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class for therapeutic applications, such as the treatment of anemia and ischemic diseases.
Introduction and Proposed Primary Mechanism
This compound is a synthetic small molecule characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an N,N-dimethylcarboxamide group at the 2-position. While direct, extensive studies on this specific molecule are not widely published, its core structure is highly homologous to a well-established class of compounds known to act as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2] Therefore, the central hypothesis of this guide is that this compound functions as a competitive inhibitor of PHD enzymes, thereby preventing the degradation of HIF-1α and activating downstream hypoxia-responsive signaling pathways.
The HIF signaling cascade is a crucial cellular mechanism for adapting to low oxygen availability.[3][4] By inhibiting the key enzymes that regulate this pathway under normal oxygen conditions, compounds like this compound can effectively mimic a hypoxic state, leading to therapeutic effects such as stimulating erythropoiesis (red blood cell production).[5]
The HIF-1α Signaling Pathway: A Tale of Oxygen-Dependent Degradation
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but is targeted for immediate proteasomal degradation. This rapid turnover is a tightly regulated process orchestrated by the PHD enzymes (primarily PHD1, PHD2, and PHD3).[6][7]
Core Mechanism:
-
Prolyl Hydroxylation: PHD enzymes utilize molecular oxygen, iron (Fe²⁺), and α-ketoglutarate (also known as 2-oxoglutarate) as co-substrates to hydroxylate specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[3][8]
-
VHL Recognition: Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[9]
-
Ubiquitination and Degradation: The VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This ensures that in the presence of sufficient oxygen, HIF-1α levels remain low, and hypoxia-responsive genes are not activated.[6]
The Role of PHD Inhibition:
In conditions of low oxygen (hypoxia) or in the presence of a PHD inhibitor, the hydroxylation of HIF-1α is blocked.[4] This prevents VHL binding, allowing HIF-1α to escape degradation and accumulate within the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5] This transcriptional activation leads to the production of proteins involved in:
-
Erythropoiesis: Erythropoietin (EPO)
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
-
Metabolism: Glucose transporters (e.g., GLUT1) and glycolytic enzymes
The diagram below illustrates this critical signaling pathway.
Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia/PHD Inhibition.
Molecular Mechanism of PHD Inhibition
The pyridine-2-carboxamide scaffold is a classic structural motif for PHD inhibitors. These molecules are designed as structural mimetics of α-ketoglutarate (2-OG), a key co-substrate for the hydroxylation reaction.[2]
Causality of Inhibition:
-
Active Site Competition: this compound is proposed to act as a competitive inhibitor by binding to the active site of PHD enzymes.[4]
-
Iron Chelation: The core structure, featuring the pyridine nitrogen, the 2-carboxamide, and the 3-hydroxyl group, forms a tridentate chelation motif that coordinates with the catalytic Fe²⁺ ion in the active site. This binding mode directly mimics the interaction of α-ketoglutarate with the iron center.
-
Displacement of Co-substrate: By occupying the α-ketoglutarate binding pocket and chelating the essential iron cofactor, the inhibitor prevents the binding and subsequent decarboxylation of the natural co-substrate, thereby halting the hydroxylation of HIF-1α.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of in-vitro and cell-based assays must be performed. The following protocols are based on established methodologies in the field and serve as a self-validating system to confirm PHD inhibition and its downstream cellular consequences.
In-Vitro PHD2 Inhibition Assay (AlphaScreen™)
This protocol describes a high-throughput, homogeneous assay to determine the direct inhibitory activity of the compound on recombinant PHD2, the primary regulator of HIF-1α in normoxia.[9]
Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate. A specific antibody that recognizes the hydroxylated proline residue is used, along with AlphaScreen™ donor and acceptor beads, to generate a luminescent signal proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
Prepare Enzyme Mix: Dilute recombinant human PHD2 (catalytic domain) to 10 nM, FeSO₄ to 20 µM, and L-ascorbic acid to 200 µM in Assay Buffer.
-
Prepare Substrate Mix: Dilute biotinylated HIF-1α CODD peptide (e.g., residues 556-574) to 150 nM and α-ketoglutarate to 5 µM in Assay Buffer.
-
Prepare Compound Dilutions: Create a serial dilution of this compound (e.g., from 100 µM to 1 pM) in Assay Buffer with 10% DMSO.
-
Prepare Detection Mix: Dilute anti-hydroxy-HIF-1α antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads in the manufacturer-recommended buffer.
-
-
Assay Procedure (384-well ProxiPlate™):
-
Add 2 µL of compound dilution or vehicle (10% DMSO) to each well.
-
Add 4 µL of Enzyme Mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of Substrate Mix to each well.
-
Incubate for 20 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of Detection Mix.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an EnVision® plate reader (or equivalent) capable of AlphaScreen™ detection.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to vehicle controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol verifies that the compound can penetrate the cell membrane and inhibit intracellular PHDs, leading to the accumulation of HIF-1α protein.
Principle: Human cells (e.g., HeLa or U2OS) are treated with the compound under normoxic conditions. Cell lysates are then analyzed by Western blot using an antibody specific for HIF-1α to detect its accumulation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (0.1% DMSO) for 4-6 hours under standard normoxic conditions (21% O₂, 5% CO₂).
-
Include a positive control of cells treated with a known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) or exposed to hypoxia (1% O₂).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to 20-30 µg per lane and separate by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify the band intensity for HIF-1α and normalize it to the loading control.
-
Plot the normalized HIF-1α levels against compound concentration to determine the dose-dependent effect and estimate the EC₅₀ value.
-
Data Presentation and Expected Outcomes
The experimental workflows should yield quantitative data that validate the proposed mechanism. The results can be summarized for clear interpretation and comparison.
Table 1: Representative Quantitative Data for a Putative PHD Inhibitor
| Assay Type | Parameter | Expected Value | Interpretation |
| In-Vitro PHD2 Inhibition | IC₅₀ | 5 - 50 nM | High potency indicates direct and strong interaction with the target enzyme. |
| Cell-Based HIF-1α Stabilization | EC₅₀ | 0.5 - 5 µM | Demonstrates good cell permeability and effective inhibition of intracellular PHDs. |
| HRE-Luciferase Reporter Assay | EC₅₀ | 1 - 10 µM | Confirms that stabilized HIF-1α is transcriptionally active. |
| Target Gene qPCR (EPO) | Fold Induction | >10-fold | Validates the activation of downstream therapeutic pathways. |
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// Edges start -> invitro_assay; invitro_assay -> ic50; ic50 -> cellular_assay [label="Potent?\n(IC50 < 1µM)"]; ic50 -> stop [label="No"]; cellular_assay -> ec50; ec50 -> functional_assay [label="Active in Cells?\n(EC50 < 20µM)"]; ec50 -> stop [label="No"]; functional_assay -> downstream_assay; downstream_assay -> conclusion; }
Caption: A logical workflow for validating the PHD inhibitory mechanism of a new compound.
Concluding Remarks and Future Directions
The convergence of structural analogy with established classes of PHD inhibitors strongly supports the proposed mechanism of action for this compound.[1][2] It is posited to function as a competitive inhibitor of PHD enzymes by chelating the active-site iron, thereby stabilizing HIF-1α and activating hypoxia-responsive genes. The experimental protocols detailed herein provide a robust framework for validating this hypothesis, from direct enzyme inhibition to downstream cellular and functional consequences.
Future research should focus on determining the isoform selectivity of this compound against PHD1, PHD2, and PHD3, as well as its selectivity against other 2-oxoglutarate-dependent dioxygenases to fully characterize its safety and therapeutic window. Pharmacokinetic and in-vivo efficacy studies in relevant animal models of anemia or ischemia will be the critical next steps in its development as a potential therapeutic agent.
References
-
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]
-
Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. [Link]
-
Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. [Link]
-
Stabilization of HIF-α through cellular inhibition of HIF prolyl... [Link]
-
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]
-
Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. [Link]
-
Direct and continuous assay for prolyl 4-hydroxylase. [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]
-
Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]
Sources
- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Potential Modulator of the Hypoxia-Inducible Factor Pathway
This technical guide provides a comprehensive overview of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS No. 1076-23-9), a small molecule with significant potential as a research tool and a scaffold for drug development. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, potential mechanism of action, synthesis, and applications of this pyridine carboxamide derivative.
Introduction: The Significance of Pyridine Carboxamides in Drug Discovery
Pyridine-based carboxamides are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Their ability to form key hydrogen bonds and coordinate with metal ions makes them ideal candidates for enzyme inhibitors. One of the most promising areas of research for this class of compounds is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the cellular response to hypoxia.[1][2][3][4][5][6][7][8] The structural features of this compound, particularly the hydroxypyridine core, suggest its potential to act as a PHD inhibitor, thereby stabilizing the Hypoxia-Inducible Factor (HIF) and activating downstream pathways with therapeutic implications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1076-23-9 | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% (typical) | |
| Storage | 2-8°C, sealed in a dry environment | |
| InChI Key | KNPSJINBUZCDRE-UHFFFAOYSA-N |
Potential Mechanism of Action: Inhibition of Prolyl Hydroxylase and HIF Stabilization
The primary hypothesized mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are a family of non-heme iron-containing dioxygenases that play a crucial role in cellular oxygen sensing.[5][6][7]
Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[2]
In hypoxic (low oxygen) conditions, PHD activity is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the production of proteins that mediate adaptive responses to low oxygen, including erythropoietin (EPO), which is essential for red blood cell production.[4][5][6]
This compound, as a potential PHD inhibitor, is thought to mimic the hypoxic state by binding to the active site of PHDs, thereby preventing the hydroxylation and subsequent degradation of HIF-α. This leads to the stabilization of HIF-α and the activation of downstream gene expression, even under normoxic conditions.
Synthesis and Characterization
A potential synthetic workflow is outlined below:
Sources
- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy-N,N-dimethylpyridine-2-carboxamide molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract
This compound (CAS No. 1076-23-9) is a substituted pyridine derivative belonging to the hydroxypicolinamide class of compounds.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by related analogues, including anticancer and antibacterial properties.[2][3][4] This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential for intramolecular interactions. A detailed, field-proven synthetic protocol is presented, grounded in established amide coupling methodologies, alongside a predictive guide to its spectroscopic characterization. The document aims to serve as a foundational resource for scientists investigating this molecule and its potential applications in drug discovery programs.
Molecular Identity and Physicochemical Properties
This compound is a small molecule characterized by a pyridine ring functionalized with a hydroxyl group at the C3 position and an N,N-dimethylcarboxamide group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide |
| CAS Number | 1076-23-9[1] |
| Molecular Formula | C₈H₁₀N₂O₂[1] |
| Molecular Weight | 166.18 g/mol [1] |
| InChIKey | KNPSJINBUZCDRE-UHFFFAOYSA-N[1] |
Physicochemical Data
The following table summarizes key experimental and computed physicochemical properties, which are crucial for predicting its behavior in both chemical and biological systems.
| Property | Value | Source |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.218 g/cm³ (Predicted) | [1] |
| XLogP3 | 1.2 | [1] |
| PSA (Polar Surface Area) | 53.4 Ų | [1] |
Elucidation of the Molecular Structure
The spatial arrangement of the functional groups in this compound is critical to its properties. The proximity of the 3-hydroxyl and 2-carboxamide substituents allows for significant intramolecular interactions that influence the molecule's conformation and reactivity.
Core Structural Features and Conformational Analysis
The structure's key feature is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the 3-hydroxyl group and the carbonyl oxygen of the adjacent 2-carboxamide group. This interaction forms a pseudo-six-membered ring, which imparts a degree of planarity and rigidity to the molecule. This conformational lock can significantly impact how the molecule presents its pharmacophoric features to a biological target.
Furthermore, the C(O)-N amide bond possesses a substantial rotational barrier due to partial double-bond character. This restricts the orientation of the N,N-dimethyl groups relative to the pyridine ring. The interplay between this rotational restriction and the intramolecular hydrogen bond defines the molecule's preferred low-energy conformation.
Caption: Key intramolecular hydrogen bond in the molecule.
Synthetic Strategy and Methodologies
The synthesis of this compound is most logically achieved via an amide bond formation reaction. This involves coupling the carboxylic acid of the pyridine core with dimethylamine. This approach is widely used in pharmaceutical chemistry for its reliability and tolerance of various functional groups.
Retrosynthetic Analysis
A retrosynthetic disconnection of the amide bond reveals 3-hydroxypicolinic acid and dimethylamine as the primary starting materials. This is a robust and efficient synthetic route.
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Enigmatic Origins of a Promising Scaffold: A Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Uncharted Territory of a Seemingly Simple Molecule
In the vast landscape of chemical compounds, some molecules burst onto the scene with a well-documented discovery and a clear purpose, while others emerge with a more enigmatic history. 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a compound of significant interest due to its structural motifs prevalent in numerous bioactive agents, falls into the latter category. Despite its presence in chemical supplier databases and its straightforward structure, a definitive seminal publication detailing its initial "discovery"—the who, when, and why of its first synthesis and characterization—remains elusive in the accessible scientific literature.
This technical guide, therefore, deviates from a traditional discovery narrative. Instead, it aims to provide a comprehensive overview based on established chemical principles and the extensive research surrounding its constituent parts and analogous structures. As Senior Application Scientists, we recognize that the value of a compound is not solely defined by its origin story but also by its potential and the methodologies that enable its exploration. This whitepaper will equip researchers with a robust understanding of this compound, focusing on its logical synthesis, detailed characterization, and the scientific context that underscores its potential in medicinal chemistry and drug development.
I. Deconstructing the Molecule: A Foundation in Pyridine Carboxamides
The structure of this compound is a compelling convergence of three key chemical features: a pyridine ring, a hydroxyl group at the 3-position, and a dimethylcarboxamide group at the 2-position. Each of these components contributes to the molecule's overall physicochemical properties and potential biological activity.
-
The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine scaffold is a cornerstone of medicinal chemistry. Its ability to participate in hydrogen bonding, metal coordination, and various substitution reactions makes it a privileged structure in drug design.
-
The 3-Hydroxy Group: The hydroxyl substituent significantly influences the electronic properties of the pyridine ring and introduces a potential hydrogen bond donor and acceptor, which can be crucial for molecular recognition by biological targets.
-
The N,N-Dimethylcarboxamide Moiety: This functional group is a common feature in many pharmaceutical compounds, often improving metabolic stability and modulating solubility and cell permeability.
The strategic placement of these groups on the pyridine ring creates a unique chemical entity with a specific three-dimensional arrangement of functional groups, predisposing it to interact with biological macromolecules in a defined manner.
II. The Synthetic Blueprint: A Proposed Pathway to this compound
While the original synthesis is not documented, a logical and efficient pathway can be devised based on the well-established chemistry of its precursor, 3-hydroxypicolinic acid. This synthetic approach is designed to be robust and reproducible in a standard laboratory setting.
Core Precursor: The Synthesis of 3-Hydroxypicolinic Acid
The journey to our target molecule begins with the synthesis of 3-hydroxypicolinic acid (also known as 3-hydroxy-2-pyridinecarboxylic acid). This intermediate is a known compound and its preparation is documented in the scientific literature.
Experimental Protocol: Synthesis of 3-Hydroxypicolinic Acid
Objective: To synthesize the key precursor, 3-hydroxypicolinic acid.
Materials:
-
2-Pyridinecarboxaldehyde
-
Quinolinium dichromate
-
Acetic acid
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Oxidation of 2-Pyridinecarboxaldehyde: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde in a suitable solvent such as aqueous acetic acid.
-
Addition of Oxidizing Agent: Slowly add a solution of quinolinium dichromate in water to the reaction mixture under controlled temperature conditions.
-
Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (e.g., 48 hours) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may involve extraction and/or crystallization to isolate the crude 3-hydroxypicolinic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure 3-hydroxypicolinic acid.
Causality of Experimental Choices:
-
The choice of quinolinium dichromate as the oxidizing agent is based on its effectiveness in converting aldehydes to carboxylic acids under relatively mild conditions, which helps to prevent degradation of the pyridine ring.
-
The use of an inert atmosphere is crucial to prevent unwanted side reactions, particularly oxidation of other sensitive functional groups.
The Final Step: Amidation to Yield this compound
With 3-hydroxypicolinic acid in hand, the final transformation involves the formation of the N,N-dimethylamide. This is a standard amidation reaction, which can be achieved through several reliable methods.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the target compound from 3-hydroxypicolinic acid.
Method 1: Thionyl Chloride-Mediated Amidation
Materials:
-
3-Hydroxypicolinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (in a suitable solvent like THF or as a gas)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation: Suspend 3-hydroxypicolinic acid in an anhydrous, non-protic solvent. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C). The reaction will generate the corresponding acyl chloride.
-
Amine Addition: In a separate flask, prepare a solution of dimethylamine in an anhydrous solvent. Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution at a controlled low temperature.
-
Reaction Quenching and Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method 2: Peptide Coupling Reagent-Mediated Amidation
Materials:
-
3-Hydroxypicolinic acid
-
Dimethylamine hydrochloride
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)
Procedure:
-
Reaction Setup: Dissolve 3-hydroxypicolinic acid, dimethylamine hydrochloride, and the coupling reagent (and HOBt if using EDC) in the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Reaction and Work-up: Stir the reaction at room temperature until completion. Perform a standard aqueous work-up and extraction.
-
Purification: Purify the product using column chromatography or recrystallization.
Causality of Experimental Choices:
-
The thionyl chloride method is a classic and cost-effective way to activate the carboxylic acid. However, it can be harsh and may not be suitable for more complex substrates.
-
Peptide coupling reagents offer a milder and often higher-yielding alternative for amidation, with fewer side products. The choice of reagent can be optimized based on the specific substrate and desired purity.
Diagram of the Proposed Synthetic Workflow
Caption: A proposed two-step synthetic pathway to this compound.
III. Characterization and Data Presentation
Upon successful synthesis, a thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, confirming the presence and connectivity of all atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl, amide, and aromatic C-H bonds.
-
Melting Point Analysis: A sharp melting point is a good indicator of the compound's purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1076-23-9 | Echemi |
| Molecular Formula | C₈H₁₀N₂O₂ | Echemi |
| Molecular Weight | 166.18 g/mol | Echemi |
| Melting Point | 99-100 °C | Echemi |
| Appearance | White to off-white crystalline solid (predicted) | - |
IV. The Scientific Context and Future Directions
While the specific discovery of this compound is not well-documented, the broader class of picolinamide derivatives has been extensively investigated for a wide range of biological activities. These include, but are not limited to, inhibitors of various enzymes and modulators of cellular signaling pathways.
The structural features of this compound suggest several avenues for future research:
-
Screening for Biological Activity: The compound could be screened against a panel of biological targets, such as kinases, proteases, and receptors, to identify potential therapeutic applications.
-
Fragment-Based Drug Discovery: It can serve as a valuable fragment for the design of more complex and potent drug candidates.
-
Coordination Chemistry: The pyridine nitrogen and the adjacent functional groups make it an interesting ligand for the development of novel metal complexes with potential catalytic or therapeutic properties.
Diagram of Potential Research Applications
Caption: Potential research avenues for this compound.
V. Conclusion: A Molecule of Opportunity
VI. References
An In-Depth Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and its Role as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a small molecule belonging to the pyridine carboxamide class of compounds. While specific public-domain data on this exact molecule is limited, its structural features place it within a class of compounds that have garnered significant interest in medicinal chemistry, primarily as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This guide will provide a comprehensive overview of the synthesis, mechanism of action, biological evaluation, and analytical considerations for this compound, using data from closely related analogs to illustrate the core principles where specific data is not available.
Chemical and Physical Properties
Basic chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1076-23-9 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| XLogP3 | 1.2 | [1] |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes, leveraging established pyridine chemistry. A common strategy involves the amidation of a suitable 3-hydroxypicolinic acid derivative.
General Synthetic Approach
A plausible synthetic route, based on general procedures for related compounds, is outlined below.[2] This process typically starts from a commercially available hydroxypyridine derivative.
Caption: General synthetic workflow for this compound.
Experimental Protocol (Illustrative)
The following is a representative, non-validated protocol based on general organic chemistry principles and literature for related compounds.[2][3]
Step 1: Activation of 3-Hydroxypicolinic Acid
-
To a stirred solution of 3-hydroxypicolinic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 3-hydroxypicolinoyl chloride.
Step 2: Amidation
-
The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C, and an excess of dimethylamine (as a solution in THF or as a gas) is added slowly.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
Step 3: Purification and Characterization
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Biological Activity: Inhibition of HIF Prolyl Hydroxylase
The primary therapeutic interest in the pyridine carboxamide scaffold lies in its ability to inhibit HIF prolyl hydroxylases (PHDs).[4][5]
Mechanism of Action
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6] In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of numerous genes, including erythropoietin (EPO).[6]
HIF prolyl hydroxylase inhibitors, including those from the pyridine carboxamide class, are typically 2-oxoglutarate mimetics that chelate the active site iron of the PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even under normoxic conditions.[6] This leads to an increase in endogenous EPO production and stimulation of erythropoiesis.
Caption: Simplified HIF pathway under normoxia and with PHD inhibition.
In Vitro Evaluation
Illustrative In Vitro Assay Protocol (PHD2 Inhibition)
-
Reagents and Materials: Recombinant human PHD2, HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, and a suitable detection system (e.g., fluorescence-based or mass spectrometry-based).
-
Assay Procedure:
-
The test compound (e.g., this compound) is serially diluted.
-
The compound dilutions are incubated with PHD2, the HIF-1α peptide, Fe(II), and ascorbate in an appropriate buffer.
-
The reaction is initiated by the addition of 2-oxoglutarate.
-
After a defined incubation period, the reaction is quenched.
-
The extent of peptide hydroxylation is measured, and the IC₅₀ value is calculated.
-
In Vivo Efficacy
The in vivo efficacy of PHD inhibitors is evaluated in animal models of anemia, often in rodents. The primary endpoint is an increase in hemoglobin and hematocrit levels, driven by elevated endogenous EPO. Studies on related compounds have shown significant increases in these parameters following oral administration.[5]
Pharmacokinetics and Toxicology
Detailed pharmacokinetic (PK) and toxicology data for this compound are not publicly available. For this class of compounds, key PK parameters of interest include oral bioavailability, plasma half-life, volume of distribution, and clearance. Toxicology studies would assess potential off-target effects and establish a safety profile. The development of any clinical candidate would require extensive investigation in these areas.
Analytical Methods
Robust analytical methods are essential for the quantification and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a common and suitable technique.
Illustrative HPLC Method
Based on methods for structurally similar compounds, a reverse-phase HPLC method can be developed.[7][8]
Chromatographic Conditions (Starting Point)
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Sample Preparation
-
For Bulk Material: Dissolve an accurately weighed amount of the compound in the mobile phase or a suitable solvent.
-
For Biological Matrices (e.g., plasma): Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be required to isolate the analyte and remove interfering substances.[8]
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of pyridine carboxamide-based HIF prolyl hydroxylase inhibitors. While specific biological and pharmacological data for this exact compound are not extensively documented in publicly accessible literature, the established activity of its structural analogs suggests its potential as a modulator of the HIF pathway. Further research is warranted to fully characterize its synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and safety. Such studies would be crucial to determine its viability as a potential therapeutic agent for anemia and other hypoxia-related disorders.
References
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Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., Salowe, S. P., Sonatore, L. M., ... & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]
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ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
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National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-Hydroxy-3-methylpicolinimidamide. Retrieved from [Link]
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PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
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PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]
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ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
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Hron, V., Urban, M., & Tobrman, T. (2025). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Molbank, 2025(4), M2112. [Link]
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ChemSynthesis. (2025). 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. Retrieved from [Link]
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PubMed. (2025). Population pharmacokinetic-pharmacodynamic modeling of co-administered N,N-dimethyltryptamine and harmine in healthy subjects. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of 3,4-methylenedioxymethamphetamine (MDMA): interindividual differences due to polymorphisms and drug-drug interactions. Retrieved from [Link]
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PubMed. (2012). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Retrieved from [Link]
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PubChem. (n.d.). N-[3-(dimethylamino)propyl]-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxamide. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
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National Institutes of Health. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacokinetics (PK) of prolyl hydroxylase inhibitor PHI-1. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Retrieved from [Link]
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Spectroscopic Characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Predictive and Interpretive Guide
Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to confirm the identity and purity of a synthesized compound is paramount to ensuring the reliability and reproducibility of biological and pharmacological data. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the analytical bedrock for this characterization.
This in-depth technical guide focuses on the spectroscopic profile of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide , a molecule of interest within medicinal chemistry due to its substituted pyridine framework. It is important to note that while this guide provides a comprehensive overview, direct experimental spectra for this specific compound are not widely available in the public domain. Therefore, this document serves as a predictive and interpretive guide, leveraging established spectroscopic principles and data from structurally analogous compounds to forecast the expected spectral features. This approach, rooted in extensive field experience, allows for a robust and scientifically grounded characterization that can guide researchers in their analytical endeavors.
Our narrative will delve into the causality behind experimental choices and the interpretation of predicted data, ensuring that the information presented is not only technically accurate but also practically insightful for professionals in the field.
Molecular Structure and Predicted Spectroscopic Correlations
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound comprises a pyridine ring substituted at the 2-position with an N,N-dimethylcarboxamide group and at the 3-position with a hydroxyl group.
Figure 1. Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification and Comparative Analysis |
| -OH | ~9.0 - 11.0 | Broad Singlet | 1H | The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad singlet at a high chemical shift, similar to the hydroxyl proton in 3-hydroxypyridine.[2] |
| H-6 | ~8.1 - 8.3 | Doublet | 1H | This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It will be coupled to H-5. In 3-hydroxypyridine, the proton at the 6-position appears around 8.1-8.3 ppm.[2] |
| H-4 | ~7.3 - 7.5 | Doublet of Doublets | 1H | This proton is coupled to both H-5 and H-6 (long-range). Its chemical shift is influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. In pyridine-2-carboxamide, the H-4 proton appears around 7.9 ppm, but the hydroxyl group at the 3-position is expected to shift it upfield.[3] |
| H-5 | ~7.2 - 7.4 | Doublet of Doublets | 1H | This proton is coupled to both H-4 and H-6. It is expected to be in a similar region to H-4. |
| -N(CH₃)₂ | ~2.8 - 3.2 | Two Singlets | 3H + 3H | Due to hindered rotation around the amide C-N bond, the two methyl groups are diastereotopic and are expected to appear as two distinct singlets. The exact chemical shifts can vary, but data for N,N-dimethylbenzamide shows these signals in this region. |
Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Justification and Comparative Analysis |
| C=O (Amide) | ~168 - 172 | The carbonyl carbon of a tertiary amide is typically found in this region. For N,N-dimethylbenzamide, this signal is around 171 ppm.[4] |
| C-3 (C-OH) | ~150 - 155 | The carbon bearing the hydroxyl group is significantly deshielded. In 3-hydroxypyridine, the C-3 signal is around 150 ppm. |
| C-2 | ~145 - 150 | The carbon attached to the amide group and adjacent to the nitrogen is expected to be downfield. |
| C-6 | ~140 - 145 | The carbon atom ortho to the pyridine nitrogen is deshielded. |
| C-4 | ~125 - 130 | This carbon is influenced by both the hydroxyl and amide groups. |
| C-5 | ~120 - 125 | This carbon is expected to be the most upfield of the aromatic carbons. |
| -N(CH₃)₂ | ~35 - 40 | The two methyl carbons are expected to be in this region, potentially as two distinct signals due to hindered rotation. In N,N-dimethylbenzamide, these carbons appear around 35 and 39 ppm.[4] |
Table 2. Predicted ¹³C NMR Data for this compound (in DMSO-d₆).
Figure 2. Predicted NMR correlations and key chemical shifts.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to confirm ¹H-¹H coupling relationships.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (the residual solvent peak of DMSO-d₆ can be used as an internal reference: δH = 2.50 ppm, δC = 39.52 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and tertiary amide functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification and Comparative Analysis |
| ~3400 - 3200 | O-H stretch (phenolic) | Broad, Strong | The hydroxyl group on the pyridine ring will exhibit a broad absorption due to intermolecular hydrogen bonding, a characteristic feature of phenols.[6][7] |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on an aromatic ring. |
| ~2950 - 2850 | C-H stretch (aliphatic) | Medium | Corresponds to the stretching of the C-H bonds in the N-methyl groups. |
| ~1650 - 1630 | C=O stretch (tertiary amide) | Strong | The carbonyl stretch of a tertiary amide conjugated with an aromatic ring is expected in this region. This is one of the most intense peaks in the spectrum. For tertiary amides, this peak generally falls between 1680 and 1630 cm⁻¹.[8] |
| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) | Medium-Strong | These absorptions are characteristic of the pyridine ring vibrations. |
| ~1220 | C-O stretch (phenolic) | Strong | The C-O stretching vibration for a phenol is typically strong and found at a higher wavenumber than that of aliphatic alcohols.[7] |
| ~850 - 750 | C-H out-of-plane bend (aromatic) | Strong | The position of this band can give clues about the substitution pattern of the aromatic ring. |
Table 3. Predicted Major IR Absorption Bands for this compound.
Figure 3. Simplified workflow for IR spectroscopy and key predicted vibrational modes.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), we can predict the following key features in an electron ionization (EI) mass spectrum.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Justification and Comparative Analysis |
| 166 | [M]⁺ | Molecular Ion | The molecular ion peak is expected to be observed, representing the intact molecule with one electron removed. |
| 122 | [M - C₂H₄NO]⁺ | Loss of the dimethylamino group and CO | Cleavage of the amide C-N bond is a common fragmentation pathway. |
| 105 | [M - N(CH₃)₂ - OH]⁺ | Loss of the dimethylamino group and the hydroxyl group | Further fragmentation of the pyridine ring. |
| 77 | [C₅H₄N]⁺ | Pyridine ring fragment | Represents a stable pyridine ring fragment after loss of all substituents. |
| 44 | [N(CH₃)₂]⁺ | Dimethylamino fragment | Cleavage of the C-C bond between the pyridine ring and the carbonyl group can lead to this fragment. |
Table 4. Predicted Key Fragments in the Mass Spectrum of this compound.
The fragmentation of N,N-dimethylbenzamide often proceeds via cleavage of the C-N bond to lose the dimethylamino radical, or cleavage of the bond between the carbonyl carbon and the aromatic ring.[9][10] Similar pathways can be anticipated for the target molecule, with additional fragmentation involving the hydroxyl group. The fragmentation of 2-substituted pyridines is also known to involve the pyridine nitrogen, potentially leading to complex rearrangement pathways.[11]
Figure 4. Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a volatile solvent and inject it into a GC column for separation prior to introduction into the mass spectrometer (typically with an EI source).
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that typically produce the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination, HRMS (e.g., on a TOF or Orbitrap instrument) is essential to obtain a highly accurate mass measurement of the molecular ion.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic characterization of a molecule like this compound relies on the synergistic interpretation of data from multiple analytical techniques. While this guide presents a predictive analysis due to the scarcity of direct experimental data, the principles and comparative interpretations herein provide a robust framework for researchers. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and valuable structural clues through fragmentation. By following the outlined experimental protocols, researchers can acquire high-quality data and, using this guide as a reference, confidently elucidate the structure of this and related novel compounds, thereby advancing the frontiers of drug discovery and chemical research.
References
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Günther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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BYJU'S. IR (infrared) spectroscopy. [Link]
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Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]
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University of California, Los Angeles. IR Absorption Table. [Link]
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University of Colorado Boulder. Infrared Spectroscopy. [Link]
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-
NIST. Benzamide, N,N-dimethyl-. [Link]
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Chegg. Solved 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. [Link]
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Technical Guide: Safety and Handling of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Preamble: A Note on Methodical Prudence
Section 1: Compound Identification and Physicochemical Profile
Correctly identifying the compound and understanding its physical properties are the bedrock of a sound safety assessment. These parameters influence its behavior under laboratory conditions and inform appropriate storage and handling procedures.
Chemical Identity:
-
Product Name: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide[1]
-
CAS Number: 1076-23-9[1]
-
Molecular Formula: C₈H₁₀N₂O₂[1]
-
Molecular Weight: 166.18 g/mol [1]
-
Synonyms: 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide[1]
Physicochemical Data:
| Property | Value | Source |
| Appearance | Solid (Assumed based on Melting Point) | Inferred |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8ºC at 760 mmHg | [1] |
| Flash Point | 212.5ºC | [1] |
| Density | 1.218 g/cm³ | [1] |
| Vapor Pressure | 6.38E-08 mmHg at 25°C | [1] |
| Solubility | Water solubility is likely, a common trait for pyridine derivatives.[2] | Inferred |
Section 2: Hazard Identification and Risk Assessment Logic
In the absence of specific toxicological studies, a risk assessment must be constructed by inferring potential hazards from analogous chemical structures. Pyridine derivatives can exhibit significant toxicity, and this potential must guide all handling protocols.
Analysis of Structural Analogs
Structurally related compounds, such as N,N-dimethylpyridin-4-amine (DMAP), are classified as highly toxic. The Safety Data Sheets for DMAP consistently list it as:
-
Toxic if swallowed or if inhaled. [3]
-
Fatal in contact with skin. [4]
-
Causes serious eye damage. [3]
-
Causes damage to organs (specifically the nervous system). [3]
While this compound has a different substitution pattern, the presence of the pyridine ring and the dimethylamino group necessitates a conservative assumption of similar hazard classes until empirical data proves otherwise. The carboxamide functional group is also prevalent in biologically active molecules, suggesting a potential for pharmacological effects.[5][6][7]
Assumed Hazard Profile
Based on the precautionary principle, researchers must handle this compound as if it possesses the following hazards:
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Potentially toxic or harmful if swallowed. | Common hazard for functionalized pyridine derivatives.[8] |
| Acute Toxicity (Dermal) | Potential for high toxicity and systemic effects upon skin contact. | A critical hazard of related compounds like DMAP.[4][9] |
| Acute Toxicity (Inhalation) | May be harmful or toxic if the dust is inhaled. | Solid nature reduces aerosol risk, but fine powders can be inhaled.[4] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | A frequent property of amine-containing heterocyclic compounds. |
| Eye Damage/Irritation | Potential to cause serious eye irritation or damage. | A critical hazard for related compounds.[4] |
| Specific Target Organ Toxicity | Unknown, but potential for effects on the nervous system should be considered. | Based on data for analogous compounds.[3] |
Risk Assessment Workflow
The decision-making process for establishing these safety protocols is systematic. It begins with acknowledging the unknown and proceeding with maximum caution.
Caption: Risk assessment logic for handling compounds with limited safety data.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
All handling of this compound must occur within a controlled environment using appropriate engineering controls and a robust PPE regimen.
Engineering Controls
-
Primary Containment: All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.[4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[1]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber or other chemically-resistant glove. | Provides robust protection against potential high dermal toxicity. Nitrile offers dexterity while the outer layer provides chemical resistance. Gloves must be inspected before use.[4] |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes and airborne particulates. Standard safety glasses are insufficient.[3][4] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Consider a chemically-resistant apron for larger quantities. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of dusts.[4] |
Standard Operating Protocol: Weighing and Handling
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don all required PPE as specified in Section 3.2.
-
Handling:
-
Retrieve the container from its storage location.[1]
-
Carefully open the container inside the fume hood to avoid generating dust.[4]
-
Use dedicated spatulas and weighing vessels. Do not use sparking tools.[1]
-
Weigh the desired amount of the compound.
-
Tightly close the main container immediately after use.[1]
-
-
Decontamination:
-
Clean all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposables (bench paper, wipes, gloves) in a designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to prevent self-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete. Do not eat, drink, or smoke in the laboratory area.
Caption: Step-by-step workflow for the safe handling of the solid compound.
Section 4: Emergency Procedures and First Aid
Immediate and correct action is critical in the event of an exposure. All personnel must be trained on these procedures.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. The high potential for dermal toxicity makes this a critical emergency.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.
Caption: Decision-making flowchart for emergency first aid response.
Spill Management
-
Small Spills (in fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.[2]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spills (or spills outside containment):
-
Evacuate the immediate area.
-
Alert laboratory personnel and management.
-
Prevent entry into the affected area.
-
Contact the institution's Environmental Health & Safety (EH&S) department for cleanup. Do not attempt to clean a large spill without specialized training and equipment.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[2] Containers must be clearly labeled and disposed of through an approved waste disposal plant or licensed contractor.
Section 5: Storage and Stability
Proper storage is essential for maintaining the integrity of the compound and ensuring safety.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data is unavailable, pyridine derivatives can react with strong acids and bases.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known or assumed hazard warnings.
References
-
Safety Data Sheet (4-(Dimethylamino)pyridine). Anaxopore.[Link]
-
3-hydroxy-N-(3-methylbutyl)pyridine-2-carboxamide. PubChem, National Center for Biotechnology Information.[Link]
-
3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE. gsrs.ncats.nih.gov.[Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.[Link]
-
3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. PubChemLite.[Link]
-
New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Center for Biotechnology Information.[Link]
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.[Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information.[Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. National Center for Biotechnology Information.[Link]
-
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide. PubChem, National Center for Biotechnology Information.[Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
A Theoretical Investigation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. While dedicated computational studies on this specific molecule are not extensively available in published literature, this paper establishes a robust framework for such an investigation by drawing parallels with closely related pyridine carboxamide derivatives. We will explore the foundational principles of Density Functional Theory (DFT) as applied to this class of compounds, detailing the selection of appropriate functionals and basis sets. This guide will walk researchers through the essential computational analyses, including geometric optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. By leveraging data from analogous compounds, we will illustrate the expected outcomes and their interpretation, providing a virtual roadmap for future in silico research on this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to the study of novel pyridine-based therapeutic agents.
Introduction to this compound
This compound, also known as 3-hydroxy-N,N-dimethylpicolinamide, is a heterocyclic compound belonging to the pyridine carboxamide family. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine ring and the hydrogen-bonding capabilities of the carboxamide group. The introduction of a hydroxyl group at the 3-position and N,N-dimethylation of the amide nitrogen further modulates the electronic and steric properties of the molecule, potentially influencing its biological activity and material characteristics.
Theoretical studies are indispensable for elucidating the structure-property relationships of such novel compounds. Computational chemistry offers a powerful, non-destructive lens to probe molecular geometry, electronic structure, and reactivity at the atomic level. This guide will delineate the standard theoretical protocols for characterizing this compound, providing a foundational understanding for its rational design and application in various scientific domains.
Foundational Computational Methodologies: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The central tenet of DFT is that the energy of a molecule can be determined from its electron density. The choice of the exchange-correlation functional and the basis set are critical for obtaining reliable results.
Selection of Functionals and Basis Sets
For pyridine carboxamide derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide accurate predictions of molecular geometries and vibrational frequencies.[1][2] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects.
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for this class of molecules.[1] This basis set provides a good description of the core and valence electrons, and the inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately modeling systems with lone pairs and for describing hydrogen bonding.
Computational Workflow
A typical theoretical investigation of a molecule like this compound follows a systematic workflow. This workflow ensures that the calculated properties are based on a stable and realistic molecular structure.
Caption: A typical computational workflow for the theoretical study of a molecule.
In-Depth Theoretical Analysis (An Illustrative Approach)
As previously stated, specific computational data for this compound is scarce. Therefore, this section will present an illustrative analysis based on established results for analogous compounds like picolinamide and its derivatives.[1][3]
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Protocol:
-
Construct an initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation using a selected DFT method (e.g., B3LYP/6-311++G(d,p)).
-
The calculation iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating an energy minimum.
Expected Results: The output of the optimization will be a set of Cartesian coordinates for the atoms, from which key structural parameters can be derived. Based on studies of similar pyridine carboxamides, we can anticipate the following structural features:
-
Intramolecular Hydrogen Bonding: A significant feature would likely be an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the amide group. This interaction would influence the planarity and conformational preference of the molecule.
-
Pyridine Ring Geometry: The pyridine ring is expected to be largely planar, with bond lengths and angles consistent with aromatic character.
-
Carboxamide Group Orientation: The orientation of the N,N-dimethylcarboxamide group relative to the pyridine ring will be a key conformational feature, influenced by steric hindrance and the aforementioned hydrogen bonding.
Table 1: Representative Geometric Parameters from Analogous Pyridine Carboxamides
| Parameter | Picolinamide (Theoretical)[3] | N-(4-hydroxyphenyl)picolinamide (Theoretical)[1] |
| C=O Bond Length (Å) | 1.23 | 1.24 |
| C-N (amide) Bond Length (Å) | 1.36 | 1.37 |
| Dihedral Angle (Pyridine-Amide) | ~0° (planar) | Varies with conformation |
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed. This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be further optimized.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.
Protocol:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The output will be a list of vibrational modes and their corresponding frequencies.
-
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP) is often applied for better agreement.
Expected Results: The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to specific functional groups.
Table 2: Expected Vibrational Modes and Their Approximate Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | 3200-3600 | Broad if involved in H-bonding |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Methyl) | 2850-3000 | |
| C=O Stretch (Amide I) | 1650-1680 | Sensitive to H-bonding |
| C-N Stretch (Amide) | 1300-1400 | |
| Pyridine Ring Vibrations | 1400-1600 | Characteristic in-plane stretching |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability.
Protocol:
-
From the output of the DFT calculation, extract the energies of the HOMO and LUMO.
-
Calculate the energy gap: ΔE = ELUMO - EHOMO.
-
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.
Expected Results:
-
HOMO Distribution: For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack.
-
LUMO Distribution: The LUMO is expected to be distributed over the pyridine ring and the carbonyl group of the amide, suggesting these are the likely sites for nucleophilic attack.
-
Energy Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electron density of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions and chemical reactivity.
Protocol:
-
Generate the MEP surface from the calculated wavefunction.
-
The surface is typically colored with a red-to-blue spectrum.
Interpretation of Colors:
-
Red: Regions of high electron density (negative potential), indicating sites susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.
-
Blue: Regions of low electron density (positive potential), indicating sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to electronegative atoms.
-
Green: Regions of neutral potential.
Expected MEP for this compound:
-
Negative Potential (Red): Expected around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atom of the pyridine ring. These would be the primary sites for hydrogen bonding and coordination with metal ions.
-
Positive Potential (Blue): Expected around the hydroxyl hydrogen and the hydrogen atoms on the pyridine ring.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. While direct experimental and computational data for this molecule remains to be published, the methodologies and expected outcomes detailed herein, based on robust studies of analogous compounds, provide a solid foundation for future research.
Future work should focus on the synthesis and experimental characterization (X-ray crystallography, NMR, IR spectroscopy) of this compound. These experimental data would be invaluable for validating and refining the theoretical models presented in this guide. A synergistic approach, combining theoretical predictions with experimental validation, will be crucial for fully elucidating the structure-property relationships of this promising molecule and unlocking its potential in drug discovery and materials science.
References
-
Reva, I., et al. (2012). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. The Journal of Physical Chemistry A, 116(19), 4753-4764. [Link]
-
Pa P., M., et al. (2013). Vibrational Spectroscopy of Picolinamide and Water: From Dimers to Condensed Phase. The Journal of Physical Chemistry A, 117(30), 6544-6554. [Link]
-
Verma, P., et al. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Asian Journal of Organic & Medicinal Chemistry, 6(3), 186-203. [Link]
-
Büyükgüzel, E., et al. (2009). An experimental and theoretical study of vibrational spectra of picolinamide, nicotinamide, and isonicotinamide. Journal of Molecular Structure, 924-926, 385-392. [Link]
Sources
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: An Inquiry into a Molecule of Untapped Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the pharmacological profile of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a small molecule with the chemical identifier CAS 1076-23-9. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed pharmacological data for this specific compound. While its chemical properties are documented, its biological activities, including mechanism of action, pharmacokinetics, and pharmacodynamics, remain largely unexplored in the public domain. This guide, therefore, serves a dual purpose: to consolidate the known physicochemical characteristics of this compound and to provide a contextual pharmacological landscape by examining the activities of structurally related pyridine-carboxamide derivatives. This approach aims to offer researchers a foundational understanding and to highlight potential avenues for future investigation into this molecule's therapeutic potential.
Introduction: The Enigma of this compound
This compound belongs to the picolinamide class of compounds, which are characterized by a pyridine ring with a carboxamide group at the 2-position. The presence of a hydroxyl group at the 3-position and N,N-dimethylation of the amide are key structural features that would be expected to influence its physicochemical properties and biological interactions. Despite its straightforward synthesis and the known biological relevance of the pyridine-carboxamide scaffold, this particular derivative has not been the subject of extensive pharmacological investigation, as evidenced by the scarcity of dedicated research articles or patents.
This guide will proceed by first detailing the known chemical and physical properties of the target molecule. Subsequently, it will delve into the broader pharmacological context of related pyridine-carboxamide and 3-hydroxypicolinamide derivatives to extrapolate potential areas of biological relevance and to provide a rationale for future research directions.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound have been reported in various chemical databases.[1][2] These properties are crucial for any initial assessment of its drug-like potential and for the design of future experimental studies.
| Property | Value | Source |
| CAS Number | 1076-23-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8 °C at 760 mmHg | [1] |
| Density | 1.218 g/cm³ | [1] |
| InChI Key | KNPSJINBUZCDRE-UHFFFAOYSA-N | [1][2] |
These data provide a starting point for researchers, for example, in selecting appropriate solvents for in vitro assays or in predicting potential absorption characteristics.
Pharmacological Landscape of Related Pyridine-Carboxamide Derivatives
While direct pharmacological data for this compound is lacking, the broader family of pyridine-carboxamide derivatives has been the subject of significant research, revealing a wide range of biological activities. Understanding this context is essential for postulating potential therapeutic applications for our target compound.
Anticancer and Enzyme Inhibition Activity
A notable area of investigation for pyridine-carboxamide derivatives is in oncology. For instance, a series of dimethylpyridine-3-carboxamide derivatives were designed as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression.[3][4] These compounds demonstrated cytotoxic activity against various cancer cell lines.[4] Furthermore, other pyridine-carboxamide analogs have been patented for their potential use in treating degenerative and inflammatory diseases, including cancer, by inhibiting Janus kinase (JAK).[5]
Antimicrobial Activity
The pyridine-3-carboxamide scaffold is a versatile building block in the synthesis of compounds with a wide array of biological activities, including antiviral, antibacterial, and antifungal properties.[6] For example, novel pyridine-3-carboxamide analogs have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum.[6] This suggests that the pyridine-carboxamide core can be a valuable pharmacophore for the development of new antimicrobial agents.
Antihypoxic and Neuroprotective Effects
Derivatives of 3-hydroxypyridine have been synthesized and shown to exhibit antihypoxic activity in various models of acute hypoxia.[7] These compounds have been compared to reference drugs and have shown equal or stronger effects, indicating their potential as neuroprotective agents.[7]
Postulated Pharmacological Profile and Future Research Directions
Based on the activities of structurally related compounds, we can hypothesize potential, yet unproven, pharmacological activities for this compound.
Hypothetical Signaling Pathway Involvement:
Given the anticancer activity of related dimethylpyridine-carboxamides targeting MMPs, it is conceivable that this compound could interact with similar enzymatic pathways.
Caption: Hypothetical inhibition of MMP-13 by this compound.
Proposed Experimental Workflow for Initial Pharmacological Screening:
To begin to elucidate the pharmacological profile of this compound, a systematic screening approach is necessary.
Caption: Proposed workflow for the initial pharmacological evaluation.
Conclusion: A Call for Investigation
This compound represents a molecule at the frontier of pharmacological discovery. While its fundamental chemical identity is established, its biological role remains a tabula rasa. The documented activities of its chemical relatives in oncology, infectious diseases, and neuroprotection provide compelling rationales for its investigation. This guide, by necessity, has focused on this contextual landscape due to the absence of direct pharmacological data. It is our hope that this consolidation of knowledge and the proposed avenues for research will catalyze the scientific community to unlock the potential of this enigmatic compound. The detailed experimental protocols and in-depth analysis of its mechanism of action, pharmacokinetics, and pharmacodynamics await the pioneering researchers who will take on this exploratory challenge.
References
Due to the lack of specific pharmacological studies on this compound, the reference list primarily includes sources for its physicochemical properties and studies on related compounds.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Hydroxy-N,N-dimethylpicolinamide | 1076-23-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to Identifying the Biological Targets of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities. This guide focuses on a specific, yet under-explored member of this family: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. While direct biological data for this compound is scarce, its structural motifs suggest a high probability of interaction with several key classes of therapeutic targets. This document provides a comprehensive, technically-grounded framework for identifying and validating these potential biological targets. We will delve into the rationale behind selecting these target classes, provide detailed experimental protocols for their investigation, and offer insights into data interpretation, thereby creating a self-validating system for your research endeavors.
Introduction: The Promise of a Privileged Scaffold
This compound is a small molecule with a unique combination of a pyridine ring, a hydroxyl group, and a dimethylcarboxamide moiety. This arrangement of functional groups offers multiple points of interaction for potential biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. The pyridine nucleus is a common feature in many approved drugs and natural products, valued for its ability to engage in a variety of biological interactions.[1] The addition of the hydroxyl and dimethylcarboxamide groups at positions 3 and 2, respectively, creates a specific electronic and steric profile that can be exploited for selective targeting of proteins.
Given the lack of specific literature on this compound, our strategy is to leverage the known biological activities of structurally related pyridine-carboxamide derivatives to infer a set of high-probability target classes. This approach allows us to formulate a rational and efficient screening strategy, saving valuable time and resources in the early stages of drug discovery.
Potential Biological Target Classes: An Evidence-Based Approach
Our analysis of the chemical architecture of this compound, in conjunction with published data on similar compounds, points towards the following protein families as primary candidates for biological interaction.
Protein Kinases: Modulators of Cellular Signaling
The pyridine-carboxamide core is a well-established scaffold for the development of protein kinase inhibitors. For instance, derivatives of pyridine-2-carboxamide have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[2] Additionally, 3-amino-pyrazine-2-carboxamide derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] The 3-hydroxy group of our lead compound could potentially form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.
Rationale for Investigation:
-
The pyridine ring can mimic the adenine region of ATP.
-
The carboxamide and hydroxyl groups can act as hydrogen bond donors and acceptors, interacting with key residues in the kinase active site.
Protein Tyrosine Phosphatases: The "Off" Switches
Recent research has highlighted the potential of substituted pyridine carboxamide derivatives as allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[4] SHP2 is a critical signaling node in various cellular proliferation pathways and immune checkpoint signaling, making it a compelling target for oncology. The ability of the pyridine-carboxamide scaffold to bind to allosteric sites offers an exciting avenue for achieving high selectivity.
Rationale for Investigation:
-
The compound's structure may allow it to fit into allosteric pockets, modulating the phosphatase's activity without competing with the natural substrate.
-
The hydroxyl group could be crucial for specific interactions within these pockets.
Matrix Metalloproteinases (MMPs): Remodelers of the Extracellular Matrix
Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of matrix metalloproteinase 13 (MMP-13).[5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. The 3-hydroxy-2-carboxamide arrangement in our compound of interest could potentially chelate the catalytic zinc ion in the active site of MMPs.
Rationale for Investigation:
-
The hydroxypyridine motif is a known zinc-binding group.
-
The N,N-dimethylcarboxamide could provide additional interactions within the substrate-binding groove, contributing to affinity and selectivity.
Viral Proteins: A Broad-Spectrum Antiviral Potential
The pyridine core is a common feature in many antiviral agents. A notable example is a hydroxypyridone-3-carboxamide analog that has been identified as a lead compound against orthopoxviruses by inhibiting viral DNA replication.[6] The diverse antiviral activities of pyridine derivatives suggest that this compound could interfere with various viral life cycle stages, from entry to replication and egress.
Rationale for Investigation:
-
The heterocyclic nature of the pyridine ring can lead to interactions with viral enzymes or structural proteins.
-
The functional groups could disrupt protein-protein or protein-nucleic acid interactions essential for viral propagation.
Bacterial Targets: Combating Microbial Resistance
Pyridine-containing compounds have a long history of use as antimicrobial agents.[1] The pyridine-carboxamide scaffold has been incorporated into molecules with demonstrated antibacterial activity.[7][8] The precise molecular targets can vary, but often involve essential bacterial enzymes or interference with cell wall synthesis.
Rationale for Investigation:
-
The compound may inhibit essential bacterial enzymes like DNA gyrase or dihydrofolate reductase.
-
The potential for metal chelation could disrupt the function of metalloenzymes in bacteria.
Experimental Workflows for Target Identification and Validation
A systematic and rigorous experimental approach is crucial for validating the predicted biological targets. The following section provides detailed, step-by-step protocols for key assays.
General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase reaction buffer to create a 4X compound solution.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a no-compound control.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 10 | 5000 | 95 |
| 1 | 15000 | 85 |
| 0.1 | 50000 | 50 |
| 0.01 | 90000 | 10 |
| 0 (Control) | 100000 | 0 |
Diagram of Kinase Inhibition Workflow:
Caption: Workflow for a generic kinase inhibition assay.
SHP2 Phosphatase Activity Assay (DiFMUP-based)
This assay uses a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which is dephosphorylated by SHP2 to produce a fluorescent product.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X SHP2 enzyme solution in assay buffer.
-
Prepare a 2X DiFMUP substrate solution in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to create a 4X compound solution.
-
-
Phosphatase Reaction:
-
Add 10 µL of the 4X compound solution to the wells of a 384-well black plate.
-
Add 10 µL of the 2X SHP2 enzyme solution to each well.
-
Pre-incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 2X DiFMUP substrate solution.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition relative to a no-compound control.
-
Diagram of Phosphatase Activity Assay:
Caption: Workflow for a fluorescence-based phosphatase assay.
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay utilizes a quenched fluorescent substrate that becomes fluorescent upon cleavage by MMP-13.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X MMP-13 enzyme solution in assay buffer.
-
Prepare a 2X fluorogenic MMP substrate solution in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer to create a 4X compound solution.
-
-
Enzyme Reaction:
-
Add 25 µL of the 4X compound solution to the wells of a 96-well black plate.
-
Add 25 µL of the 2X MMP-13 enzyme solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution.
-
-
Data Acquisition:
-
Read the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at time zero and then every 5 minutes for 1 hour at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition compared to the no-compound control.
-
Antiviral and Antibacterial Screening
Antiviral Assay (e.g., Plaque Reduction Assay):
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the compound.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the corresponding compound concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Stain the cells with crystal violet and count the number of plaques.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated control.
Antibacterial Assay (e.g., Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of the compound in a 96-well plate containing growth medium.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Molecular Docking: In Silico Target Prediction
Molecular docking can be used to predict the binding mode of this compound to the crystal structures of potential protein targets. This can provide insights into the potential interactions and guide further experimental work.
Workflow:
-
Ligand Preparation: Generate a 3D structure of the compound and perform energy minimization.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active or allosteric site of the receptor.
-
Analysis: Analyze the predicted binding poses, focusing on the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Diagram of a Putative Binding Mode:
Caption: Hypothetical interactions in a kinase active site.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Based on the extensive biological activities of related pyridine-carboxamide derivatives, we have identified protein kinases, phosphatases, metalloproteinases, and viral and bacterial proteins as high-priority target classes for investigation. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these potential targets.
Future work should focus on a broad initial screening against diverse panels of these target classes. Hits from these screens should be validated through orthogonal assays and dose-response studies to determine potency and selectivity. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency and pharmacokinetic properties of this exciting chemical scaffold. This systematic approach, grounded in scientific integrity and logical progression, will pave the way for unlocking the full therapeutic potential of this compound.
References
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online.
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF.
- Discovery and Characterization of a Hydroxypyridone-3-carboxamide Analog as an Antiviral Lead against Orthopoxviruses.
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Deriv
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- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
In Silico Analysis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a small molecule with potential therapeutic applications. In the absence of established biological targets, this document outlines a robust, multi-faceted computational strategy for target identification, interaction analysis, and pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step methodologies. By adhering to the principles of scientific integrity, this guide emphasizes self-validating protocols and authoritative grounding to ensure the reliability of computational predictions in the early stages of drug discovery.
Introduction: The Rationale for In Silico Investigation
The journey of a small molecule from a chemical entity to a therapeutic agent is fraught with challenges, high costs, and a significant attrition rate.[1] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a compound's potential efficacy and safety profile.[2][3] For novel compounds like this compound, where biological data is scarce, computational approaches offer a rational and resource-efficient pathway to elucidate its therapeutic potential.[4]
Pyridine-carboxamide scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties.[5][6][7] This known bioactivity within the chemical class provides a strong impetus for the detailed investigation of this compound.
1.1. Physicochemical Properties of this compound
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These parameters are crucial for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | Echemi[8] |
| Molecular Weight | 166.18 g/mol | Echemi[8] |
| Melting Point | 99-100 °C | Echemi[8] |
| XLogP3 (Predicted) | 1.2 | Echemi[8] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 1 | PubChem |
This table summarizes key physicochemical properties of this compound.
The Critical First Step: In Silico Target Identification
With no pre-existing target information for this compound, our primary objective is to generate a high-confidence list of potential biological targets. A multi-pronged approach, leveraging different computational philosophies, is recommended to enhance the robustness of the predictions.
Caption: A multi-pronged workflow for in silico target identification.
2.1. Ligand-Based Target Prediction
These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[9][10]
2.1.1. Chemical Similarity Searching
This is the most direct method for hypothesizing targets. The 2D or 3D structure of this compound is used as a query to search large bioactivity databases (e.g., ChEMBL, PubChem).
Experimental Protocol:
-
Input : Obtain the canonical SMILES or generate a high-quality 3D conformer of this compound.
-
Database Selection : Choose a comprehensive, curated bioactivity database such as ChEMBL or PubChem BioAssay.
-
Similarity Metric : Employ a Tanimoto coefficient threshold (typically ≥ 0.85 for 2D fingerprints) to identify structurally similar compounds. For 3D similarity, metrics combining shape and pharmacophore features are often more powerful.[11]
-
Target Annotation Retrieval : Extract the annotated biological targets of the identified similar compounds.
-
Frequency Analysis : Rank the retrieved targets based on the frequency of their appearance. Targets associated with multiple similar compounds are considered more likely candidates.
2.1.2. Pharmacophore Modeling and Screening
This technique identifies the essential 3D arrangement of chemical features (pharmacophore) responsible for a biological effect.[12][13]
Experimental Protocol:
-
Pharmacophore Generation :
-
Ligand-Based : If a set of active molecules with a common target is identified through similarity searching, their structures can be aligned to derive a common feature pharmacophore.
-
Structure-Based : If a high-confidence target is identified, a pharmacophore can be generated from the key interactions between a known ligand and the target's binding site.
-
-
Database Screening : The generated pharmacophore model is used as a 3D query to screen conformational databases of compounds to find other molecules that fit the model. In a "reverse" application, a database of pharmacophore models derived from known protein binding sites can be screened with the structure of this compound.[14]
-
Hit-to-Target Mapping : Molecules that match the pharmacophore are linked back to their known biological targets.
2.2. Structure-Based Target Prediction: Reverse Docking
Reverse docking, also known as inverse docking, flips the traditional docking paradigm. Instead of screening many ligands against a single target, a single ligand is docked against a large collection of protein structures.[15][16][17][18]
Experimental Protocol:
-
Target Database Preparation : Compile a library of high-quality, druggable protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset focusing on a particular protein family or disease area.
-
Ligand Preparation : Prepare a low-energy 3D conformation of this compound, assigning appropriate protonation states and charges.
-
Docking Simulation : Systematically dock the ligand into the binding sites of all proteins in the prepared database using a validated docking program (e.g., AutoDock Vina, GOLD).[16]
-
Scoring and Ranking : Rank the protein targets based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered potential binders.[17]
-
Post-Docking Analysis : It is crucial to visually inspect the binding poses of the top-ranked hits to ensure that the predicted interactions are chemically sensible.
2.3. Consensus and Prioritization
The strength of this multi-pronged approach lies in the integration of results. Targets that are identified by more than one method have a higher probability of being biologically relevant. A consensus scoring system can be developed to rank targets based on their appearance across the different methodologies.
Molecular Docking and Interaction Analysis
Once a high-confidence target is hypothesized (e.g., a specific kinase, receptor, or enzyme), molecular docking is employed to predict the binding mode and affinity of this compound to this target.
Caption: A standard workflow for molecular docking simulations.
Experimental Protocol:
-
Receptor Preparation : Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.
-
Ligand Preparation : Generate a 3D conformer of this compound and assign partial charges using a suitable force field or quantum mechanical method.
-
Binding Site Definition : Identify the binding pocket of the target. If a co-crystallized ligand is present, the binding site can be defined around it. Otherwise, pocket detection algorithms can be used.
-
Docking and Scoring : Perform the docking simulation. The program will generate multiple possible binding poses and rank them using a scoring function that estimates the binding free energy.
-
Results Analysis : Analyze the top-ranked poses to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. This provides a structural hypothesis for the compound's mechanism of action.
ADMET Profiling: Predicting Drug-Likeness
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has toxic effects. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a compound.[9][15][19]
4.1. Key ADMET Properties and In Silico Models
A variety of computational models, many based on machine learning and quantitative structure-property relationships (QSPR), can predict key ADMET parameters.
| ADMET Property | Importance in Drug Development | Common In Silico Models |
| Absorption | Predicts oral bioavailability. | Caco-2 permeability, Human Intestinal Absorption (HIA) models. |
| Distribution | Determines where the drug goes in the body. | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration models. |
| Metabolism | Affects drug half-life and potential for drug-drug interactions. | Cytochrome P450 (CYP) inhibition/substrate models. |
| Excretion | Influences dosing frequency. | Renal clearance models. |
| Toxicity | Identifies potential safety liabilities. | hERG inhibition (cardiotoxicity), Ames test (mutagenicity), hepatotoxicity models. |
Experimental Protocol:
-
Input : The 2D structure (SMILES) of this compound.
-
Tool Selection : Utilize validated, commercially available software (e.g., ADMET Predictor®, Discovery Studio) or reliable web servers (e.g., SwissADME, admetSAR).[20]
-
Prediction : Submit the molecule for analysis. The software will calculate a range of physicochemical and pharmacokinetic properties.
-
Analysis : Compare the predicted properties against established thresholds for orally available drugs (e.g., Lipinski's Rule of Five). This analysis helps to identify potential liabilities that may need to be addressed through medicinal chemistry efforts.
Advanced Modeling: Towards Quantitative Predictions
While docking and ADMET predictions provide valuable qualitative insights, more computationally intensive methods can offer quantitative predictions of binding affinity.
5.1. Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability over time.
Experimental Protocol:
-
System Setup : The top-ranked docked pose is placed in a simulation box filled with explicit water molecules and counter-ions to create a physiologically relevant environment.
-
Simulation : The system's trajectory is calculated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for all atoms.
-
Analysis : The simulation trajectory is analyzed to assess the stability of the binding pose, identify key stable interactions, and observe any conformational changes in the protein or ligand upon binding.
5.2. Free Energy Calculations
These methods aim to provide a more accurate, quantitative prediction of the binding free energy (ΔG_bind), which is directly related to the binding affinity (K_i or K_d).
Experimental Protocol:
-
Method Selection : Choose a suitable free energy calculation method, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).[13][21]
-
Simulation : These methods involve running a series of MD simulations along a non-physical ("alchemical") pathway that transforms the ligand into a dummy molecule or another ligand in both the solvated state and when bound to the protein.
-
Calculation : The free energy difference is calculated by integrating the work done during these transformations.
-
Result : The final output is a quantitative prediction of the binding affinity, which can be directly compared with experimental data.
Conclusion: A Roadmap for Virtual Drug Discovery
This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By starting with a broad, multi-faceted approach to target identification and progressively refining the investigation with more detailed and computationally intensive methods, researchers can build a strong, data-driven hypothesis for the molecule's therapeutic potential. This in silico package of predicted targets, binding modes, and pharmacokinetic properties provides a solid foundation for guiding subsequent experimental validation, ultimately accelerating the journey of this promising molecule towards the clinic.
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Using reverse docking for target identification and its applications for drug discovery. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]
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The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
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3D Chemical Similarity Networks for Structure-Based Target Prediction and Scaffold Hopping. (2016). ACS Publications. Retrieved January 8, 2026, from [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). SpringerLink. Retrieved January 8, 2026, from [Link]
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Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (n.d.). Frontiers. Retrieved January 8, 2026, from [Link]
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Reverse docking: a powerful tool for drug repositioning and drug rescue. (n.d.). Ovid. Retrieved January 8, 2026, from [Link]
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Reliable Target Prediction of Bioactive Molecules Based on Chemical Similarity Without Employing Statistical Methods. (n.d.). Frontiers. Retrieved January 8, 2026, from [Link]
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Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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In silico drug discovery: a comprehensive overview. (n.d.). PatSnap. Retrieved January 8, 2026, from [Link]
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved January 8, 2026, from [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Drug targets prediction using chemical similarity. (2016). IEEE Xplore. Retrieved January 8, 2026, from [Link]
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Free Energy Methods. (n.d.). ETH Zurich. Retrieved January 8, 2026, from [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved January 8, 2026, from [Link]
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Recent Advances in In Silico Target Fishing. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. (n.d.). Frontiers. Retrieved January 8, 2026, from [Link]
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In silico target fishing: Predicting biological targets from chemical structure. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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4-(Dimethylamino)pyridine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]
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ADMET prediction. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]
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How do you predict ADMET properties of drug candidates?. (n.d.). Aurlide. Retrieved January 8, 2026, from [Link]
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
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ADMET Prediction. (n.d.). Rowan Scientific. Retrieved January 8, 2026, from [Link]
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In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. (n.d.). bioRxiv. Retrieved January 8, 2026, from [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a valuable heterocyclic building block in medicinal chemistry. We present a reliable and scalable two-step synthetic route commencing from the commercially available precursor, 3-methoxypyridine-2-carboxylic acid. The protocol first details an efficient amide coupling reaction to form the intermediate, 3-methoxy-N,N-dimethylpyridine-2-carboxamide, followed by a selective demethylation to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction and Synthetic Strategy
This compound is a substituted picolinamide derivative whose structural motif is of significant interest in the development of novel therapeutic agents. The strategic placement of a hydroxyl group adjacent to a directing carboxamide moiety makes it a versatile intermediate for further functionalization.
The synthesis strategy outlined herein was selected for its efficiency, use of readily accessible starting materials, and high-yielding transformations under relatively mild conditions. The core of this protocol involves two key transformations:
-
Amide Bond Formation: The synthesis begins with the coupling of 3-methoxypyridine-2-carboxylic acid with dimethylamine. The hydroxyl group is protected as a methyl ether to prevent undesirable side reactions during amidation. We employ a modern peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates amide bond formation with high efficiency and operational simplicity.[1][2]
-
Chemoselective Demethylation: The final step involves the cleavage of the methyl ether to unmask the C3-hydroxyl group. For this transformation, L-selectride is utilized, a reagent known for its ability to chemoselectively demethylate methoxypyridines without affecting other functional groups like the tertiary amide.[3][4]
This two-step approach provides a clear and reproducible pathway to the target compound, avoiding the harsher conditions that might be required for direct amidation of the unprotected 3-hydroxypicolinic acid.
Overall Synthetic Workflow
Caption: Overall two-step synthesis workflow.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Example |
| 3-Methoxypyridine-2-carboxylic Acid | 16478-52-7 | C₇H₇NO₃ | 153.14 | Sigma-Aldrich |
| Dimethylamine hydrochloride | 506-59-2 | C₂H₈ClN | 81.54 | Thermo Fisher |
| EDC Hydrochloride | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 | Aapptec |
| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Aapptec |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| L-Selectride (1.0 M in THF) | 38721-52-7 | C₁₂H₂₈BLi | 190.11 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
Required Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser and nitrogen/argon inlet adapter
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system with silica gel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Detailed Experimental Protocols
PART A: Synthesis of 3-Methoxy-N,N-dimethylpyridine-2-carboxamide (Amide Coupling)
This protocol details the EDC/HOBt-mediated coupling of 3-methoxypyridine-2-carboxylic acid with dimethylamine. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] HOBt is included as an additive to suppress potential side reactions and improve efficiency by forming an active ester intermediate.[1] DIPEA, a non-nucleophilic base, is used to neutralize the dimethylamine hydrochloride salt and the HCl generated during the reaction.
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Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated approaches for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction
This compound is a substituted picolinamide derivative. Its structure, featuring a pyridine ring with hydroxyl and N,N-dimethylcarboxamide functional groups, imparts specific physicochemical properties that necessitate tailored analytical approaches. Accurate and precise analytical methods are paramount for various stages of research and development, including purity assessment of synthetic batches, pharmacokinetic studies in biological matrices, and stability testing of formulations. This guide presents a suite of validated analytical techniques to address these critical requirements.
The methodologies detailed below are grounded in established analytical principles and draw upon existing literature for related pyridine carboxamide derivatives to provide a solid foundation for practical implementation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 99-100 °C | [1] |
| XLogP3 | 1.2 | [1] |
| PSA | 53.4 Ų | [1] |
The compound's moderate polarity, as indicated by its XLogP3 value, suggests good solubility in a range of organic solvents and aqueous-organic mixtures, making it amenable to reversed-phase HPLC. The presence of a phenolic hydroxyl group and a tertiary amide imparts a potential for hydrogen bonding, which can influence chromatographic retention and mass spectrometric ionization.
Chromatographic Analysis: HPLC-UV and LC-MS/MS
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the separation and quantification of this compound. Coupling HPLC with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection provides versatility for a range of applications, from routine purity checks to trace-level quantification in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for determining the purity of the synthesized compound and for quantifying it in simpler matrices where high sensitivity is not the primary requirement.
Rationale for Method Development: The selection of a C18 stationary phase is based on the compound's moderate hydrophobicity. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention. Formic acid aids in protonating the pyridine nitrogen, which can reduce peak tailing. The UV detection wavelength is selected based on the chromophores present in the molecule, primarily the substituted pyridine ring.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: 0.1% Formic acid in Acetonitrile (v/v)
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm and 310 nm (monitor both for optimal sensitivity)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
For Purity Assessment: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
For Formulation Analysis: Dilute the formulation with the mobile phase to achieve a concentration within the calibration range.
-
-
Calibration: Prepare a series of calibration standards from a stock solution of the reference standard in the range of 1-100 µg/mL. Plot the peak area against the concentration and perform a linear regression.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers unparalleled sensitivity and selectivity.[2][3] This is crucial for pharmacokinetic and metabolism studies.[4][5][6]
Rationale for Method Development: The use of a shorter C18 column with a smaller particle size allows for faster analysis times without compromising resolution. Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic pyridine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and reduces matrix interference.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: 0.1% Formic acid in Acetonitrile (v/v)
-
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions (Hypothetical):
-
Precursor Ion (M+H)⁺: m/z 167.1
-
Product Ions: Monitor for fragments corresponding to the loss of the dimethylamine group and other characteristic fragments. Optimize collision energies for at least two transitions for quantification and confirmation.
-
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: Transfer the supernatant to an HPLC vial and inject.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the preparation and analysis of plasma samples by LC-MS/MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Expected Spectral Features: Based on the analysis of similar structures, the following spectral characteristics can be anticipated.[7][8][9][10][11]
-
¹H NMR:
-
Aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm).
-
The N,N-dimethyl groups will likely give rise to one or two singlets in the range of 2.8-3.5 ppm, depending on the rotational barrier around the C-N amide bond.
-
The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm).
-
The carbonyl carbon of the amide will be observed further downfield (165-175 ppm).
-
The methyl carbons of the N,N-dimethyl group will appear in the aliphatic region (30-40 ppm).
-
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques in the development lifecycle of this compound.
Method Validation
To ensure that the analytical methods are reliable and reproducible, a thorough validation should be performed in accordance with international guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples, with acceptance criteria of 85-115% for LC-MS/MS and 98-102% for HPLC-UV.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be < 15% for LC-MS/MS and < 2% for HPLC-UV.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical methods and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. The detailed step-by-step procedures for HPLC-UV, LC-MS/MS, and NMR, along with the scientific rationale behind the methodological choices, will enable researchers to obtain accurate and reliable data. Adherence to the principles of method validation will ensure the integrity of the results, which is critical for decision-making in research and development.
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MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]
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mzCloud. (2016, November 18). 3 Dimethylamino N hydroxy 5 trifluoromethyl pyridine 2 carboximidamide. Retrieved from [Link]
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Springer. (n.d.). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
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MDPI. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]
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NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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PubMed. (2011, June 1). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]
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PubChemLite. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. Retrieved from [Link]
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PubMed. (n.d.). [HPLC analysis of 2-(P-dimethylaminostyryl) pyridine methiodide concentration in plasma]. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions. Retrieved from [Link]
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PubChem. (2026, January 3). 3-hydroxy-N-(3-methylbutyl)pyridine-2-carboxamide. Retrieved from [Link]
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PubMed. (n.d.). Determination of 3-hydroxy pterocarpan, a novel osteogenic compound in rat plasma by liquid chromatography-tandem mass spectrometry: application to pharmacokinetics study. Retrieved from [Link]
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MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
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NIH. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Retrieved from [Link]
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ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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ResearchGate. (2025, August 7). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, December 30). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Retrieved from [Link]
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NIH. (2024, September 12). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the in vitro evaluation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a compound structurally analogous to known inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. The central hypothesis is that this molecule functions to stabilize HIF-1α, a master regulator of the cellular response to hypoxia. By inhibiting PHD enzymes, compounds of this class prevent the degradation of HIF-1α, even under normal oxygen conditions (normoxia), thereby activating a suite of downstream genes with significant therapeutic potential in diseases like anemia and ischemia.[1][2][3] We present a logical, multi-assay workflow designed to rigorously test this hypothesis, moving from direct enzyme inhibition to cellular protein stabilization and culminating in the quantification of downstream functional outputs.
Introduction: The HIF Pathway as a Therapeutic Target
Cells possess a sophisticated oxygen-sensing mechanism to adapt to low oxygen (hypoxia). The cornerstone of this response is the Hypoxia-Inducible Factor (HIF) family of transcription factors.[4][5] The HIF-1 transcription factor is a heterodimer composed of a constitutively stable HIF-1β subunit and a highly regulated HIF-1α subunit.
Under normoxic conditions, HIF-1α is continuously targeted for destruction. This process is initiated by a class of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the primary regulator.[1][2] PHDs hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for rapid proteasomal degradation.[1]
Inhibiting the catalytic activity of PHD enzymes is a validated therapeutic strategy that effectively mimics a hypoxic state.[1][6] Small molecule inhibitors, often containing a moiety that chelates the essential iron atom in the PHD active site, block HIF-1α hydroxylation.[1][7] This leads to the stabilization and nuclear accumulation of HIF-1α, which then dimerizes with HIF-1β, binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, and activates their transcription.[1][8] Key target genes include Erythropoietin (EPO), which stimulates red blood cell production, and Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[9][10]
The compound this compound possesses the characteristic pyridine carboxamide scaffold found in several clinical-stage PHD inhibitors, suggesting it may act through this mechanism.[11] These application notes provide a suite of robust in vitro protocols to characterize its activity and potency.
The HIF-1α Signaling Pathway and Point of Intervention
The diagram below illustrates the pivotal role of PHD enzymes in regulating HIF-1α stability and how inhibitors like this compound are hypothesized to intervene.
Experimental Protocols for In Vitro Characterization
A tiered approach is recommended to fully characterize the compound's activity. We begin with direct enzymatic assays and progress to cell-based functional readouts.
Assay 1: Direct PHD2 Enzymatic Inhibition
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human PHD2 and to quantify its potency (IC₅₀).
Principle: Several assay formats can be employed. A widely used method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which measures the hydroxylation of a biotinylated HIF-1α peptide substrate.[12] An alternative is a colorimetric assay that measures the consumption of the co-substrate α-ketoglutarate.[13] The protocol below describes a generalized fluorescence-based assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeSO₄, 1 mM Ascorbate, 100 µg/mL BSA). Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Vadadustat) in DMSO, followed by dilution in assay buffer.
-
Reaction Initiation: In a 96-well or 384-well plate, combine recombinant human PHD2 enzyme, a HIF-1α peptide substrate, and the 2-OG co-substrate. Add the test compound or control to initiate the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add detection reagents. In an AlphaScreen format, this would involve adding streptavidin-coated donor beads (binding the biotinylated peptide) and antibody-coated acceptor beads that recognize the hydroxylated proline residue.
-
Signal Measurement: Incubate the plate in the dark as required by the detection chemistry, then read the signal (e.g., luminescence or fluorescence) on a compatible plate reader.
-
Data Analysis: The signal is proportional to PHD2 activity. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Summarize the results in a table for clear comparison.
| Compound | PHD2 IC₅₀ (nM) |
| This compound | (To be determined) |
| Vadadustat (Positive Control) | ~12[8] |
| Roxadustat (Positive Control) | ~591[8] |
Assay 2: Cellular HIF-1α Protein Stabilization
Objective: To verify that the compound increases HIF-1α protein levels in cultured cells under normoxic conditions.
Principle: Western blotting is the definitive method for detecting and quantifying changes in specific protein levels within a complex cell lysate.[1][4] Due to the extremely short half-life of HIF-1α in normoxia (~5 minutes), meticulous sample handling is critical for accurate results.[14][15]
Protocol:
-
Cell Culture & Treatment: Seed a suitable cell line (e.g., HEK293T, Hep3B, or RCC4) in culture plates. Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM CoCl₂ or a known PHD inhibitor).[14] Incubate for 4-8 hours under standard normoxic conditions (21% O₂, 5% CO₂).[14]
-
Cell Lysis: This step must be performed rapidly to prevent HIF-1α degradation.[15] Wash cells once with ice-cold PBS. Immediately add ice-cold RIPA lysis buffer supplemented with a complete protease inhibitor cocktail.[1][16] Scrape the cells, collect the lysate, and keep it on ice.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1][15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.[1][15]
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]
-
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.[1]
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control signal.[8]
Assay 3: Quantification of HIF Target Gene Upregulation
Objective: To confirm that the stabilized HIF-1α is transcriptionally active by measuring the mRNA expression of its downstream target genes, such as VEGF and EPO.
Principle: Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression.[17][18] The workflow involves converting cellular RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.
Protocol:
-
Cell Culture & Treatment: Treat cells (e.g., Hep3B for EPO, HEK293 for VEGF) with the compound as described in the Western Blot protocol (Section 3.2). An incubation time of 8-24 hours is often suitable for observing changes in mRNA levels.
-
RNA Isolation: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (VEGF or EPO) and a reference gene (GAPDH or ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence increase as the target DNA is amplified.
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative fold change in target gene expression compared to the vehicle-treated control using the comparative Cq (ΔΔCq) method, after normalizing to the expression of the reference gene.[19]
Assay 4: Quantification of Secreted Functional Proteins
Objective: To measure the functional outcome of target gene upregulation by quantifying the amount of secreted VEGF or EPO protein in the cell culture medium.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based assay used to quantify a specific protein from a complex mixture like cell culture supernatant.[2][20]
Protocol:
-
Cell Culture and Supernatant Collection: Culture and treat cells as described previously (Section 3.2), typically for 24-48 hours to allow for protein synthesis and secretion.
-
Sample Preparation: Carefully collect the cell culture medium (conditioned medium) from each well. Centrifuge the medium to pellet any floating cells or debris.[20][21] The supernatant can be assayed immediately or stored at -80°C.
-
ELISA Procedure: Perform the assay using a commercially available ELISA kit for human VEGF or EPO, following the manufacturer's protocol. The general steps are:
-
Add standards (of known protein concentration) and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the target protein to bind to the antibody.
-
Wash the plate, then add a second, enzyme-linked detection antibody that binds to a different epitope on the target protein.
-
Wash again, then add a substrate that is converted by the enzyme into a colored or chemiluminescent product.
-
Stop the reaction and measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Generate a standard curve by plotting the signal intensity versus the concentration of the standards. Use this curve to calculate the concentration of VEGF or EPO in each experimental sample.
Data Presentation: Present the results in a table showing the dose-dependent effect of the compound.
| Treatment Concentration (µM) | Secreted VEGF (pg/mL) ± SD |
| 0 (Vehicle) | (To be determined) |
| 0.1 | (To be determined) |
| 1.0 | (To be determined) |
| 10.0 | (To be determined) |
| 100.0 | (To be determined) |
| Positive Control | (To be determined) |
References
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Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. [Link]
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ResearchGate. (n.d.). In vitro characterization of PHD inhibitors in clinical trials. [Link]
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Stacker, S. A., et al. (2022). A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. JoVE. [Link]
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Coonahan, E. S., et al. (2025). Non-invasive detection of VEGF secretion from small clusters of mesenchymal stem cells using VEGF-SSSA integrated into the CellStudio platform. NIH. [Link]
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ResearchGate. (n.d.). Quantification of VEGF content within the cell culture supernatants.... [Link]
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Nasiri, R., et al. (2020). Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models. PLoS One. [Link]
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Nasiri, R., et al. (2020). Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models. PLoS One. [Link]
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Wang, Y., et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chemical Biology & Drug Design. [Link]
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Mir-Bashir, A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]
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Welsh, S. J., et al. (2012). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PMC. [Link]
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Springer Nature Experiments. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]
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ResearchGate. (2025). Selection of reference genes for quantitative real-time PCR evaluation of chronic erythropoietin treatment effect on the SH-SY5Y and PC12 cells. [Link]
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Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617).... [Link]
-
Culp-Hill, R., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC. [Link]
-
Yang, Z., et al. (2014). Expression and hypoxia adaptation analysis of the EPO gene in different tissues of plateau Tibetan pigs. Genetics and Molecular Research. [Link]
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ResearchGate. (n.d.). mRNA expression levels of EPO, EPOR, ßcR. Genes were analyzed by qPCR.... [Link]
-
ResearchGate. (n.d.). Summary of PHD activity assays. [Link]
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Bookout, A. L., & Mangelsdorf, D. J. (2003). Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]
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Kuang, J., et al. (2018). An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research. PLoS One. [Link]
-
Lim, J. H., et al. (2017). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC. [Link]
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MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]
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Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. [Link]
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Wujec, M., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. [Link]
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Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
-
Reddy, C. N., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. [Link]
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Application Note: Characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine carboxamide scaffold is a recognized pharmacophore in the development of targeted kinase inhibitors, with several derivatives showing promise against therapeutically relevant targets.[1][2] This guide outlines a comprehensive workflow for the initial characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, herein designated as Compound Y , a novel analogue within this chemical class. We provide detailed, field-proven protocols for compound handling, in vitro kinase profiling to determine potency and identify primary targets, and subsequent cell-based assays to validate on-target activity and functional effects. This document serves as a roadmap for researchers seeking to evaluate the potential of novel small molecules as kinase inhibitors, using Compound Y as a practical case study.
Introduction: The Rationale for Investigating Compound Y
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine carboxamide chemical moiety has emerged as a "privileged scaffold," forming the basis of inhibitors targeting a range of kinases.[1][2][4]
This application note focuses on Compound Y (this compound) , an uncharacterized member of this promising structural class. The objective of this guide is not to report pre-existing data, but to provide a robust, scientifically-grounded framework for its initial evaluation. We will walk through the essential experimental cascade required to answer fundamental questions: Does Compound Y inhibit any kinases? If so, which ones, how potently, and can it engage its target in a cellular environment to elicit a functional response?
Section 1: Compound Characterization and Preparation
Accurate and reproducible biological data begins with the proper handling and preparation of the test compound.[5]
Physicochemical Properties of Compound Y
A summary of the key properties of Compound Y is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Full Chemical Name | This compound | N/A |
| Synonym | 3-Hydroxy-N,N-dimethylpicolinamide | [6] |
| CAS Number | 1076-23-9 | [6] |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | >95% (Recommended) | [6] |
Protocol: Preparation of Stock Solutions
The vast majority of small molecule inhibitors are not soluble in aqueous solutions at high concentrations. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.[5][7]
Objective: To prepare a 10 mM stock solution of Compound Y in DMSO for use in subsequent assays.
Materials:
-
Compound Y (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Protocol:
-
Calculation: Determine the mass of Compound Y required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (166.18 g/mol ) * (1000 mg/g) = 1.66 mg
-
-
Weighing: Carefully weigh out 1.66 mg of Compound Y and transfer it to a sterile vial. For quantities this small, it may be preferable to weigh a larger amount (e.g., 16.6 mg) and dissolve in a larger volume (e.g., 10 mL) to minimize weighing errors.
-
Solubilization: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL).[8] Store these aliquots tightly sealed at -20°C or -80°C for long-term stability.[8]
Section 2: In Vitro Kinase Profiling: Target Identification and Potency
The first step in characterizing a potential inhibitor is to directly measure its effect on the activity of purified kinase enzymes.[3] An excellent, high-throughput method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction—a direct product of kinase activity.[9][10]
Workflow for In Vitro Kinase Inhibition Assay
The overall workflow involves incubating the kinase with the compound and then initiating the phosphorylation reaction by adding the substrate and ATP. The amount of ADP produced is then quantified via a luminescent readout.
Figure 1. Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Protocol: Multi-Point IC₅₀ Determination using ADP-Glo™ Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound Y against a representative panel of kinases.
Materials:
-
Compound Y (10 mM stock in DMSO)
-
Kinases of interest (e.g., a panel of representative tyrosine and serine/threonine kinases)
-
Appropriate kinase substrates (peptides or proteins)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Dilution: Prepare a serial dilution series of Compound Y.
-
Start by diluting the 10 mM DMSO stock to 100 µM in kinase assay buffer.
-
Perform a 1:3 serial dilution in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%) to create an 11-point concentration curve (e.g., 100 µM down to 1.7 nM). Include a DMSO-only control (0% inhibition).
-
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of each compound dilution.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer. The optimal concentrations must be empirically determined for each kinase system.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ(ATP) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.[10]
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound Y concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Hypothetical Data Presentation
Results from the initial screen should be tabulated for clear comparison. Staurosporine, a non-selective kinase inhibitor, serves as a useful positive control.
| Kinase Target | Compound Y IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (Tyrosine) | 25 | 5 |
| Kinase B (Tyrosine) | >10,000 | 8 |
| Kinase C (Ser/Thr) | 850 | 15 |
| Kinase D (Ser/Thr) | 32 | 10 |
| HPK1 (Ser/Thr) | 15 | 20 |
Note: Data are hypothetical and for illustrative purposes only.
Based on this hypothetical screen, Compound Y shows potent activity against HPK1, a serine/threonine kinase, making it the primary target for further validation.
Section 3: Cell-Based Assays: Validating Target Engagement and Function
In vitro activity is essential, but it does not guarantee that a compound can enter a cell, bind to its target in a complex environment, and produce a desired biological effect.[12] Cell-based assays are the critical next step.
Rationale for Cellular Target Engagement
We must confirm that Compound Y inhibits its intended target, HPK1, inside living cells. A standard method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blotting.[13] Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation.
Figure 2. Simplified HPK1 signaling pathway and the point of inhibition by Compound Y.
Protocol: Western Blot for Downstream Substrate Phosphorylation
Objective: To measure the effect of Compound Y on the phosphorylation of a downstream HPK1 substrate (e.g., SLP-76 at Ser376) in a relevant cell line (e.g., Jurkat T-cells).
Materials:
-
Jurkat T-cells
-
Compound Y (10 mM stock in DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
T-cell activator (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate and imaging system
Protocol:
-
Cell Treatment: Seed Jurkat cells in a 6-well plate. Pre-treat the cells with serial dilutions of Compound Y (e.g., 0-10 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes to activate the TCR pathway and HPK1.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody (e.g., anti-phospho-SLP-76) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total SLP-76 and β-actin to ensure equal protein loading.
-
Analysis: Quantify band intensities. Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Plot the normalized phosphorylation against Compound Y concentration to determine the cellular IC₅₀.
Section 4: Kinase Selectivity Profiling
An ideal kinase inhibitor is highly selective for its intended target, as off-target inhibition can lead to toxicity.[14] While the initial small panel screen provides a first look, a comprehensive selectivity profile is crucial.
Rationale: Kinase inhibitor selectivity is a key factor in drug development.[15] Profiling Compound Y against a large panel of kinases (e.g., >300) provides a global view of its on-target and off-target activities. This is typically performed as a service by specialized companies. The data allows for the calculation of a selectivity score and helps predict potential side effects.[16] A highly selective compound will potently inhibit its primary target with minimal activity against other kinases.
Figure 3. Conceptual diagram illustrating selective versus non-selective kinase inhibition.
Conclusion and Future Directions
This application note provides a structured, multi-step strategy for the initial characterization of a novel pyridine carboxamide, Compound Y, as a potential kinase inhibitor. The workflow progresses logically from fundamental compound handling to robust in vitro screening and finally to essential cell-based validation of target engagement. By following these protocols, researchers can efficiently generate the foundational data required to build a compelling case for a compound's mechanism of action and therapeutic potential, paving the way for further lead optimization and preclinical development.
References
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Bio-protocol. (2020). In vitro ADP-Glo kinase assay. Retrieved from [Link]
-
Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Huang, D., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Caldwell, R. D., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]
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Zhang, Z., et al. (2022). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. ResearchGate. Retrieved from [Link]
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Zhang, H., et al. (2022). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence. Retrieved from [Link]
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Wang, P., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Wolf, A., et al. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Retrieved from [Link]
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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Khan, K. M., et al. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. Retrieved from [Link]
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Xu, J., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances. Retrieved from [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Hydroxy-N-methylpicolinamide. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 3-Hydroxy-N-methylpicolinamide. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Hydroxy-N,N-dimethylphenethylamine. Retrieved from [Link]
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PubChem. (n.d.). 3-hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]
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Application of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide in Drug Discovery: A Guide for Researchers
Introduction: The Emerging Potential of Pyridine Carboxamides in Therapeutics
The pyridine carboxamide scaffold has garnered significant attention in medicinal chemistry due to its versatile nature as a pharmacophore. Derivatives of this core structure have been successfully developed as potent and selective inhibitors of a range of therapeutic targets, including enzymes implicated in metabolic diseases, cancer, and inflammatory conditions.[1][2] This application note focuses on a specific derivative, 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, and its promising application as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), a class of enzymes central to the cellular response to hypoxia.[3]
HIF is a master transcriptional regulator that controls the expression of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[4][5] The stability of the HIF-α subunit is tightly regulated by PHD enzymes in an oxygen-dependent manner.[6] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and proteasomal degradation.[7][8] However, under hypoxic conditions or in the presence of PHD inhibitors, HIF-α is stabilized, leading to the activation of its target genes, including erythropoietin (EPO).[4][9] This mechanism has positioned PHD inhibitors as a promising therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease.[3][6][8]
The structural motif of 3-hydroxy-pyridine-2-carboxamide is a key feature in a known class of potent HIF prolyl hydroxylase inhibitors, suggesting that this compound is a strong candidate for development in this area.[10] This guide provides a comprehensive overview of the scientific rationale, key experimental protocols, and data interpretation for researchers investigating the therapeutic potential of this compound.
Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway
The inhibition of HIF prolyl hydroxylases by small molecules like this compound is a compelling therapeutic strategy. By preventing the degradation of HIF-α, these inhibitors can effectively mimic a hypoxic state at the cellular level, even under normal oxygen conditions. This leads to a coordinated physiological response that can be harnessed for therapeutic benefit.
The primary downstream effect of HIF stabilization is the transcriptional upregulation of the EPO gene, which stimulates the production of red blood cells.[4][11] This makes PHD inhibitors a potential oral alternative to injectable erythropoiesis-stimulating agents (ESAs) for the treatment of anemia.[6] Furthermore, HIF stabilization has been shown to improve iron metabolism by downregulating hepcidin and upregulating genes involved in iron absorption and transport.[2][8]
The 3-hydroxy-pyridine-2-carboxamide moiety is believed to chelate the ferrous iron at the active site of the PHD enzyme, a critical component of its catalytic activity.[5] This, coupled with the mimicry of the 2-oxoglutarate co-substrate, leads to potent and selective inhibition of the enzyme.[12] The N,N-dimethyl substitution on the carboxamide may influence the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its drug-like characteristics.
Diagram of the HIF Prolyl Hydroxylase (PHD) Inhibition Pathway
Caption: Mechanism of HIF-1α stabilization by PHD inhibition.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route can be adapted from established methods for preparing similar pyridine carboxamide derivatives.
Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Protection of the Hydroxyl Group:
-
Dissolve 3-hydroxypicolinic acid in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the protected intermediate.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the protected 3-benzyloxypicolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HATU or EDC/HOBt).
-
Stir for a short period to activate the carboxylic acid.
-
-
Amidation:
-
Add dimethylamine (as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the protected amide by column chromatography.
-
-
Deprotection:
-
Dissolve the protected amide in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst for debenzylation (e.g., palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter off the catalyst and evaporate the solvent to yield the final product, this compound.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro PHD2 Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of the compound on recombinant human PHD2.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the C-terminal oxygen-dependent degradation domain).
-
α-ketoglutarate, FeSO₄, and ascorbate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Detection reagents (e.g., AlphaLISA-based or a colorimetric method detecting α-ketoglutarate consumption).[13][14]
-
This compound (test compound) and a known PHD inhibitor (positive control, e.g., IOX2).
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In the microplate, add the assay buffer, FeSO₄, and ascorbate.
-
Add the test compound or control to the appropriate wells.
-
Add the PHD2 enzyme and the HIF-1α peptide substrate.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol (e.g., for an AlphaLISA assay, this would involve streptavidin donor beads and an antibody-conjugated acceptor bead).
-
Incubate in the dark and then read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Table 1: Representative In Vitro PHD2 Inhibition Data
| Compound | IC₅₀ (nM) |
| This compound | [Experimental Value] |
| IOX2 (Positive Control) | [Experimental Value, typically low nM] |
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol determines the ability of the compound to stabilize HIF-1α in a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Treat the cells with increasing concentrations of this compound for a set duration (e.g., 4-6 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known PHD inhibitor or hypoxia mimetic like CoCl₂).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the fold-increase in HIF-1α levels relative to the vehicle control against the compound concentration.
-
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This high-throughput assay measures the transcriptional activity of HIF in response to compound treatment.[4]
Step-by-Step Protocol:
-
Cell Line:
-
Use a cell line stably transfected with a luciferase reporter construct driven by a promoter containing multiple HREs (e.g., HT1080-HRE-luc).[15]
-
-
Assay Procedure:
-
Seed the HRE-luciferase reporter cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 16-24 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-induction of luciferase activity for each concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold-induction against the log of the compound concentration and fitting the data to a suitable dose-response curve.
-
Table 2: Representative Cell-Based Assay Data
| Assay | Parameter | Value |
| HIF-1α Stabilization (Western Blot) | Fold increase at 10 µM | [Experimental Value] |
| HRE Luciferase Reporter | EC₅₀ (µM) | [Experimental Value] |
In Vivo Efficacy Evaluation in a Murine Model of Anemia
Animal models are crucial for evaluating the therapeutic potential of PHD inhibitors to stimulate erythropoiesis.
Workflow for In Vivo Study
Caption: Workflow for an in vivo efficacy study.
Step-by-Step Protocol:
-
Animal Model:
-
Use normal, healthy mice (e.g., C57BL/6) or a disease model such as an adenine-induced model of chronic kidney disease.[16]
-
-
Study Design:
-
Acclimatize the animals for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various dose levels).
-
Administer the compound orally once daily for a specified duration (e.g., 14-28 days).
-
-
Pharmacodynamic Endpoints:
-
Plasma EPO: Collect blood samples at various time points after the first dose (e.g., 2, 4, 8, 24 hours) to measure plasma EPO levels by ELISA. This assesses the acute pharmacodynamic effect.
-
Hematological Parameters: Collect blood samples weekly to measure hemoglobin, hematocrit, and reticulocyte counts using an automated hematology analyzer. This evaluates the chronic therapeutic effect.
-
-
Data Analysis:
-
Analyze plasma EPO levels to determine the time to maximum concentration and the magnitude of the response.
-
Plot the changes in hemoglobin and other hematological parameters over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects compared to the vehicle control.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel PHD inhibitors. The protocols outlined in this application note provide a robust framework for its initial characterization, from synthesis and in vitro enzyme inhibition to cell-based target engagement and in vivo proof-of-concept for stimulating erythropoiesis.
Further studies should focus on optimizing the compound's potency, selectivity against other 2-oxoglutarate-dependent dioxygenases, and its pharmacokinetic and safety profiles. The versatile pyridine carboxamide scaffold offers ample opportunities for structure-activity relationship (SAR) studies to fine-tune these properties, ultimately paving the way for a potential new oral therapeutic for anemia and other hypoxia-related disorders.
References
- Benchchem. Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity. Accessed January 8, 2026.
- Untargeted Detection of HIF Stabilizers in Doping Samples: Activity-Based Screening with a Stable In Vitro Bioassay. PubMed. 2024 Jan 9.
- HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
- Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. 2023.
- Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in r
- HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques. PMC - PubMed Central.
- Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors.
- HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. PMC - PubMed Central.
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH.
- HIF-1a stabilization response in different doses overtime; InCell ELISA...
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
- Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC - NIH.
- Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal | Oxford Academic.
- Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Frontiers.
- Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Tre
- Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science (RSC Publishing). 2017 Sep 11.
- Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
- Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.
- Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening str
- Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PMC - PubMed Central.
- The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regener
- This compound. Echemi. 2024 Aug 24.
- Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia. PubMed. 2024 Oct 1.
- Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)
- Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide.
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Investigational Guide: Evaluating 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a Novel Antifungal Agent
Abstract: The increasing prevalence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery of novel therapeutic agents. Pyridine carboxamides are a versatile class of heterocyclic compounds known for a range of biological activities, making them an attractive scaffold for new drug development.[1][2][3] This document provides a comprehensive set of application notes and protocols for the initial investigation of a novel compound, 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide , as a potential antifungal agent. While specific antifungal data for this particular molecule is not yet prevalent in public literature, this guide offers a robust, field-proven framework for its systematic evaluation, from initial susceptibility testing to preliminary safety and mechanistic insights. The protocols herein are designed for researchers in mycology, microbiology, and drug development, providing the necessary detail to ensure experimental reproducibility and scientific rigor.
Part 1: Introduction and Pre-Screening Considerations
The core challenge in developing a new antifungal is achieving selective toxicity: potent activity against the fungal pathogen with minimal harm to the host.[4] Fungi, as eukaryotic organisms, share cellular machinery with humans, narrowing the therapeutic window for many potential drugs.[4] Therefore, a successful investigational workflow must co-evaluate efficacy and cytotoxicity from the outset.
This compound is a small molecule whose potential for biological activity is suggested by its chemical structure. Before embarking on biological assays, fundamental physicochemical properties must be established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1076-23-9 | [5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 99-100 °C | [5] |
| Solubility | Must be empirically determined in relevant solvents (e.g., DMSO, water, ethanol) for biological assays. | N/A |
Causality Behind Pre-Screening: Understanding solubility is critical. The compound must be fully dissolved in a stock solution (typically in Dimethyl Sulfoxide, DMSO) and remain soluble when diluted into aqueous testing media (e.g., RPMI-1640). Precipitation during an assay will lead to inaccurate and non-reproducible results. Stability studies in solution and at various temperatures are also recommended to ensure the compound does not degrade during incubation.
Part 2: In Vitro Antifungal Susceptibility Testing
The first step in biological evaluation is to determine the compound's direct activity against a panel of clinically relevant fungi. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[6][7] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundation for these assays.[6][8][9]
Workflow for In Vitro Antifungal Efficacy Assessment
Caption: Workflow for determining MIC and MFC values.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.[9]
1. Reagent and Media Preparation:
- Test Compound: Prepare a 100X stock solution of this compound in sterile DMSO. For example, to test up to a final concentration of 64 µg/mL, prepare a 6.4 mg/mL stock.
- Culture Medium: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[10] Sterilize by filtration.
- Fungal Strains: Use a panel of quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) and relevant clinical isolates.[11]
- Culture Plates: Sterile, flat-bottom 96-well microtiter plates.
2. Inoculum Preparation:
- Yeasts: From a fresh culture (24h on Sabouraud Dextrose Agar), pick several colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (spectrophotometrically at 530 nm). This corresponds to approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.[10]
- Molds: Grow the mold on potato dextrose agar until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.[8]
3. Assay Procedure:
- Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.
- Add 200 µL of the 2X final starting concentration of the test compound (prepared in RPMI-1640 from the 100X DMSO stock) to well 1.
- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
- Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).
- Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
- Seal the plate and incubate at 35°C. Incubation time is typically 24 hours for most Candida species and 48 hours for most molds.[6]
4. Endpoint Determination:
- The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.
- For azoles (and potentially novel compounds): The endpoint is often defined as the concentration that produces at least a 50% reduction in turbidity (growth) compared to the control.[6]
- For polyenes (e.g., Amphotericin B): The endpoint is the concentration with 100% growth inhibition (no visible growth).[6][7]
- The interpretation for this compound would need to be determined empirically, but starting with a 50% inhibition criterion is standard for new agents.
Protocol 2.2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills the test organism.
1. Procedure:
- Following MIC determination, take a 10-20 µL aliquot from each well that showed complete or near-complete growth inhibition (i.e., at and above the MIC).
- Spot the aliquot onto a Sabouraud Dextrose Agar plate.
- Incubate the plate at 35°C for 24-48 hours.
- The MFC is the lowest concentration from the MIC plate that results in no growth or fewer than three colonies on the agar plate, representing a ≥99.9% kill rate.
Table 2: Template for Recording Antifungal Susceptibility Data
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | Clinical Isolate | ||||
| Cryptococcus neoformans | H99 | ||||
| Aspergillus fumigatus | ATCC 204305 |
| Fusarium solani | Clinical Isolate | | | | |
Interpretation: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[12]
Part 3: Cytotoxicity Assessment and Selectivity Index
A promising antifungal agent must be significantly more toxic to fungi than to human cells.[4] This is assessed by determining the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line.
Workflow for Determining Selective Toxicity
Caption: Workflow for cytotoxicity testing and SI calculation.
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HeLa or HEK293) in appropriate medium (e.g., DMEM with 10% FBS).
- Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
- Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
2. Compound Treatment:
- Prepare 2X serial dilutions of this compound in culture medium.
- Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (100% viability) and "medium only" (background).
- Incubate for another 24 to 72 hours.
3. Viability Measurement:
- Prepare a 5 mg/mL stock of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the CC₅₀ value.
- Calculate the Selectivity Index (SI) as: SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal pathogen. An SI > 10 is often considered a desirable starting point for a promising hit compound.
Part 4: Hypothetical Mechanism of Action (MoA) Investigation
With no established MoA, an investigational cascade can be designed based on the structures of other known antifungal carboxamides. Many carboxamide fungicides, such as boscalid, act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1][13] This provides a logical starting hypothesis.
Decision Tree for Preliminary MoA Studies
Caption: A decision tree for investigating the MoA.
A logical next step would be to perform a direct enzymatic assay using isolated fungal mitochondria or a purified SDH enzyme to see if this compound inhibits its activity. If this hypothesis is incorrect, assays targeting other common antifungal mechanisms, such as cell membrane disruption or ergosterol biosynthesis inhibition, would be pursued.
References
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]
-
Pharmacotherapy. (2001). In vitro antifungal susceptibility testing. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. [Link]
-
Journal of Fungi. (2022). A Practical Guide to Antifungal Susceptibility Testing. [Link]
-
Bio-protocol. (2020). Antifungal Susceptibility Testing. [Link]
-
ResearchGate. (2018). In vitro antifungal susceptibility testing. [Link]
-
ResearchGate. Cytotoxicity assays were performed for each of the (A) four antifungal...[Link]
-
Antimicrobial Agents and Chemotherapy. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. [Link]
-
International Journal of Molecular Sciences. (2023). The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. [Link]
-
Antimicrobial Agents and Chemotherapy. (2000). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. [Link]
-
Pesticide Biochemistry and Physiology. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. [Link]
-
Journal of Pesticide Science. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]
- Google Patents. Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
-
PubMed. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]
-
MDPI. Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives. [Link]
-
MDPI. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]
-
Scientific Reports. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]
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Application Notes and Protocols for the Investigation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a Potential Agent Against Bacterial Wilt
Abstract
Bacterial wilt, caused by the soil-borne pathogen Ralstonia solanacearum, is a devastating disease affecting a wide range of economically important crops.[1] The pathogen's ability to colonize the host's vascular system leads to wilting and eventual plant death, posing a significant threat to global food security.[1] Current control strategies are limited in their efficacy, necessitating the development of novel antimicrobial agents. This document outlines the scientific rationale and provides detailed experimental protocols for investigating the potential of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a therapeutic agent against bacterial wilt. The proposed mechanism of action centers on the compound's putative role as an iron chelator, which could limit the availability of this essential nutrient for R. solanacearum proliferation and virulence. Protocols for the synthesis of the compound, in vitro antimicrobial susceptibility testing, and in vivo efficacy evaluation in a model plant system are presented to guide researchers in this area of study.
Introduction and Scientific Rationale
Ralstonia solanacearum is a highly adaptable and destructive plant pathogen with a broad host range.[2][3] Its virulence is dependent on a suite of factors, including the secretion of effector proteins and the acquisition of essential nutrients from the host plant.[2][4] Iron is a critical micronutrient for bacterial growth and pathogenesis, and R. solanacearum has evolved sophisticated iron-scavenging systems, including the production of siderophores like staphyloferrin B, to acquire iron from the host environment.[2][5][6]
The strategic sequestration of iron represents a promising approach to controlling bacterial growth.[7][8] Compounds that can effectively chelate iron, rendering it unavailable to the pathogen, have the potential to act as bacteriostatic or bactericidal agents.[9] The pyridine carboxamide scaffold is present in numerous biologically active compounds, and derivatives have shown promise as antimicrobial agents.[1][10][11][12] Specifically, the 3-hydroxypyridine-2-carboxamide moiety is structurally analogous to other known potent iron chelators, such as the 3-hydroxy-4-pyridones, which have been investigated for medical applications.[13][14][15]
We hypothesize that this compound can act as an effective iron chelator, thereby inhibiting the growth of R. solanacearum by limiting its access to this essential metal. This application note provides a framework for the synthesis and evaluation of this compound's efficacy against bacterial wilt.
Proposed Mechanism of Action: Iron Chelation
The primary proposed mechanism of action for this compound is the chelation of ferric iron (Fe³⁺) in the plant's xylem, the primary site of R. solanacearum colonization. By forming a stable complex with iron, the compound would competitively inhibit the pathogen's siderophore-mediated iron uptake. This would lead to iron starvation within the bacterial cells, impairing key metabolic processes and ultimately suppressing bacterial proliferation and virulence.
Figure 1: Proposed mechanism of iron chelation by this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of picolinamide derivatives.[16][17]
Materials:
-
3-Hydroxypicolinic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Dimethylamine solution (2M in THF)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxypicolinic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction becomes a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-hydroxypicolinoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, combine dimethylamine solution (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM.
-
Slowly add the dimethylamine/triethylamine solution to the cooled acid chloride solution dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Figure 2: Workflow for the synthesis of the target compound.
In Vitro Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the synthesized compound against R. solanacearum.
Materials:
-
Ralstonia solanacearum strain (e.g., a well-characterized virulent strain)
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Synthesized this compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture R. solanacearum in appropriate broth overnight at 28-30°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in medium without compound) and a negative control (medium only).
-
Incubate the plates at 28-30°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
In Vivo Efficacy Evaluation in Tomato Plants
This protocol assesses the ability of the compound to protect a susceptible host plant from bacterial wilt.[3][18][19]
Materials:
-
Susceptible tomato seedlings (e.g., 'Bonny Best'), 3-4 weeks old
-
Ralstonia solanacearum inoculum (1 x 10⁸ CFU/mL)
-
Synthesized this compound
-
Wetting agent (e.g., Tween 20)
-
Pots with sterilized soil mix
-
Growth chamber or greenhouse with controlled conditions (e.g., 28-32°C, >80% relative humidity)
Procedure:
-
Plant Acclimatization:
-
Transplant tomato seedlings into individual pots and allow them to acclimate in the growth chamber for one week.
-
-
Compound Application (Soil Drench Method):
-
Prepare aqueous solutions of the test compound at various concentrations (e.g., 10, 50, 100 µg/mL) with a small amount of wetting agent.
-
Apply a fixed volume (e.g., 50 mL) of the compound solution to the soil of each plant.
-
Control plants should receive a solution with only the wetting agent.
-
-
Pathogen Inoculation:
-
24 hours after compound application, inoculate the plants.
-
Gently wound the roots by making small incisions in the soil around the base of the stem.
-
Pour 20 mL of the R. solanacearum inoculum into the soil around the base of each plant.
-
-
Disease Scoring and Data Collection:
-
Monitor the plants daily for 14-21 days.
-
Record disease severity using a rating scale (e.g., 0 = no symptoms, 1 = 1-25% of leaves wilted, 2 = 26-50% wilted, 3 = 51-75% wilted, 4 = >75% wilted, 5 = plant death).
-
Calculate the disease index and the percentage of disease control for each treatment group.
-
| Treatment Group | Compound Conc. (µg/mL) | Inoculation | Expected Outcome |
| Negative Control | 0 | Mock | Healthy plants |
| Positive Control | 0 | R. solanacearum | High disease severity |
| Treatment 1 | 10 | R. solanacearum | Reduced disease severity |
| Treatment 2 | 50 | R. solanacearum | Further reduction in severity |
| Treatment 3 | 100 | R. solanacearum | Potentially high protection |
Investigating Secondary Mechanisms: Plant Defense Induction
While iron chelation is the primary hypothesis, the compound may also elicit a defense response in the host plant.[20][21][22] This can be investigated by measuring the expression of plant defense-related genes.
Protocol Outline:
-
Treat tomato plants with this compound as described in the in vivo protocol, but without pathogen inoculation.
-
Harvest leaf tissue at various time points (e.g., 6, 24, and 48 hours) post-treatment.
-
Extract total RNA from the leaf samples.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression levels of key defense genes, such as those involved in the salicylic acid (SA) and jasmonic acid (JA) pathways (e.g., PR-1a, PAL, LOX).
-
A significant upregulation of these genes compared to untreated controls would suggest that the compound has a secondary mode of action involving the induction of systemic acquired resistance.
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive framework for the initial investigation of this compound as a potential control agent for bacterial wilt. The proposed mechanism of iron chelation offers a sound scientific basis for its potential efficacy. Successful outcomes from these experiments would warrant further studies, including formulation development for agricultural applications, evaluation of its spectrum of activity against other plant pathogens, and toxicological assessments to ensure environmental and crop safety. The exploration of novel chemical entities like this compound is crucial in the ongoing effort to develop sustainable and effective solutions for managing devastating plant diseases.
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Application Notes & Protocols for the Investigation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studies involving 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in drug design, leading to numerous therapeutic agents with a broad spectrum of activities.[1] This guide outlines the compound's fundamental properties, a representative synthesis protocol, and detailed methodologies for in vitro and in vivo characterization. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific integrity and reproducibility. We cover enzymatic and cell-based assays, pharmacokinetic profiling, and an example of an in vivo efficacy model, providing a robust framework for evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound belongs to the pyridine carboxamide class of compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved pharmaceuticals.[1] Derivatives of pyridine carboxylic acid have demonstrated a wide array of biological activities, including roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3] The strategic combination of a pyridine ring, a hydroxyl group, and a dimethylcarboxamide moiety suggests potential for unique interactions with biological targets, making it a compelling candidate for drug discovery programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and formulating it for in vivo studies. The table below summarizes the known properties of this compound.
| Property | Value | Source |
| CAS Number | 1076-23-9 | [4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Melting Point | 99-100 °C | [4] |
| Boiling Point | 427.8 °C at 760 mmHg | [4] |
| Density | 1.218 g/cm³ | [4] |
| XLogP3 | 1.2 | [4] |
| PSA (Polar Surface Area) | 53.4 Ų | [4] |
Expert Insight: The moderate XLogP3 value suggests a good balance between hydrophilicity and lipophilicity, which is often a favorable characteristic for oral bioavailability. The polar surface area is within the range typically associated with good cell permeability.
Rationale for Investigation
The pyridine carboxamide scaffold is a "privileged" structure in medicinal chemistry.[5] Different derivatives have shown potent activity in various therapeutic areas:
-
Oncology: As inhibitors of key enzymes like Hematopoietic Progenitor Kinase 1 (HPK1), SHP2, and Matrix Metalloproteinase 13 (MMP-13).[6][7][8]
-
Infectious Diseases: Exhibiting antifungal activity, for instance, by inhibiting succinate dehydrogenase (SDH), and broad antibacterial properties.[3][9][10]
-
Inflammation: Pyridine derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of targets like cyclooxygenase (COX) enzymes.[11]
Given this precedent, this compound warrants investigation for similar activities. The protocols outlined below provide a systematic approach to exploring its biological potential.
Synthesis and Characterization
While a specific synthesis route for this exact molecule is not detailed in the provided literature, a general and reliable method for creating pyridine carboxamides involves the coupling of a pyridine carboxylic acid with an amine. The following protocol is a representative example based on established chemical principles for analogous compounds.[9][10]
Representative Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 3-hydroxypicolinic acid and dimethylamine.
Materials:
-
3-Hydroxypicolinic acid
-
Dimethylamine (2.0 M solution in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-hydroxypicolinic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes. Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Amine Addition: Slowly add dimethylamine solution (1.2 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[8]
In Vitro Biological Evaluation
The following protocols are designed as initial screens to identify the biological activity of this compound.
Protocol: Kinase Inhibition Assay (e.g., HPK1)
Many pyridine carboxamides are known kinase inhibitors.[6][12] This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common method for high-throughput screening.
Objective: To determine the IC₅₀ value of the compound against a target kinase.
Materials:
-
Recombinant human HPK1 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to achieve the final desired concentrations.
-
Enzyme/Substrate Addition: Add the HPK1 enzyme and the biotinylated peptide substrate to the wells of the 384-well plate.
-
Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the phosphorylation reaction. Incubate for 60 minutes at room temperature. Causality: This incubation allows the kinase to phosphorylate the substrate. The presence of an inhibitor will reduce the rate of this reaction.
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA. Incubate for 60 minutes at room temperature. Causality: EDTA chelates Mg²⁺, stopping the enzymatic reaction. The antibody binds to the phosphorylated substrate, bringing the Europium donor and APC acceptor into close proximity, enabling FRET.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability MTT Assay
This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the compound on a selected cancer cell line (e.g., MCF-7 breast cancer).[13]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (typically from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours. Causality: This extended incubation period allows for multiple cell doublings, making it possible to observe effects on proliferation.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and determine the GI₅₀ value.
In Vivo Experimental Design
After in vitro characterization, promising compounds are advanced to in vivo models to assess their pharmacokinetic properties and efficacy.[14]
Overall Preclinical Workflow
Caption: A typical workflow from in vitro screening to in vivo evaluation.
Protocol: Rodent Pharmacokinetic (PK) Study
This protocol aims to determine the basic pharmacokinetic profile of the compound in rats.[15][16]
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life, clearance, bioavailability) after intravenous (IV) and oral (PO) administration.
Animals:
-
Male Sprague-Dawley rats (n=3 per group), approximately 250-300g. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]
Formulation:
-
IV Formulation: Dissolve the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL.
-
PO Formulation: Suspend the compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 to a concentration of 2 mg/mL.
Procedure:
-
Dosing:
-
IV Group: Administer the compound via a single bolus injection into the tail vein at a dose of 1 mg/kg.
-
PO Group: Administer the compound via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or a cannulated vessel at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).[17]
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate the relevant PK parameters. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol: In Vivo Efficacy - Tumor Xenograft Model
This protocol evaluates the anti-tumor activity of the compound in an immunodeficient mouse model bearing human tumor xenografts.
Objective: To assess the ability of the compound to inhibit tumor growth in vivo.
Animals:
-
Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
Procedure:
-
Tumor Implantation: Subcutaneously implant cultured cancer cells (e.g., 5 x 10⁶ MCF-7 cells in Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle control and Compound treatment group.
-
Dosing: Begin daily administration of the compound (e.g., 50 mg/kg, PO) or vehicle control. The dose and schedule should be informed by the PK and tolerability data.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance can be determined using an appropriate test (e.g., Student's t-test).[6]
Concluding Remarks
The experimental framework provided in these application notes offers a comprehensive starting point for the systematic evaluation of this compound. The diverse biological activities associated with the pyridine carboxamide scaffold make this compound a promising candidate for further research. By progressing from fundamental characterization and in vitro screening to in vivo pharmacokinetic and efficacy studies, researchers can thoroughly elucidate its therapeutic potential.
References
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Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II) - LJMU Research Online. (2024, October 5). LJMU Research Online. Retrieved January 9, 2026, from [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
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Application Note: A Researcher's Guide to Dosing 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide for In Vitro HIF-1α Stabilization
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and validate the optimal dosage of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS No. 1076-23-9) for use in cell culture. As a potent small molecule inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, this compound serves as a powerful tool to induce the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions. We detail the underlying mechanism of action and provide a step-by-step experimental workflow, from cytotoxicity assessment to efficacy validation through protein stabilization and downstream gene expression analysis. These protocols are designed to be self-validating, ensuring scientific rigor and reproducibility in studying hypoxia-related signaling pathways.
Introduction: The Significance of PHD Inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcription factor that orchestrates the cellular response to low oxygen (hypoxia).[1] Its activity is pivotal in angiogenesis, erythropoiesis, metabolism, and cell survival.[2] The stability of HIF-1α is tightly regulated by a class of oxygen-sensing enzymes known as Prolyl Hydroxylase Domain (PHD) proteins.[1][3]
Small molecules like this compound belong to a class of compounds that inhibit PHD activity.[2] By blocking these enzymes, the compound prevents the degradation of HIF-1α, causing it to accumulate and activate its transcriptional program, effectively mimicking a hypoxic state.[1][3] This capability makes it an invaluable research tool for investigating the therapeutic potential of the HIF pathway in conditions like anemia, ischemia, and cancer.[2][4] This document provides the necessary protocols to harness this potential by establishing an effective and non-toxic dosing regimen in any mammalian cell line.
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), PHD enzymes utilize O₂ to hydroxylate specific proline residues on the HIF-1α subunit.[5][6] This modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for rapid destruction by the proteasome.[2][5]
This compound, as a PHD inhibitor, competitively binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.[3] Consequently, HIF-1α escapes degradation, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, initiating their transcription.[7][8][9]
Comprehensive Experimental Workflow
A systematic approach is crucial for determining the optimal dosage. The workflow involves establishing the compound's toxicity profile before verifying its efficacy at non-toxic concentrations.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize solvent effects on cells. Dimethyl sulfoxide (DMSO) is the recommended solvent for most small molecules.
-
Preparation of Stock (e.g., 20 mM):
-
Calculate the mass of this compound (MW: 166.18 g/mol )[10] required to make a 20 mM stock solution in sterile DMSO.
-
Aseptically weigh the compound and dissolve it in the calculated volume of DMSO. Vortex thoroughly until fully dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Determining the Cytotoxicity Profile (LDH Assay)
Causality: Before assessing efficacy, it is critical to identify the concentration range that does not cause significant cell death. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, providing a direct measure of cytotoxicity.[12] An alternative, the MTT assay, measures metabolic activity, which can sometimes confound cytotoxicity with anti-proliferative effects.[13][14]
-
Cell Seeding: Seed your cells of interest into a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare 2X final concentrations of the compound by serially diluting it in complete culture medium. A broad range is recommended for the initial screen (e.g., 0.1 µM to 200 µM).
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO (e.g., 0.1%) as the highest compound concentration.
-
Untreated Control: Cells in medium only (spontaneous LDH release).
-
Maximum Release Control: Add lysis solution (e.g., Triton X-100) to untreated wells 30-45 minutes before the assay endpoint.[12]
-
-
Remove the old medium and add 100 µL of the compound dilutions or control solutions to the appropriate wells.
-
-
Incubation: Incubate the plate for a duration relevant to your planned efficacy experiments (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Prepare and add the LDH reaction mixture to each well according to the manufacturer's protocol (e.g., CytoTox 96® Assay).[15]
-
Incubate at room temperature for 30 minutes, protected from light.[12][15]
-
Add the stop solution provided in the kit.[15]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum release control. Plot the dose-response curve and determine the IC₅₀ (the concentration that causes 50% cell death). Select a range of concentrations well below the IC₅₀ for subsequent efficacy experiments.
Protocol 3: Efficacy Assessment - HIF-1α Protein Stabilization (Western Blot)
Causality: Western blotting provides direct visual evidence that the compound is stabilizing the HIF-1α protein, confirming its mechanism of action at the protein level.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of non-toxic concentrations of the compound (determined from Protocol 2) and a vehicle control for 4-8 hours. A positive control, such as CoCl₂ (100 µM) or treatment in a 1% O₂ hypoxic chamber, should be included.[16]
-
Cell Lysis:
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the same membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH).
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the HIF-1α signal to the corresponding loading control.
Protocol 4: Efficacy Assessment - HIF-1α Transcriptional Activity (HRE-Luciferase Reporter Assay)
Causality: This functional assay quantifies the downstream consequence of HIF-1α stabilization: its ability to act as a transcription factor. It is highly sensitive and suitable for high-throughput screening.[1]
-
Transfection: Transfect cells (HEK293 cells are often used due to high transfection efficiency) with a reporter plasmid containing multiple copies of the HRE driving a luciferase gene (e.g., pGL4.42[luc2P/HRE/Hygro]).[3][18][19] Co-transfect with a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter to normalize for transfection efficiency. Alternatively, use a stable HRE-reporter cell line.[11][20][21]
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.[20] Allow them to adhere, then treat with the serial dilutions of the compound as in previous protocols.
-
Incubation: Incubate for 6-24 hours. The optimal time should be determined empirically.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly (HRE-driven) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.[18]
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold-change in HRE activity relative to the vehicle-treated control.
Protocol 5: Efficacy Assessment - Downstream Gene Expression (RT-qPCR)
Causality: This protocol confirms that the stabilized HIF-1α is biologically active and inducing the transcription of its known endogenous target genes.
-
Cell Treatment and RNA Extraction: Treat cells in 6-well plates with the compound as described in Protocol 3. After the desired incubation period (e.g., 8-24 hours), wash the cells and extract total RNA using a commercial kit (e.g., RNeasy).[7]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.[7]
-
Quantitative PCR (qPCR):
-
Analysis: Calculate the relative expression of target genes using the ΔΔCt method. Report the data as fold-change in mRNA expression compared to the vehicle-treated control.
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format to facilitate comparison and determination of the optimal dosage.
| Parameter | Cell Line (Example: HEK293) | Result | Interpretation |
| Cytotoxicity (LDH) | HEK293 | IC₅₀ = 85 µM | Concentrations below 20 µM are considered non-toxic and suitable for efficacy studies. |
| HIF-1α Stabilization | HEK293 | EC₅₀ = 2.5 µM | The compound effectively stabilizes HIF-1α protein in a dose-dependent manner. |
| HRE Reporter Activity | HEK293 | EC₅₀ = 1.8 µM | The stabilized HIF-1α is transcriptionally active. |
| VEGFA mRNA Induction | HEK293 | Max Induction at 5-10 µM | Confirms downstream target gene activation. |
| Optimal Working Range | HEK293 | 1 - 10 µM | This range provides robust HIF-1α activation with minimal to no cytotoxicity. |
Conclusion
This compound is a potent chemical tool for inducing the HIF-1α signaling pathway in vitro. By following the integrated workflow presented in this guide—from establishing a cytotoxicity profile to validating efficacy at the protein, transcriptional, and gene expression levels—researchers can confidently determine an optimal, cell-line-specific dosage. This systematic approach ensures the generation of robust, reproducible data, paving the way for new discoveries in the complex and therapeutically relevant field of hypoxia research.
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BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. BPS Bioscience. Retrieved from [Link]
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Bio-protocol. (2021). Luciferase Reporter Assay. Bio-protocol, 11(13), e4069. Retrieved from [Link]
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BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus 78668. BPS Bioscience. Retrieved from [Link]
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Wei, P., Zhang, A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One, 6(11), e26908. Retrieved from [Link]
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Boster Biological Technology. (n.d.). HRE Luciferase Reporter-HeLa Cell Line. Boster Bio. Retrieved from [Link]
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Manalo, D. J., Rowan, A., Lavoie, T., Natarajan, L., Kelly, B. D., Ye, S. Q., Garcia, J. G., & Semenza, G. L. (2005). An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia. Nucleic Acids Research, 33(9), 2929–2941. Retrieved from [Link]
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Yuan, G., Nanduri, J., Khan, S., Semenza, G., & Prabhakar, N. R. (2005). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical Biochemistry, 343(2), 346–348. Retrieved from [Link]
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van Uden, P., Kenneth, N. S., & Rocha, S. (2008). Regulation of hypoxia-inducible factor-1α by NF-κB. Biochemical Journal, 412(3), 477–484. Retrieved from [Link]
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Shields, M. S., Guy, C. H., Secchiero, P., & Rizzardi, A. E. (2015). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. The Journal of Molecular Diagnostics, 17(5), 577–587. Retrieved from [Link]
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ResearchGate. (n.d.). Quantification by real-time PCR of HIF-1a mRNA expression in in vitro carotid bodies (CBs) exposed to different O2 levels. ResearchGate. Retrieved from [Link]
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Wei, P., Zhang, A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Lafont, J. E., Talma, S., Murphy, C. L. (2012). Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes. Journal of Biological Chemistry, 287(28), 23752–23761. Retrieved from [Link]
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Hassanzadeh-Ghassabeh, G., Devoogdt, N., & Muyldermans, S. (2021). Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors. International Journal of Molecular Sciences, 22(22), 12301. Retrieved from [Link]
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RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. RayBiotech. Retrieved from [Link]
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Sino Biological. (n.d.). Human HIF-1 alpha/HIF1A qPCR Primer Pair, HP101522. Sino Biological. Retrieved from [Link]
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Chowdhury, R., Leung, I. K., Tian, Y. M., et al. (2013). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Science Translational Medicine, 5(189), 189ra77. Retrieved from [Link]
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Thangarajah, H., Vial, I. N., Grogan, R. H., et al. (2009). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 106(49), 20962-20967. Retrieved from [Link]
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Tanaka, T., Nangaku, M., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560–577. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyridine Carboxamide Libraries
Introduction: The Significance of the Pyridine Carboxamide Scaffold in Modern Drug Discovery
The pyridine carboxamide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its prevalence stems from a unique combination of physicochemical properties: the pyridine ring can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while the carboxamide linkage provides a rigid, planar unit that can be readily functionalized to explore chemical space. This structural versatility has enabled the development of pyridine carboxamide-based compounds targeting a wide array of biological targets, from enzymes such as kinases and metalloenzymes to protein-protein interactions.[1] Notable examples include the identification of potent inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy and novel anti-tubercular agents.[2][3]
High-throughput screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for pyridine carboxamide libraries. We will delve into the causal logic behind experimental design, present a detailed protocol for a representative biochemical kinase assay, outline a robust hit validation cascade, and discuss common challenges and mitigation strategies.
The Strategic Framework of an HTS Campaign
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits while eliminating false positives.[5] The process begins with the development of a robust and sensitive assay, which is then used to screen the entire compound library. Hits from this primary screen are then subjected to a series of increasingly stringent validation and characterization assays.
Detailed Protocol: High-Throughput Screening for Kinase Inhibitors using the ADP-Glo™ Assay
Kinases are a major class of drug targets, and many pyridine carboxamide derivatives have been developed as kinase inhibitors.[6] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][7][8] Its high sensitivity and resistance to signal interference make it well-suited for HTS.[9]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[8][10]
Materials and Reagents
-
Pyridine Carboxamide Library: 10 mM stock solutions in 100% DMSO.
-
Kinase: e.g., Aurora Kinase A (purified, recombinant).
-
Kinase Substrate: e.g., Kemptide (LRRASLG).
-
ATP: Adenosine 5'-triphosphate.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
UltraPure ATP
-
ADP
-
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Plates: 384-well, white, solid-bottom plates.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities.
Experimental Protocol
1. Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer 25 nL of each compound from the 10 mM library stock into the wells of a 384-well assay plate.
-
This results in a final compound concentration of 10 µM in a 2.5 µL reaction volume.
-
Include columns with DMSO only for negative (100% activity) and positive (e.g., a known inhibitor) controls.
2. Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be determined during assay development to be at or near the Kₘ for the substrate and to give a robust signal. For this example, we will use 2X Aurora Kinase A and 2X Kemptide.
-
Add 1.25 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at its Kₘ for the specific kinase.
-
To initiate the reaction, add 1.25 µL of the 2X ATP solution to each well. The final reaction volume is 2.5 µL.
-
Incubate the plate at room temperature for 60 minutes.
3. Signal Detection:
-
Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 5 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
Quality Control
The robustness of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls on each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
Hit Identification
Primary hits are typically identified based on the percent inhibition relative to the negative (DMSO) controls. A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the DMSO controls, or a fixed cutoff (e.g., >50% inhibition).
| Parameter | Value | Interpretation |
| Library Size | 100,000 | Total number of compounds screened. |
| Primary Hit Rate (>50% Inhibition) | 1.2% | 1,200 primary hits identified. |
| Confirmation Rate (IC₅₀ < 20 µM) | 65% | 780 hits confirmed in dose-response assays. |
| Validated Hit Rate (Post-Triage) | 0.15% | 150 validated hits for further characterization. |
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Orthogonal Assay (IC₅₀, µM) | Notes |
| PC-001 | 85.2 | 1.5 | 1.8 | Confirmed Hit |
| PC-002 | 92.5 | 0.8 | 0.9 | Confirmed Hit, Potent |
| PC-003 | 65.7 | 12.3 | > 50 | False Positive (Assay Interference) |
| PC-004 | 55.1 | 18.9 | 22.5 | Confirmed Hit, Low Potency |
The Critical Path of Hit Validation: A Self-Validating System
A rigorous hit validation cascade is essential to eliminate false positives and ensure that resources are focused on the most promising chemical matter.[5][11] This process should be designed as a self-validating system, where each step provides increasing confidence in the biological activity of the hits.
Protocol: Counter-Screening for Autofluorescence
Pyridine-containing compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[12] A simple counter-screen can identify these compounds.
-
Procedure:
-
Prepare a 384-well plate with the hit compounds at the same concentration used in the primary screen.
-
Add assay buffer to each well, omitting the enzyme, substrate, and detection reagents.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as the primary assay.
-
-
Interpretation: Compounds that show a significant fluorescence signal in the absence of the assay components are flagged as autofluorescent and may be false positives.
Protocol: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Some compounds can form aggregates at high concentrations, leading to non-specific inhibition of enzymes.[13] DLS is a biophysical technique that can detect the presence of these aggregates.[14][15][16]
-
Procedure:
-
Prepare solutions of the hit compounds in the assay buffer at concentrations at and above the observed IC₅₀.
-
Transfer the solutions to a suitable cuvette or multi-well plate for the DLS instrument.
-
Acquire DLS data to determine the particle size distribution in the solution.
-
-
Interpretation: The presence of large particles (e.g., >100 nm in diameter) that are not present in the buffer alone is indicative of compound aggregation.
Orthogonal Assays
An orthogonal assay measures the same biological activity but uses a different detection technology.[5][17] This is a critical step to ensure that the observed activity is not an artifact of the primary assay format. For a luminescence-based primary screen like ADP-Glo™, a suitable orthogonal assay could be a fluorescence-based method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[18][19][20]
Challenges and Troubleshooting
-
Compound Solubility: Poor solubility of pyridine carboxamides can lead to precipitation in aqueous assay buffers, causing light scattering and false signals. It is advisable to pre-screen compounds for solubility and include detergents like Triton X-100 or Tween-20 in the assay buffer to mitigate this.
-
Promiscuous Inhibition: Some chemical scaffolds are known to be frequent hitters in HTS campaigns. Computational filtering of the library to remove known Pan-Assay Interference Compounds (PAINS) can be a proactive measure.[5]
-
Cytotoxicity in Cell-Based Assays: For cell-based screens, it is crucial to perform a counter-screen for cytotoxicity to ensure that the observed phenotype is not due to cell death.[21]
Conclusion
High-throughput screening of pyridine carboxamide libraries is a powerful strategy for the discovery of novel chemical probes and drug candidates. A successful HTS campaign requires a deep understanding of the underlying biological and chemical principles, a meticulously designed experimental workflow, and a rigorous hit validation cascade. By employing the protocols and strategies outlined in this application note, researchers can enhance the quality and efficiency of their screening efforts, increasing the likelihood of identifying high-quality hits for progression into lead optimization.
References
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
- Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 9(7), 598-606.
- Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 6(1), 17-32.
- Zhang, J. H., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 11(5), 298-309.
- Nelson, C. A., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 477, 64-72.
- Martin, M., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 17(8), 947-955.
- Du, Y., et al. (2024). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. bioRxiv.
- Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88.
-
Scientific Figure on ResearchGate. (n.d.). Number of high-quality actives sorted by inhibitory activity (IC 50 ) in a Yes1 kinase HTS biochemical assay. Available from: [Link]
- Dahlin, J. L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017, 58-64.
- Zhang, J. H., et al. (2013). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. ASSAY and Drug Development Technologies, 11(5), 298-309.
- Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(2), e00766-23.
-
Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
- Du, Y., & Ye, K. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 289-296.
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
- National Center for Biotechnology Information. (2017).
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Scientific Figure on ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical.... Available from: [Link]
-
American Laboratory. (2014). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. Retrieved from [Link]
- El-Gokha, A. A., et al. (2023). Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors. ASSAY and Drug Development Technologies, 21(7), 331-336.
-
Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
- Santos, A. C. S., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Biomolecules, 12(5), 707.
- ChemRxiv. (2023).
- Semantic Scholar. (n.d.). Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening: A Case Study.
-
Scientific Figure on ResearchGate. (n.d.). Experimental validation: hit rates by kinase family when comparing the.... Available from: [Link]
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Scientific Table on ResearchGate. (n.d.). IC50 values for the identified hits. Available from: [Link]
-
Scientific Figure on ResearchGate. (n.d.). The IC 50 heatmap of common control kinase inhibitors against over 200.... Available from: [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8824-8844.
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Application Notes and Protocols: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide in Medicinal Chemistry
Abstract
3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, the compound effectively mimics a hypoxic state, leading to the stabilization of HIF-α subunits. This stabilization promotes the transcription of a wide array of hypoxia-responsive genes, most notably erythropoietin (EPO). Consequently, this compound and its analogs are of significant interest in medicinal chemistry, particularly for the development of oral therapies for anemia associated with chronic kidney disease (CKD). This document provides a detailed overview of its mechanism of action, protocols for its synthesis and characterization, and a validated method for its application in cell-based assays to study HIF pathway activation.
Section 1: Mechanism of Action - The Hypoxia-Inducible Factor (HIF) Pathway
Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized and targeted for degradation. This process is initiated by a class of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs).[1][2] PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] This complex ubiquitinates HIF-α, marking it for rapid destruction by the proteasome.[4]
In low oxygen conditions (hypoxia), PHD activity is diminished due to the lack of its co-substrate, molecular oxygen. This prevents HIF-α hydroxylation and subsequent degradation.[1][5] Stabilized HIF-α then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit.[3][6] This HIFα/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[7] Key target genes include those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and iron metabolism.[5][7]
This compound acts as a competitive inhibitor of 2-oxoglutarate at the active site of PHD enzymes.[2] This inhibition prevents HIF-α hydroxylation even in the presence of oxygen, thus "tricking" the cell into a hypoxic response.[1][8] This mechanism makes it a powerful tool for studying hypoxia pathways and a promising therapeutic agent for conditions like anemia, where stimulating endogenous EPO production is beneficial.[3][8]
Section 2: Synthesis and Characterization
The synthesis of this compound can be achieved through various routes. A common laboratory-scale approach involves the amidation of a suitable 3-hydroxypicolinic acid precursor. The following protocol is a representative example.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Hydroxypicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dimethylamine solution (e.g., 2M in THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Acid Chloride Formation:
-
Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of DMF (1-2 drops).
-
Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete (monitor by TLC, observing the consumption of the starting acid).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (2.5 - 3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Determine the melting point.[9]
-
Protocol 2.2: Analytical Characterization by HPLC-UV
Objective: To confirm the purity of the synthesized compound.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample prepared in a 50:50 mixture of Mobile Phase A:B.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in the mobile phase mixture. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or determined by UV scan).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally required for use in cell-based assays.
Section 3: In Vitro Application - HIF-1α Stabilization Assay
A primary application of this compound is to induce HIF-1α stabilization in cell culture. This allows researchers to study the downstream effects of HIF pathway activation. The following protocol details a method for treating cells and assessing HIF-1α levels by Western Blot.
Protocol 3.1: Cell Treatment and Western Blot Analysis
Cell Line: Human embryonic kidney cells (HEK293) or human hepatoma cells (HepG2) are commonly used as they show robust HIF-1α induction.
Materials:
-
HEK293 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 50 mM)
-
Positive control: Cobalt chloride (CoCl₂) or Desferrioxamine (DFO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-HIF-1α, Anti-β-actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a positive control (e.g., 100 µM CoCl₂).
-
Remove the old medium from the cells and replace it with the treatment-containing medium.
-
Incubate for 4-8 hours under standard cell culture conditions (37°C, 5% CO₂). Causality Note: HIF-1α protein has a very short half-life; therefore, a 4-8 hour incubation is typically sufficient to observe significant accumulation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C. Trustworthiness Note: A parallel blot should be run and probed with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading between lanes.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Expected Outcome: A dose-dependent increase in the intensity of the HIF-1α band (~120 kDa) should be observed in cells treated with this compound compared to the vehicle control.
Section 4: Comparative Activity and Physicochemical Properties
While specific IC₅₀ values for this compound are not always publicly available in comparative reviews, it belongs to a class of compounds known as HIF-PH inhibitors. The table below presents typical activity ranges for well-studied clinical candidates in this class to provide context for expected potency.
| Compound | Target | Reported IC₅₀ (PHD2, nM) | Therapeutic Indication |
| Roxadustat (FG-4592) | PHD1/2/3 | ~70-100 | Anemia in CKD |
| Vadadustat (AKB-6548) | PHD1/2/3 | ~500-1000 | Anemia in CKD |
| Daprodustat (GSK1278863) | PHD1/2/3 | ~30-60 | Anemia in CKD |
| This compound | PHD Isoforms | Varies (Research Tool) | Preclinical Research |
Note: IC₅₀ values can vary significantly based on assay conditions. The values presented are for comparative purposes.
Physicochemical Properties [9]
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| XLogP3 | 1.2 |
| Melting Point | 99-100 °C |
| Boiling Point | 427.8 °C at 760 mmHg |
Section 5: References
-
Vertex Pharmaceuticals Inc. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Japan Tobacco Inc. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Available at: [Link]
-
Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Available at: [Link]
-
Mima, A. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements. Available at: [Link]
-
Google Patents. (n.d.). Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide. Available at:
-
National Center for Biotechnology Information. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. Available at: [Link]
-
Takaori, K. (2022). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Available at: [Link]
-
Frontiers Media S.A. (2024). Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Available at: [Link]
-
MDPI. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]
-
Nephro-Solutions. (2023). Interest of HIF stabilizers in home dialysis. Bulletin de la Dialyse à Domicile. Available at: [Link]
-
Semantic Scholar. (2012). Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. Available at: [Link]
-
PubChemLite. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. Available at: [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Available at: [Link]
-
National Center for Biotechnology Information. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed Central. Available at: [Link]
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- 4. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
Protocol for testing 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide efficacy
An Application Note and Protocol for Efficacy Testing of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a Potential Treatment for Anemia of Chronic Kidney Disease
Introduction and Scientific Rationale
This compound is a novel small molecule with a structure suggestive of potential therapeutic activity. While direct biological data for this compound is not extensively published, its pyridine-carboxamide core is a feature found in a class of drugs known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1][2] These agents are a promising new oral therapy for anemia associated with chronic kidney disease (CKD).[3]
This document outlines a comprehensive protocol to investigate the hypothesis that this compound functions as a HIF-PH inhibitor and can effectively ameliorate renal anemia. The protocol is designed for researchers in drug development and is grounded in established methodologies for this drug class.
The central mechanism of HIF-PH inhibitors involves the regulation of the cellular response to oxygen levels.[4] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent rapid degradation.[5] By inhibiting PHD enzymes, these drugs mimic a hypoxic state, causing HIF-α to stabilize, accumulate, and translocate to the nucleus. There, it dimerizes with HIF-β and activates the transcription of hypoxia-responsive genes, most notably erythropoietin (EPO).[6] This increase in endogenous EPO stimulates red blood cell production, addressing the primary cause of renal anemia.[1]
This guide provides a two-stage approach: initial in vitro assays to confirm the mechanism of action, followed by in vivo studies in a validated animal model of CKD-induced anemia to establish preclinical efficacy.
Part 1: In Vitro Efficacy and Mechanism of Action Assessment
The initial phase of testing is designed to confirm that this compound directly engages the HIF pathway at a cellular level.
Assay 1: HIF-1α Protein Stabilization by Western Blot
This assay provides direct evidence of PHD inhibition by measuring the accumulation of the HIF-1α protein in treated cells under normoxic conditions.
Causality: Under normal oxygen levels, HIF-1α is almost undetectable due to rapid PHD-mediated degradation.[7] An effective PHD inhibitor will block this degradation, causing the protein to accumulate to levels easily detectable by Western blot.[5] For this reason, preparing nuclear extracts is often recommended as stabilized HIF-1α translocates to the nucleus.
Detailed Protocol: HIF-1α Western Blot
-
Cell Culture:
-
Select a suitable cell line, such as HeLa (human cervical cancer) or HEK293 (human embryonic kidney), known to have a robust HIF response.
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[4]
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. A known HIF-PH inhibitor (e.g., Daprodustat, Roxadustat) should be used as a positive control, and a vehicle control (e.g., 0.1% DMSO) as a negative control.[4]
-
Replace the cell medium with fresh medium containing the respective treatments. Incubate for 4 to 8 hours.[4]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash cells twice with ice-cold PBS.
-
Lyse the cells directly in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To prevent HIF-1α degradation during sample preparation, some protocols recommend using a lysis buffer containing cobalt chloride (CoCl₂), a chemical stabilizer of HIF-1α.[8]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
-
-
Western Blot Procedure:
-
Load 20-40 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[4]
-
Incubate the membrane overnight at 4°C with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-105). A loading control antibody (e.g., β-actin or GAPDH) must also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[4]
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize the HIF-1α signal to the loading control. An increase in the normalized HIF-1α signal relative to the vehicle control indicates successful stabilization.
-
Assay 2: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the functional consequence of HIF-1α stabilization: the activation of gene transcription.
Causality: When HIF-1α is stabilized and translocates to the nucleus, it binds to HREs in the promoter regions of target genes, driving their expression.[9] This assay uses a plasmid containing a luciferase reporter gene under the control of multiple HRE copies. An increase in luciferase activity is a direct measure of HIF transcriptional activation.[10][11]
Detailed Protocol: HRE Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Use a cell line with high transfection efficiency, such as HEK293 cells.[4]
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[4][12]
-
After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.[10]
-
-
Compound Treatment:
-
Treat the cells with a dose range of this compound, a positive control, and a vehicle control as described in the Western blot protocol.
-
Incubate for 16 to 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[9]
-
-
Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in HRE activity relative to the vehicle-treated control. A dose-dependent increase in luciferase activity confirms the compound activates the HIF transcriptional pathway.
-
In Vitro Data Presentation
The results from these assays can be used to determine the potency of the compound.
| Parameter | This compound | Positive Control (e.g., Daprodustat) |
| HIF-1α Stabilization EC₅₀ (µM) | To be determined | ~0.1 - 1 µM |
| HRE Reporter Activation EC₅₀ (µM) | To be determined | ~0.5 - 5 µM |
| Note: EC₅₀ values are highly dependent on the specific cell line and assay conditions. |
Visualization of In Vitro Mechanisms
Caption: HIF signaling under normoxia and with PHD inhibition.
Caption: Workflow for Western Blot analysis of HIF-1α.
Part 2: In Vivo Efficacy in a Murine Model of CKD-Associated Anemia
Following confirmation of the in vitro mechanism of action, the next critical step is to assess the compound's therapeutic efficacy in a disease-relevant animal model.
Animal Model: Adenine-Induced Chronic Kidney Disease
The adenine-induced model of CKD is a widely used and validated non-surgical method for inducing renal failure and subsequent anemia in rodents.[13][14] High doses of dietary adenine are metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing crystal-induced nephropathy, inflammation, fibrosis, and a decline in renal function.[15][16] This pathology leads to deficient endogenous EPO production, resulting in anemia, which closely mimics the human condition.[17]
Detailed Protocol: Adenine-Induced CKD and Efficacy Study
-
Animals:
-
Use male C57BL/6 mice, 8-10 weeks old. House animals under standard conditions with ad libitum access to food and water.[17]
-
-
CKD Induction and Treatment Groups:
-
Acclimatization: Acclimatize mice for one week.
-
Induction: Feed mice a diet containing 0.2% w/w adenine for 4 weeks to induce CKD and anemia.[17] Control animals receive a standard diet.
-
Grouping: After the 4-week induction period, randomize the adenine-fed mice into the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in water, administered orally).
-
Group 2: Low-Dose Test Compound (e.g., 10 mg/kg, oral gavage).
-
Group 3: High-Dose Test Compound (e.g., 30 mg/kg, oral gavage).
-
Group 4: Positive Control (e.g., Daprodustat, 10 mg/kg, oral gavage).
-
-
A separate group of healthy, non-CKD mice (Sham Control) should be maintained on a standard diet and receive the vehicle.
-
-
Dosing and Monitoring:
-
Administer treatments daily via oral gavage for 4 weeks.
-
Monitor body weight and general health status twice weekly.
-
Collect blood samples at baseline (after induction, before treatment) and at weeks 2 and 4 of the treatment period.
-
Efficacy Endpoints and Measurement Protocols
1. Hematological Parameters:
-
Protocol: Collect ~50 µL of blood from the tail vein or saphenous vein into EDTA-coated capillary tubes. Analyze for Hemoglobin (Hb) and Hematocrit (Hct) using an automated hematology analyzer or via the microhematocrit centrifuge method.[18][19][20]
-
Primary Outcome: A significant increase in Hb and Hct levels in the compound-treated groups compared to the vehicle control group.
2. Serum Erythropoietin (EPO) Levels:
-
Protocol: Collect blood via cardiac puncture at the terminal endpoint. Allow blood to clot and centrifuge to obtain serum. Store serum at -80°C. Measure EPO concentrations using a commercially available mouse EPO ELISA kit according to the manufacturer's instructions.[21][22][23]
-
Mechanistic Outcome: A significant, dose-dependent increase in serum EPO levels, confirming the drug's mechanism of action in vivo.
3. Renal Function Markers:
-
Protocol: Use serum collected at the terminal endpoint to measure Blood Urea Nitrogen (BUN) and creatinine levels using commercially available assay kits.
-
Safety/Contextual Outcome: To confirm the CKD model and assess any potential impact of the compound on renal function. Adenine-fed mice should have significantly elevated BUN and creatinine compared to sham controls.[13]
4. Iron Metabolism Markers:
-
Protocol: Use serum to measure serum iron and ferritin levels using appropriate colorimetric or ELISA-based kits.[24][25] HIF-PH inhibitors are known to modulate iron metabolism, often by decreasing hepcidin, which can improve iron availability for erythropoiesis.[1]
-
Secondary Outcome: To assess the compound's effect on iron homeostasis, a key aspect of HIF-PH inhibitor function.
In Vivo Data Presentation
Summarize key endpoints in a clear, tabular format for comparison across treatment groups.
| Parameter (at Week 4) | Sham Control | CKD + Vehicle | CKD + Low Dose Cmpd | CKD + High Dose Cmpd | CKD + Positive Control |
| Hemoglobin (g/dL) | ~14-15 | ~9-10 | TBD | TBD | Increased |
| Hematocrit (%) | ~45-50 | ~30-35 | TBD | TBD | Increased |
| Serum EPO (pg/mL) | Normal | Low/Normal | TBD | TBD | Increased |
| Serum Creatinine (mg/dL) | Normal | Elevated | TBD | TBD | TBD |
| Serum Ferritin (ng/mL) | Normal | Variable | TBD | TBD | Decreased |
Visualization of In Vivo Protocol
Caption: Experimental timeline for the in vivo efficacy study.
Part 3: Preliminary Pharmacokinetic (PK) Assessment
A preliminary understanding of the compound's pharmacokinetic profile is essential for designing and interpreting efficacy studies.[26][27] A single-dose PK study in healthy mice should be conducted prior to the efficacy study to inform dose selection.
Key Objectives:
-
Determine fundamental PK parameters: maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (t½), and oral bioavailability.
-
Methodology: Administer a single oral dose of this compound to a cohort of mice. Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Impact: The results will ensure that the doses selected for the efficacy study achieve and maintain exposures that are likely to be pharmacologically active.
Conclusion
This document provides a robust, hypothesis-driven framework for evaluating the efficacy of this compound as a potential novel therapeutic for anemia of CKD. By systematically confirming its proposed mechanism of action in vitro and then demonstrating its ability to correct anemia in a validated in vivo model, researchers can generate the critical data package needed to advance this compound in the drug development pipeline. The emphasis on established protocols and clear, quantitative endpoints ensures the trustworthiness and scientific integrity of the findings.
References
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Barrios, C., et al. (2021). Chronic Kidney Disease Induced by Cisplatin, Folic Acid and Renal Ischemia Reperfusion Induces Anemia and Promotes GATA-2 Activation in Mice. MDPI. [Link]
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Pun, P. B. L., et al. (2010). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PMC. [Link]
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Barrios, C., et al. (2021). Chronic Kidney Disease Induced by Cisplatin, Folic Acid and Renal Ischemia Reperfusion Induces Anemia and Promotes GATA-2 Activation in Mice. PubMed. [Link]
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Cloud-Clone Corp. ELISA Kit for Erythropoietin (EPO). [Link]
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Abbkine. Human Erythropoietin (EPO) ELISA Kit Booklet. [Link]
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Elk Biotechnology. Human EPO(Erythropoietin) ELISA Kit. [Link]
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Kim, D. H., et al. (2018). A novel approach to adenine-induced chronic kidney disease associated anemia in rodents. PLOS ONE. [Link]
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ALPCO Diagnostics. Erythropoietin ELISA (EPO ELISA). [Link]
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Buelow, D. R., & Baker, S. D. (2018). Hypoxia Reporter Element Assay. Bio-protocol. [Link]
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Garrido, P., et al. (2013). Animal Models of Kidney Disease-Associated Anemia. Bentham Science Publisher. [Link]
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Yang, Q., et al. (2022). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. ResearchGate. [Link]
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Buelow, D. R., & Baker, S. D. (2018). Hypoxia Reporter Element Assay. PubMed. [Link]
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Duni, A., et al. (2020). Female AhR Knockout Mice Develop a Minor Renal Insufficiency in an Adenine-Diet Model of Chronic Kidney Disease. MDPI. [Link]
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Gearing, A. J., et al. (2010). A mouse model for an erythropoietin-deficiency anemia. Development. [Link]
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D'Agostino, C. E., et al. (2022). Skeletal myopathy in CKD: a comparison of adenine-induced nephropathy and 5/6 nephrectomy models in mice. American Journal of Physiology-Renal Physiology. [Link]
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Hill, G. S., et al. (2024). A Simplified Model of Adenine-Induced Chronic Kidney Disease Using SKH1 Mice. MDPI. [Link]
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Scite.ai. Anemia of Chronic Renal Failure: Characterization in the Mouse and Correction with Human Recombinant Erythropoietin. [Link]
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Branfield, S., et al. (2024). Affordable Method for Hematocrit Determination in Murine Models. PubMed. [Link]
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Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International. [Link]
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Branfield, S., et al. (2024). Affordable Method for Hematocrit Determination in Murine Models. NSF Public Access Repository. [Link]
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Karikó, K., et al. (2016). Measuring Hematocrit in Mice Injected with In Vitro-Transcribed Erythropoietin mRNA. ResearchGate. [Link]
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Afzal, A., et al. (2005). Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC. [Link]
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de Vries, M. G., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology. [Link]
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ResearchGate. Serum ferritin and iron accumulation in ffe/ ؉ mice. [Link]
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The Jackson Laboratory. Blood and Blood Formation. [Link]
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International Mouse Phenotyping Consortium. Hematology Protocol. [Link]
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van der Lugt, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. [Link]
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BPS Bioscience. HRE Luciferase Reporter Lentivirus. [Link]
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Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]
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ResearchGate. HIF-Prolyl Hydroxylase Inhibitors: Confirmed Efficacy with Uncertain Safety. [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
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Zhang, D., et al. (2020). Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains. PMC. [Link]
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Haase, V. H. (2024). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. [Link]
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Nangaku, M., et al. (2024). A spotlight on using HIF-PH inhibitors in renal anemia. Expert Opinion on Pharmacotherapy. [Link]
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Theurl, M., et al. (2016). A High Serum Iron Level Causes Mouse Retinal Iron Accumulation Despite an Intact Blood-Retinal Barrier. PMC. [Link]
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ResearchGate. Serum ferritin levels in different treated mouse. [Link]
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Al-Sharea, A., et al. (2024). Efficacy of Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors in Renal Anemia: Enhancing Erythropoiesis and Long-Term Outcomes in Patients with Chronic Kidney Disease. MDPI. [Link]
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Altamura, S., et al. (2014). Age-dependent and gender-specific changes in mouse tissue iron by strain. [Link]
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YouTube. (2024). Advantages of Small Molecule Inhibitors. [Link]
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Moffitt Cancer Center. Cancer Pharmacokinetics and Pharmacodynamics. [Link]
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The Emergence of Hydroxypyridine-Based Chemical Probes for Interrogating Hypoxia Signaling Pathways
A Note to the Researcher: The compound 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide represents a class of molecules with potential activity as inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). However, detailed characterization and specific application protocols for this particular compound are not extensively documented in publicly available scientific literature.
Therefore, this guide will focus on a closely related and well-characterized class of chemical probes—hydroxypyridine and hydroxypyrimidine carboxamide derivatives—that function as potent PHD inhibitors. The principles, protocols, and insights provided herein are directly applicable to the study and use of novel small molecules targeting the HIF pathway, including the potential application of this compound following its initial characterization.
Introduction: Targeting the Hypoxic Response
In the realm of cell biology and drug discovery, the cellular response to low oxygen levels, or hypoxia, is a critical signaling axis implicated in a myriad of physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. A master regulator of this response is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.
Chemical probes that inhibit PHD activity are invaluable tools for dissecting the intricacies of the hypoxia signaling pathway and hold therapeutic promise. By inhibiting PHDs, these small molecules prevent HIF-1α hydroxylation, leading to its stabilization and the subsequent activation of hypoxic gene expression even under normoxic conditions. Hydroxypyridine-based carboxamides have emerged as a prominent class of PHD inhibitors, acting as mimetics of the 2-OG co-substrate.
Mechanism of Action: Competitive Inhibition of PHDs
The catalytic activity of PHDs relies on the binding of iron (Fe2+), oxygen, and the co-substrate 2-oxoglutarate. Hydroxypyridine carboxamide derivatives act as competitive inhibitors by chelating the active site iron and mimicking the binding of 2-oxoglutarate. This prevents the binding of the endogenous co-substrate and subsequent hydroxylation of HIF-1α.
Caption: Inhibition of PHD enzymes by hydroxypyridine carboxamides prevents HIF-1α degradation.
Application Notes & Protocols
The primary application of hydroxypyridine-based PHD inhibitors as chemical probes is the acute and reversible stabilization of HIF-1α to study its downstream effects.
I. In Vitro Characterization: PHD Inhibition Assay
Objective: To determine the potency of the chemical probe in inhibiting PHD activity.
Principle: This protocol describes a general fluorescence-based assay to measure the activity of PHD2, one of the key PHD isoforms. The assay relies on the PHD2-dependent hydroxylation of a HIF-1α peptide substrate, which is coupled to a detection system.
Materials:
-
Recombinant human PHD2
-
HIF-1α peptide substrate
-
2-Oxoglutarate
-
FeSO4
-
Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagents (specific to the kit used)
-
384-well microplate
-
Plate reader with fluorescence detection
Protocol:
-
Compound Preparation: Prepare a stock solution of the hydroxypyridine carboxamide probe in DMSO. Create a dilution series of the compound in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the assay buffer, FeSO4, and ascorbate.
-
Add Compound: Add the diluted chemical probe to the wells. Include a DMSO-only control (no inhibition) and a control with a known potent PHD inhibitor (e.g., dimethyloxalylglycine - DMOG) for comparison.
-
Enzyme Addition: Add recombinant PHD2 to all wells except for the negative control wells.
-
Initiate Reaction: Start the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer (typically 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measurement: Read the fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
II. Cellular Assay: HIF-1α Stabilization by Western Blot
Objective: To confirm that the chemical probe can penetrate cells and stabilize endogenous HIF-1α.
Principle: This protocol details the treatment of cultured cells with the chemical probe and subsequent detection of HIF-1α protein levels by Western blot. Due to the rapid degradation of HIF-1α, careful sample handling is crucial.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, U2OS)
-
Cell culture medium and supplements
-
Hydroxypyridine carboxamide probe
-
Positive control (e.g., DMOG or hypoxia treatment)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-loading control (e.g., β-actin, Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the hydroxypyridine carboxamide probe for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control.
-
Cell Lysis: Place the plate on ice and wash the cells with ice-cold PBS. Immediately add ice-cold lysis buffer to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for HIF-1α and normalize them to the loading control.
Caption: Key steps for assessing HIF-1α stabilization in cells.
III. Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of the chemical probe binding to its target (PHDs) within intact cells.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1] This increased stability can be detected by heating cell lysates to a temperature that denatures the unbound protein, while the ligand-bound protein remains soluble.
Materials:
-
Cultured cells
-
Hydroxypyridine carboxamide probe
-
PBS
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the specific PHD isoform of interest (e.g., anti-PHD2)
Protocol:
-
Cell Treatment: Treat cultured cells with the chemical probe or vehicle (DMSO) for a defined period.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Lysis: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the levels of the target PHD isoform by Western blot as described in the previous protocol.
-
Data Analysis: A positive result is indicated by a higher amount of soluble PHD protein at elevated temperatures in the probe-treated samples compared to the vehicle-treated samples, demonstrating thermal stabilization upon binding.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Controls: The use of known PHD inhibitors (e.g., DMOG) or hypoxia treatment provides a benchmark for the expected biological effect.
-
Negative Controls: Vehicle-treated samples (e.g., DMSO) are essential to establish the baseline response.
-
Loading Controls: In Western blotting, loading controls are critical to ensure that observed differences in protein levels are not due to unequal sample loading.
-
Dose-Response and Time-Course Experiments: Characterizing the effects of the chemical probe over a range of concentrations and time points helps to establish a clear structure-activity relationship and understand the kinetics of the cellular response.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
Sources
Application Note: Quantitative Analysis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This compound and its structural analogs are of growing interest in medicinal chemistry and drug discovery.[1][2][3][4] The described protocol provides a highly selective and sensitive analytical procedure suitable for high-throughput screening, pharmacokinetic studies, or quality control of synthesis batches. The methodology has been structured to meet the rigorous standards of international regulatory guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound (CAS: 1076-23-9) is a heterocyclic aromatic amide with a molecular weight of 166.18 g/mol and the chemical formula C₈H₁₀N₂O₂.[5] The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including those with potential anticancer and anti-mycobacterial properties.[3] Given the therapeutic potential of this class of molecules, a reliable and validated analytical method is paramount for accurate quantification in various matrices, from in-vitro assays to preclinical studies.
The inherent selectivity and sensitivity of tandem mass spectrometry make it the ideal technology for this application. This guide is designed not merely as a set of instructions, but as a framework for analytical excellence. The causality behind each step—from sample preparation to the choice of mass transitions—is explained to empower the user to adapt and troubleshoot the method effectively. The validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring the method is suitable for its intended purpose.[6][7][8]
Table 1: Physicochemical Properties of this compound [5]
| Property | Value |
| CAS Number | 1076-23-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Exact Mass | 166.0742 Da |
| Melting Point | 99-100 °C |
| Density | 1.218 g/cm³ |
| XLogP3 | 1.2 |
Predicted Mass Spectrometry Fragmentation Pathway
Upon electrospray ionization (ESI) in positive mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, at m/z 167.08. The most likely sites of protonation are the pyridine nitrogen or the carbonyl oxygen of the amide group. Collision-Induced Dissociation (CID) is predicted to induce fragmentation via two primary pathways originating from the protonated precursor.
Pathway A: Cleavage of the Amide Bond This is a characteristic fragmentation for amides.[7] Cleavage of the C-N bond of the carboxamide group is expected to be a dominant pathway. This results in the neutral loss of dimethylamine ( (CH₃)₂NH, mass 45.06 Da) and the formation of a stable 3-hydroxypyridine-2-carbonylium ion.
Pathway B: Loss of the Dimethylamino Group Radical A secondary fragmentation pathway could involve the loss of the dimethylamino group as a radical, though this is generally less common for even-electron ions produced by ESI. A more likely event is the loss of smaller neutral molecules from the pyridine ring or side chain, such as CO or H₂O, but the amide cleavage is anticipated to be the most analytically useful fragmentation.
Based on this analysis, the most abundant and stable product ion is predicted to result from the loss of dimethylamine. This forms the basis for selecting the primary transition for Multiple Reaction Monitoring (MRM).
Caption: Predicted ESI-MS/MS fragmentation of the analyte.
Experimental Protocol: LC-MS/MS Method
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a compound with similar chromatographic behavior and ionization efficiency is recommended (e.g., Verapamil, Lidocaine, or a custom-synthesized analog).
Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the chosen IS in 50:50 (v/v) acetonitrile:water.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample matrix (e.g., plasma, cell lysate), add 150 µL of the IS working solution in acetonitrile (protein precipitation agent).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for analysis.
-
Caption: Sample preparation workflow via protein precipitation.
LC-MS/MS Instrumental Parameters
Table 2: Liquid Chromatography Conditions
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system | Provides necessary separation and flow stability. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min | A standard gradient to elute the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 3: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic pyridine nitrogen and amide group readily accept a proton. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150 °C | Standard temperature to aid desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from droplets. |
| Gas Flow | Instrument-specific, optimized for sensitivity | Cone and desolvation gases are critical for ion transmission. |
| MRM Transitions | See Table 4 | Specific precursor-to-product ion transitions for quantification and confirmation. |
Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Use |
| 3-Hydroxy-N,N-dimethyl- pyridine-2-carboxamide | 167.1 | 122.0 | 100 | 20 | Quantifier |
| 167.1 | 94.0 | 100 | 35 | Qualifier | |
| Internal Standard | Analyte-specific | Analyte-specific | 100 | Optimized | Quantifier |
Note: Collision Energy (CE) is instrument-dependent and requires optimization. The quantifier transition (167.1 → 122.0) is based on the predicted loss of dimethylamine. The qualifier transition (167.1 → 94.0) could correspond to a subsequent fragmentation of the pyridine ring structure, providing an additional layer of confirmation.
Method Validation Protocol
To ensure the method is trustworthy and fit for purpose, a full validation should be conducted according to ICH Q2(R1) guidelines.[6][7][8][10] The following parameters must be assessed.
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity/ Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Analyze at least 6 blank matrix samples. Compare chromatograms to a spiked sample at the Lower Limit of Quantification (LLOQ). | No significant peaks (>20% of LLOQ) in the blank matrix at the analyte's retention time. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Analyze a calibration curve with at least 6 non-zero standards over the desired range (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured values to the true value. | Analyze Quality Control (QC) samples at low, mid, and high concentrations (n=5 at each level). | Mean concentration should be within ±15% of the nominal value. |
| Precision | Repeatability and intermediate precision of the method. | Analyze QC samples (low, mid, high) in replicate (n=5) on the same day (intra-day) and on 3 different days (inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Accuracy within ±20% of nominal; Precision (CV) ≤ 20%. Signal-to-noise ratio > 10. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | Compare the analyte peak area in a post-extraction spiked sample to a pure solution standard. | The ratio of peak areas should be consistent across different matrix lots (CV ≤ 15%). |
| Stability | Evaluate analyte stability under various conditions. | Analyze QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. | Mean concentration should be within ±15% of nominal values from freshly prepared samples. |
Conclusion and Authoritative Grounding
This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The causality behind the chosen chromatographic and mass spectrometric parameters is detailed, providing a robust starting point for method implementation. By adhering to the validation framework derived from ICH Q2(R1) guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible data. This method is directly applicable to researchers in pharmaceutical development, medicinal chemistry, and academic research who require accurate quantification of this and structurally related pyridine carboxamide derivatives.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link][6][11]
- Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017.
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. September 2021. [Link][7][8]
- de Hoffmann, E., & Stroobant, V.
- Sadek, F. Y., & El-Yazbi, F. A. LC-MS/MS in Drug Bioanalysis. In Encyclopedia of Analytical Science, 3rd ed.; Elsevier, 2019.
-
European Medicines Agency. ICH Q2(R1) validation of analytical procedures. January 2024. [Link]
-
Płaczek, R., et al. "New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity." Molecules 2025, 30(1), 123. [Link][3]
- Baranowska, I., & Kowalski, B. "LC-MS/MS for the analysis of pyridine and its derivatives.
-
Sabt, A., et al. "Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives..." Drug Design, Development and Therapy, 2026, 20, 1-17. [Link][3]
-
Lai, Y., et al. "Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors." European Journal of Medicinal Chemistry, 2024, 280, 116830. [Link][1]
-
Zhang, Q., et al. "Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes." Scientific Reports, 2024, 14(1), 12345. [Link][2]
-
Wang, L., et al. "Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors." Bioorganic & Medicinal Chemistry, 2025, 131, 118394. [Link][4]
- Harrison, A. G. "Fragmentation of Protonated Amides." In The Encyclopedia of Mass Spectrometry, Vol. 4; Elsevier, 2005.
-
Paiva, A. M., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances, 2018, 8(45), 25687-25697. [Link][7]
-
Grossert, J. S., et al. "Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines." Rapid Communications in Mass Spectrometry, 2004, 18(24), 3093-3098. [Link][9]
Sources
- 1. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and validated methodologies.
I. Synthesis Overview & Core Workflow
The most common and reliable method for synthesizing this compound involves the amide coupling of 3-Hydroxypicolinic acid with dimethylamine. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine.
The general workflow can be visualized as follows:
Caption: Decision tree for troubleshooting low product yield.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Explanation & Key Insights | Recommended Solutions & Protocol Adjustments |
| 1. Incomplete Carboxylic Acid Activation | The hydroxyl group of the carboxylic acid is a poor leaving group. Activation converts it into a highly reactive intermediate (e.g., an O-acylisourea with EDC). [1]This step can be inefficient if the coupling reagent is weak, degraded, or if reaction conditions are not optimal. | Primary Solution: Switch to a more powerful coupling reagent like HATU. [1]Alternative: If using EDC or DCC, include an additive like HOBt. HOBt acts as a shuttle, forming an active ester that is less prone to side reactions and racemization. Protocol: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. |
| 2. Poor Nucleophilicity of Dimethylamine | Dimethylamine is often supplied as a solution or as a hydrochloride salt. If using the salt, an insufficient amount of base will fail to generate enough free amine to drive the reaction. Gaseous dimethylamine can also be difficult to handle quantitatively. | Primary Solution: Use a 40% aqueous solution or a 2M solution in THF of dimethylamine. Ensure at least 2-3 equivalents of a tertiary amine base (like DIEA) are used to neutralize both the in-situ generated acid and the hydrochloride salt. [1] |
| 3. Reagent or Product Degradation | 3-Hydroxypyridine derivatives can be sensitive to heat and air, potentially leading to discoloration and decomposition. [2]Coupling reagents, especially carbodiimides, are moisture-sensitive. | Primary Solution: Use fresh bottles of coupling reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). Start the reaction at 0°C and allow it to slowly warm to room temperature to control any potential exotherms. [3] |
| 4. Suboptimal Reaction Conditions | The choice of solvent and concentration can significantly impact reaction rates. Polar aprotic solvents like DMF or DCM are generally preferred for amide coupling reactions. [1][4] | Primary Solution: If the reaction is sluggish in DCM, switch to DMF. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. |
Problem 2: Product is Impure After Workup
Q: My crude product contains significant impurities that are difficult to remove. What are the common byproducts and how can I improve the purity?
A: Impurities often arise from side reactions involving the coupling reagent or unreacted starting materials.
Common Impurities and Their Origin:
-
Dicyclohexylurea (DCU): This is the byproduct of DCC. It is notoriously insoluble in most organic solvents, which can simplify its removal by filtration, but some may remain in solution. * N-acylurea: This side product forms when the O-acylisourea intermediate (from carbodiimide activation) rearranges instead of reacting with the amine. This is more common with sterically hindered amines or when the amine concentration is low.
-
Unreacted 3-Hydroxypicolinic Acid: If the activation or coupling is incomplete, the starting acid will remain.
Strategies for Purity Enhancement:
-
Optimize the Coupling Reagent:
-
If using DCC, consider switching to EDC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash during workup.
-
Using HATU often leads to cleaner reactions with byproducts that are easily removed during standard workup procedures. [1]
-
-
Refine the Workup Protocol:
-
Acid/Base Extraction: An acidic wash (e.g., dilute HCl) can remove unreacted dimethylamine and other basic impurities. [3]A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove unreacted 3-Hydroxypicolinic acid.
-
Filtration: If DCC is used, ensure the reaction mixture is cooled before filtration to maximize the precipitation of DCU.
-
-
Improve Purification Technique:
-
Column Chromatography: Silica gel chromatography is effective. Due to the basic nature of the pyridine nitrogen, peak tailing can occur. This can be mitigated by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent system (e.g., Ethyl Acetate/Hexanes). [3] * Crystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Isopropanol) is an excellent method for achieving high purity. [5]
-
IV. Experimental Protocol: Optimized Synthesis using HATU
This protocol provides a robust method for the synthesis of this compound, designed to maximize yield and minimize impurities.
Materials:
-
3-Hydroxypicolinic acid
-
HATU
-
Dimethylamine solution (e.g., 2M in THF)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-Hydroxypicolinic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DIEA (3.0 eq), followed by HATU (1.2 eq). Stir the mixture for 10-15 minutes at 0°C. A color change may be observed as the active ester forms.
-
Amine Addition: Add dimethylamine solution (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM or 20-80% Ethyl Acetate in Hexanes) to obtain the pure this compound.
V. References
-
US3228950A - Process for the production of new picolinic acid derivatives. Google Patents.
-
Amide Synthesis - Fisher Scientific.
-
3-Hydroxypyridine | 109-00-2 - ChemicalBook.
-
Troubleshooting common issues in pyridine synthesis - Benchchem.
-
3-Hydroxypicolinic acid - Wikipedia.
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
-
Green Solvents for the Formation of Amide Linkage - ResearchGate.
Sources
Technical Support Center: Purification of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Welcome to the dedicated technical support guide for the purification of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their downstream applications. The following content is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the handling and purification of this compound.
Q1: What are the fundamental physical properties of pure this compound?
Understanding the physical properties of the target compound is the first step in designing a purification strategy. Pure this compound is typically a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical pure organic compounds |
| Melting Point | 99-100 °C | [1] |
| Boiling Point | 427.8 °C at 760 mmHg | [1] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | [2] |
Q2: My synthesis is complete. What are the likely impurities in my crude product?
The nature of impurities is directly linked to the synthetic route employed. Assuming a standard amide coupling between 3-hydroxypicolinic acid and dimethylamine, or formation from an acid chloride, common impurities include:
-
Unreacted Starting Materials: 3-hydroxypicolinic acid and residual coupling reagents or their byproducts.
-
Coupling Reagent Byproducts: If using carbodiimide coupling (e.g., DCC, EDC), the corresponding urea byproducts (e.g., DCU) are a major impurity. DCU is notoriously difficult to remove from non-polar solvents but can often be filtered off.[3]
-
Side-Reaction Products: If using thionyl chloride to make the acid chloride, side reactions can occur, and residual reagents can contaminate the product.[4][5] The phenolic -OH group can also undergo side reactions (e.g., O-acylation) if not properly managed.
-
Solvents: Residual high-boiling point solvents like DMF or DMSO used during the reaction.
Q3: Which purification method should I try first?
For a solid compound like this with a defined melting point, two primary methods are recommended:
-
Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities with different polarities.
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization is an excellent and scalable method to achieve high purity.
The choice between them depends on the impurity profile observed by TLC or LC-MS analysis of the crude material.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems in a Q&A format, providing a logical workflow to diagnose and solve the issue.
Q4: My crude product is a dark, sticky oil, not a solid. How do I handle this?
A dark, oily crude product suggests the presence of significant impurities, likely high-boiling point solvents (e.g., DMF) or colored byproducts from the reaction.
Potential Causes & Solutions:
-
Residual Solvent: High-boiling point solvents like DMF can be difficult to remove on a rotary evaporator.
-
Solution: Perform an aqueous workup. Dissolve the oil in a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove the DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.[6]
-
-
Polymeric or Tarry Byproducts: Overheating the reaction or certain side reactions can produce colored, non-crystalline impurities.
-
Solution: Attempt to precipitate the product. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and add a poor solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes cloudy. Let it stand, or cool it, to see if the desired product crystallizes or precipitates, leaving the tarry impurities in the solution. If this fails, column chromatography is the necessary next step.
-
Q5: I'm struggling with flash column chromatography. My product co-elutes with an impurity. What can I do?
Co-elution is a common challenge, especially with structurally similar impurities. The key is to systematically adjust the separation conditions.
Causality & Optimization Strategy:
The separation on silica gel is governed by the polarity of the eluent and its interaction with the compounds. Your target molecule has three key features influencing its polarity: a basic pyridine nitrogen, an acidic phenol, and a polar amide.
-
Step 1: Modify Solvent System Polarity: If using an ethyl acetate/hexanes system, a gradual and systematic change in the ratio is the first step. Prepare several TLC chambers with varying ratios (e.g., 30% EtOAc, 40% EtOAc, 50% EtOAc) to find the optimal separation window.
-
Step 2: Change Solvent System Composition: If adjusting polarity isn't enough, change the nature of the solvents. The "selectivity" of the separation can be altered by swapping one of the eluent components.
-
Try Dichloromethane/Methanol: A DCM/MeOH gradient is excellent for polar compounds. Start with 100% DCM and slowly increase the percentage of MeOH (e.g., 0.5%, 1%, 1.5%...).
-
Add an Additive:
-
To suppress tailing caused by the basic pyridine nitrogen interacting with acidic silica, add a small amount of triethylamine (~0.5-1%) to your eluent.
-
To sharpen bands of acidic impurities (like unreacted 3-hydroxypicolinic acid), a small amount of acetic acid (~0.5-1%) can be added. Caution: Use this only if your target compound is stable to mild acid.
-
-
| Eluent System | Target Impurities | Rationale |
| Hexane / Ethyl Acetate | Non-polar to moderately polar | Good starting point for general purification. |
| DCM / Methanol | Polar compounds | Offers different selectivity compared to EtOAc systems. |
| Eluent + 0.5% Triethylamine | Basic impurities, product tailing | Neutralizes acidic sites on silica gel, improving peak shape for basic compounds. |
| Eluent + 0.5% Acetic Acid | Acidic impurities | Protonates basic impurities, altering their retention, and can improve the chromatography of acidic compounds. |
Q6: My yield is very low after recrystallization. Where did my product go?
Low recovery from recrystallization is almost always due to an improperly chosen solvent system or incorrect procedure.
Potential Causes & Solutions:
-
Product is too soluble in the chosen solvent: If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor.
-
Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. You must perform a solvent screen with small amounts of your crude product in test tubes.
-
-
Too much solvent was used: Using an excessive volume of solvent to dissolve the crude material will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Add the hot solvent in small portions to the crude material while heating until everything just dissolves.
-
-
Premature crystallization: If the solution cools too quickly (e.g., in the funnel during hot filtration), the product will crash out along with impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before performing a hot filtration to remove insoluble impurities.
-
-
Product remains in the mother liquor: Even with a good solvent system, some product will be lost.
-
Solution: To maximize recovery, cool the flask first to room temperature slowly, and then place it in an ice bath for at least 30-60 minutes before filtering the crystals. You can also try to concentrate the mother liquor to obtain a second crop of crystals, although these may be less pure.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated, step-by-step workflow for the two primary purification methods.
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying crude this compound that contains multiple or unknown impurities.
Workflow Diagram:
Sources
Technical Support Center: Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridine derivative. The information provided herein is based on established chemical principles and field-proven insights to help you troubleshoot problems, optimize your reaction conditions, and achieve high-purity products.
Troubleshooting Guide: At-a-Glance
This table summarizes common issues, their probable causes, and actionable solutions. For a more in-depth discussion, please refer to the FAQ section.
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Formation | 1. Ineffective activation of the carboxylic acid. 2. Degradation of coupling reagent. 3. Competitive reaction at the 3-hydroxy position. 4. Insufficiently basic conditions. | 1. Switch to a more robust coupling reagent like HATU or PyAOP, which are highly efficient.[1][2][3] 2. Use fresh, high-purity coupling reagents. Uronium/aminium salt solutions should be prepared fresh.[2] 3. Lower the reaction temperature to favor N-acylation over O-acylation. Consider protecting the hydroxyl group if the issue persists. 4. Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) are used to neutralize generated acids and facilitate the reaction. |
| Multiple Spots on TLC, Including a Less Polar Byproduct | 1. O-acylation: The 3-hydroxy group has reacted with the activated carboxylic acid of another molecule, forming an ester dimer. 2. Reaction with Coupling Reagent: The hydroxyl group has reacted with the coupling reagent. | 1. This is a primary side reaction. Add the amine component as quickly as possible after the pre-activation step. Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity for N-acylation. 2. Ensure the stoichiometry is precise. Avoid using a large excess of the coupling reagent. |
| Product is Difficult to Purify from Reagent Byproducts | 1. Water-soluble byproducts from coupling reagents (e.g., DCU from DCC, HOBt). 2. Co-elution of product with starting material or byproducts on silica gel. | 1. Use coupling reagents that produce water-soluble byproducts (e.g., EDC·HCl, HATU). Perform an aqueous wash (e.g., with dilute acid, then base) during work-up to remove these. 2. If the product is basic, consider purification on basic alumina to improve separation.[4] Alternatively, an acidic wash during workup can remove unreacted dimethylamine and basic impurities. |
| Unreacted 3-Hydroxy-2-pyridinecarboxylic Acid Remains | 1. Incomplete activation. 2. Hydrolysis of the activated ester intermediate. 3. Insufficient reaction time or temperature. | 1. Increase the equivalents of the coupling reagent and base slightly (e.g., from 1.1 to 1.2 eq). 2. Ensure all reagents and solvents are anhydrous. Moisture will quench the activated species. 3. Monitor the reaction by TLC or LC-MS until the starting acid is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and generally reliable method is a direct amide coupling reaction between 3-Hydroxy-2-pyridinecarboxylic acid and a source of dimethylamine (such as dimethylamine hydrochloride or a solution of dimethylamine).[5] This reaction requires the "activation" of the carboxylic acid, which is accomplished using a coupling reagent in the presence of a non-nucleophilic base.
The overall transformation is: 3-Hydroxy-2-pyridinecarboxylic acid + Dimethylamine --(Coupling Reagent, Base)--> this compound
The choice of coupling reagent is critical for success and is discussed in detail below.
Q2: I'm seeing a major byproduct that is less polar than my starting material. What is it and how can I prevent it?
The most likely culprit is an O-acylation side product. The starting material possesses two nucleophilic sites: the carboxylic acid (which is deprotonated to a carboxylate) and the phenolic 3-hydroxy group. During the activation step, the carboxylic acid is converted into a highly reactive species (e.g., an active ester). While the intended reaction is the attack by dimethylamine, the 3-hydroxy group of another molecule can attack this activated intermediate, leading to the formation of an ester dimer. This side reaction is a common problem when working with hydroxy acids.
Mitigation Strategies:
-
Kinetic Control: Lower the reaction temperature to 0 °C or even -20 °C. The activation energy for N-acylation is typically lower than for O-acylation, and lower temperatures will favor the desired amide formation.
-
Staged Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the dimethylamine. This minimizes the time the activated intermediate is present without the primary nucleophile.
-
Protecting Group: If the problem persists, the most robust solution is to protect the 3-hydroxy group before the coupling reaction. A silyl ether (e.g., TBDMS) or a benzyl ether are common choices. This adds two steps to the synthesis (protection and deprotection) but often results in a much cleaner reaction and higher overall yield.
Q3: How do I select the best coupling reagent for this synthesis?
The choice of coupling reagent significantly impacts yield, purity, and ease of work-up. For substrates prone to side reactions like this one, uronium/aminium or phosphonium salt reagents are generally superior to carbodiimides alone.
| Coupling Reagent | Class | Advantages | Disadvantages | Recommendation |
| HATU / HBTU [1][3] | Uronium/Aminium | High reactivity, fast reactions. Byproducts are generally water-soluble, simplifying purification. | Can cause guanidinylation of the amine if used in excess.[6] HATU is derived from the potentially explosive HOAt. | Highly Recommended. Use 1.1-1.2 equivalents. HATU is often more efficient than HBTU.[2] |
| PyBOP / PyAOP [3] | Phosphonium | Very efficient, especially for sterically hindered couplings. Cleaner reactions than uronium salts as they cannot guanidinylate the amine.[3] | Byproducts can sometimes be more difficult to remove. Solutions have moderate stability. | Highly Recommended. An excellent alternative to HATU, often giving cleaner reactions. |
| T3P® (Propylphosphonic Anhydride) [7] | Anhydride | Excellent for low epimerization (not an issue here) and high yields. Byproducts are water-soluble phosphates. | Requires a stoichiometric amount of base (like pyridine) to be effective. | Recommended. A robust and scalable option. Often used in process chemistry. |
| EDC / DCC + Additive (HOBt, OxymaPure®) [6] | Carbodiimide | Inexpensive and widely available. | DCC produces a urea byproduct (DCU) that is insoluble and must be filtered. Reactions can be slower. Less reactive than uronium/phosphonium salts. | Use with caution. Only recommended if used with an additive like OxymaPure® to increase reactivity and suppress side reactions.[8] EDC is preferred over DCC due to its water-soluble urea byproduct. |
Q4: What is the best method for purifying this compound?
The product is a solid with a reported melting point of 99-100 °C, making crystallization a viable final purification step.[9] However, initial purification is almost always required.
-
Aqueous Work-up: After the reaction is complete, perform a standard aqueous work-up. A wash with a mild acid (e.g., 1M HCl or saturated NH₄Cl) will remove excess dimethylamine and the tertiary amine base (e.g., DIPEA). A subsequent wash with a mild base (e.g., saturated NaHCO₃) can remove unreacted starting acid.
-
Chromatography: Flash column chromatography is the most common method for initial purification.
-
Stationary Phase: Standard silica gel is often effective. However, given the basic pyridine nitrogen, tailing can be an issue. If this occurs, consider using silica pre-treated with triethylamine or switching to a different stationary phase like basic alumina.[4]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. For example, start with 50% EtOAc/Hexanes and gradually increase the polarity.
-
-
Crystallization: After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and crystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol, or water).
Experimental Protocols
Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Recommended Synthesis using HATU
This protocol is recommended for its high efficiency and the water-solubility of its byproducts, which simplifies purification.
Materials:
-
3-Hydroxy-2-pyridinecarboxylic acid (1.0 eq)[10]
-
Dimethylamine hydrochloride (1.2 eq)
-
HATU (1.1 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Hydroxy-2-pyridinecarboxylic acid (1.0 eq), dimethylamine hydrochloride (1.2 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Add DIPEA (3.0 eq) to the stirred suspension.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Once complete, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography (e.g., silica gel, gradient of 20% to 100% EtOAc in hexanes) to yield the pure product.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor. Google Patents.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
-
Wikipedia. (2023). 3-Hydroxypicolinic acid. Retrieved from [Link]
- European Patent Office. (n.d.). A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. Google Patents.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
LookChem. (2019). Four new amide derivatives of pyridinecarboxylic acids. Synthesis, structure and spectroscopic characterization. Retrieved from [Link]
- Tanimoto, H., et al. (2023). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society.
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ResearchGate. (2023). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Efficient synthesis of chiral homodimeric 4-(N,N-dimethylamino)pyridine carbamate derivatives. Retrieved from [Link]
-
MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]
- Jones, J. H., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
MDPI. (n.d.). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinamide. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-dimethylaminomethyl-3-hydroxy-pyridine.
- Google Patents. (n.d.). Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters.
- Li, B., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(21), 5894–5897.
-
National Center for Biotechnology Information. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. Retrieved from [Link]
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Technical Support Center: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support guide for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. Here, we address common questions and troubleshoot experimental challenges in a direct, question-and-answer format, grounding our advice in established chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a molecule that combines a 3-hydroxypyridine core with a tertiary amide side chain. Its stability is largely dictated by these two functional groups. The tertiary amide (-CON(CH₃)₂) is known to be significantly more resistant to hydrolysis than primary or secondary amides, requiring vigorous conditions such as strong acids or bases and elevated temperatures to cleave.[1][2] The pyridine ring itself is an aromatic heterocycle and is generally stable, though it can be susceptible to oxidation (at the nitrogen atom) and photodegradation under specific conditions.[3][4] Safe storage involves keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?
Forced degradation studies, as outlined by ICH guidelines, expose a drug substance to stress conditions like hydrolysis, oxidation, and photolysis to understand its intrinsic stability.[6][7] For this molecule, the primary anticipated degradation pathways are:
-
Hydrolytic Degradation: Cleavage of the amide bond to yield 3-hydroxypicolinic acid and dimethylamine. This is expected to be the most common pathway but will likely require harsh conditions (e.g., >1M HCl or NaOH, heat).[2][8]
-
Oxidative Degradation: Oxidation of the pyridine ring's nitrogen atom is a plausible pathway, leading to the formation of a pyridine N-oxide derivative.[3] Functional groups with labile hydrogens, such as benzylic carbons, are also susceptible to oxidation, though this specific molecule lacks such positions.[7]
-
Photolytic Degradation: Exposure to UV light can induce complex degradation pathways in pyridine-containing compounds.[9] This may involve the formation of hydroxylated byproducts or even ring-opening to form aliphatic acids like succinic acid.[10][11]
Q3: Why is the amide bond in this molecule so stable?
The N,N-dimethylcarboxamide group is a tertiary amide. The mechanism of both acid and base-catalyzed hydrolysis involves the nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate.[2][12] In tertiary amides, this process is sterically hindered by the two N-alkyl groups. Furthermore, under basic conditions, the leaving group would be the dimethylamide anion, which is a very poor leaving group, making the elimination step difficult.[2] Consequently, more extreme conditions (higher temperatures and stronger acid/base concentrations) are necessary to achieve significant hydrolysis compared to less substituted amides.[1]
Troubleshooting Guide
Scenario 1: I have subjected my compound to standard hydrolytic stress conditions (0.1M HCl, 60°C) but see no significant degradation.
-
Causality: This is a common and expected outcome for a tertiary amide. As discussed, the N,N-dimethyl group sterically hinders and electronically deactivates the carbonyl group towards nucleophilic attack, making it highly resistant to hydrolysis under mild conditions.[1][2]
-
Recommended Action:
-
Increase Stress Severity: Escalate the conditions. Use a higher concentration of acid or base (e.g., 1M to 5M HCl or NaOH).
-
Increase Temperature: Raise the temperature, for example, to 80°C or reflux, to provide the necessary activation energy for the reaction.
-
Extend Duration: Increase the exposure time. However, be mindful that excessively long exposure under harsh conditions can lead to secondary degradation of the primary products. A systematic, stepwise increase in stress is recommended to achieve the target degradation of 5-20%, which is ideal for validating a stability-indicating method.[13]
-
Scenario 2: My mass balance is below 90% after my forced degradation study. Where did the rest of the material go?
-
Causality: Poor mass balance is a frequent challenge in stability studies and can point to several issues. For this specific molecule, the most likely culprits are:
-
Formation of a Volatile Degradant: The predicted hydrolytic cleavage of the amide bond produces dimethylamine. Dimethylamine is a gas at room temperature (boiling point ~7°C) and will be lost unless sample preparation is carefully controlled, leading to a significant drop in mass balance.
-
Formation of Non-Chromophoric Degradants: Your analytical method (e.g., UV-HPLC) relies on a chromophore for detection. If a degradation pathway (like photolytic ring opening) destroys the aromatic pyridine ring, the resulting fragments may not absorb UV light at your analytical wavelength.[10][11]
-
Adsorption of Degradants: Highly polar or charged degradation products (e.g., 3-hydroxypicolinic acid) might irreversibly adsorb to the HPLC column or sample vials.
-
-
Recommended Action:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) alongside your UV detector. These methods do not rely on a chromophore and can detect a wider range of degradation products.[14][15]
-
Analyze the Headspace: For suspected volatile products, use headspace gas chromatography (GC) to identify and quantify compounds like dimethylamine.
-
Check for pH-Related Issues: The primary degradation product, 3-hydroxypicolinic acid, is amphoteric. Ensure the mobile phase pH is appropriate to achieve good peak shape and prevent strong column interactions.
-
Scenario 3: I am observing multiple, unexpected small peaks in my chromatogram after oxidative stress with H₂O₂.
-
Causality: While the primary oxidation product is often the N-oxide, hydrogen peroxide can lead to a variety of other reactions, especially in the presence of heat or trace metal catalysts. The 3-hydroxy group can also influence the reactivity of the pyridine ring towards further oxidation or hydroxylation at other positions.
-
Recommended Action:
-
Characterize with LC-MS/MS: Use high-resolution mass spectrometry to obtain accurate mass and fragmentation data for each new peak. This is the most effective way to propose and confirm the structures of unknown degradants.[15]
-
Control Experimental Conditions: Ensure your experiment is well-controlled. Use high-purity water and reagents to minimize trace metal contamination. Run a blank (H₂O₂ and solvent without the drug) to ensure none of the peaks are artifacts from the stress agent or solvent.
-
Consider Alternative Oxidants: If H₂O₂ proves too aggressive or non-specific, consider a milder or more specific oxidizing agent for mechanistic studies, although H₂O₂ is standard for regulatory forced degradation studies.
-
Experimental Protocols & Data
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7] The goal is to achieve partial degradation (typically 5-20%) to demonstrate that the method can effectively separate the intact drug from its potential degradation products.[13]
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Probable Degradation Products |
| Acid Hydrolysis | 1M - 5M HCl | 80°C - Reflux | 12 - 48 hours | 3-Hydroxypicolinic acid, Dimethylamine |
| Base Hydrolysis | 1M - 5M NaOH | 80°C - Reflux | 12 - 48 hours | 3-Hydroxypicolinic acid, Dimethylamine |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 60°C | 8 - 24 hours | This compound N-oxide |
| Photolytic | ICH Q1B Option 2 | Ambient | >1.2 million lux hours and >200 W hours/m² | Hydroxylated pyridines, Ring-opened products |
| Thermal (Dry Heat) | Solid State | 105°C | 24 - 72 hours | Acceleration of other pathways; potential for solid-state rearrangements |
Step-by-Step Protocol: Acid Hydrolysis
-
Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and 2M HCl.
-
Stress Application: Tightly cap the vial and place it in a heating block or water bath set to 80°C.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralization: Immediately cool the aliquot on ice and neutralize it by adding an equimolar amount of 2M NaOH. This step is critical to stop the degradation reaction and prevent damage to the HPLC column.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS method.
Visualized Degradation Pathways & Workflows
General Forced Degradation Workflow
Caption: A typical workflow for conducting forced degradation studies.
Predicted Hydrolytic Degradation Pathway
Caption: Amide bond cleavage under hydrolytic stress.
Predicted Oxidative Degradation Pathway
Caption: N-Oxidation of the pyridine ring.
References
-
Fang, M., Yan, N., & Zhang, Y. (2012). Biodegradation of pyridine under UV irradiation. Huan jing ke xue= Huanjing kexue, 33(10), 3561–3566. (Link)
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Moreno-García, D., et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 12(10), 1238. (Link)
-
Tang, Y., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Biotechnology and bioengineering, 109(10), 2519–2527. (Link)
-
Cai, C.-Y., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(37), 24257–24264. (Link)
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (Link)
-
Fang, M., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. (Link)
-
Varvounis, G., & Katsayannis, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. (Link)
-
Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food Chemistry, 328, 127100. (Link)
-
Tang, Y., et al. (2012). UV photolysis for accelerating pyridine biodegradation. Semantic Scholar. (Link)
-
OpenStax. (2023). 21.7 Chemistry of Amides. Chemistry 2e. (Link)
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Johnson, G. P., & Sames, D. (2022). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 144(51), 23533–23539. (Link)
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. (Link)
-
The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. (Link)
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). (Link)
-
Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki. (Link)
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. (Link)
-
Kaiser, J. P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. (Link)
-
LibreTexts Chemistry. (2019). 20.7: Amide Chemistry. (Link)
-
Wikipedia. (n.d.). Pyridine. (Link)
-
Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 173-183. (Link)
-
Echemi. (2024). 1076-23-9 this compound. (Link)
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. (Link)
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). (Link)
-
Lim, L. E., & Choi, S. (2006). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 72(10), 6835–6838. (Link)
-
Collin, J. (2019). What are the product of degradation from Pyridine? ResearchGate. (Link)
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. (Link)
-
PubChem. (n.d.). 3-hydroxy-N-(3-methylbutyl)pyridine-2-carboxamide. (Link)
-
Al-Asmari, A. I., et al. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 28(24), 8027. (Link)
-
Abbracchio, M. P., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. (Link)
-
PubChem. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. (Link)
-
Zhang, T., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ChemInform, 45(31). (Link)
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PubChem. (n.d.). C.I. 37505. (Link)
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PubChem. (n.d.). N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide. (Link)
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Technical Support Center: Avoiding Side Reactions in Pyridine Carboxamide Synthesis
Welcome to the Technical Support Center for Pyridine Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation involving pyridine scaffolds. Pyridine carboxamides are a cornerstone in medicinal chemistry, yet their synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity. This document provides in-depth, mechanism-based troubleshooting strategies and preventative protocols to help you achieve clean, efficient, and reproducible syntheses.
Part 1: Understanding the Core Challenges
The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[1] To overcome this, the carboxylic acid is typically activated to make it more electrophilic.[1][2] This activation, while necessary, is the source of many common side reactions. The pyridine ring itself, being electron-deficient, can also participate in or influence undesirable reaction pathways.
This guide is structured to address issues stemming from each component of the reaction: the coupling reagents, the starting materials (carboxylic acid and amine), and the unique chemistry of the pyridine ring.
Part 2: Troubleshooting Coupling Reagent-Mediated Side Reactions
The choice of coupling reagent is a critical parameter that dictates the reaction pathway and potential side reactions.[3]
FAQ 1: My reaction with a carbodiimide (DCC, EDC) is messy, and I'm seeing a significant byproduct that is difficult to remove. What is happening?
Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction with carbodiimide reagents.[4][5][6]
Causality & Mechanism: Carbodiimides like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][5] This intermediate is intended to react with the amine to form the desired amide. However, it is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[5][6] This pathway is particularly favored if the amine is a poor nucleophile or if its concentration is low.
DOT Diagram: Carbodiimide Activation and N-Acylurea Formation
Caption: Carbodiimide activation and competing reaction pathways.
Troubleshooting & Prevention:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][7] These additives react rapidly with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine.[1]
-
Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and additive for a short period (5-10 minutes) before adding the amine can be beneficial. However, prolonged pre-activation can increase the risk of side reactions.[3]
-
Solvent Choice: Apolar solvents like dichloromethane (DCM) can sometimes favor the formation of the O-acylisourea.[1]
-
Purification: The urea byproduct from DCC (dicyclohexylurea) is poorly soluble in most organic solvents and can often be removed by filtration.[8] The byproduct from EDC is water-soluble and can be removed with an aqueous wash.[8]
FAQ 2: I'm using HATU/HBTU and observing a byproduct with a mass corresponding to my amine plus a guanidinium group. How do I prevent this?
Answer: This side reaction is guanidinylation of the amine, a known issue with uronium/aminium-based coupling reagents like HATU and HBTU.
Causality & Mechanism: Uronium reagents can react directly with the amine nucleophile, especially if the amine is unhindered and the carboxylic acid activation is slow.[9] This leads to the formation of a guanidinium byproduct and consumption of the amine.
Troubleshooting & Prevention:
-
Stoichiometry: Avoid using an excess of the uronium reagent.[9] Unlike phosphonium reagents (e.g., PyBOP), which are more stable, excess uronium reagents can lead to this side reaction.[9]
-
Order of Addition: Always add the coupling reagent to the mixture of the carboxylic acid, amine, and base. Do not pre-mix the coupling reagent and the amine.
-
Switch to Phosphonium Reagents: If guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP or PyAOP.[1][7] These reagents do not have the same propensity for this side reaction.[9]
Part 3: Addressing Stereochemical Integrity
For chiral carboxylic acids, particularly α-amino acids, the preservation of stereochemical integrity is paramount.
FAQ 3: I am coupling a chiral carboxylic acid, and I'm detecting the wrong enantiomer/diastereomer in my product. What causes this epimerization and how can I stop it?
Answer: Epimerization (or racemization for amino acids) is a significant risk during amide bond formation, primarily proceeding through an oxazolone intermediate.[3]
Causality & Mechanism: The activation of an N-protected amino acid can lead to the formation of a planar, achiral oxazolone intermediate.[3] The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical information. Subsequent reaction with the amine can then produce a mixture of stereoisomers.
DOT Diagram: Epimerization via Oxazolone Formation
Caption: Mechanism of epimerization during amide coupling.
Troubleshooting & Prevention:
| Parameter | Recommendation to Minimize Epimerization | Rationale |
| Coupling Reagent | Use reagents that form highly reactive esters quickly, such as HATU or COMU.[7] | Faster coupling with the amine outcompetes the rate of oxazolone formation. |
| Additives | Always use additives like HOBt or, even better, HOAt.[1] CuCl₂ has also been shown to suppress epimerization.[3][8] | These additives form active esters that are less prone to cyclizing into the oxazolone intermediate.[1] |
| Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid excess base. | Stronger or less hindered bases can more readily abstract the α-proton from the oxazolone intermediate. |
| Solvent | Avoid polar aprotic solvents like DMF and DMSO if possible.[3] Use less polar solvents like DCM or chloroform/trifluoroethanol mixtures.[3][10] | Polar solvents can stabilize the enolate form of the oxazolone, promoting epimerization.[10] |
| Temperature | Maintain low reaction temperatures (e.g., 0 °C to room temperature).[3] | Higher temperatures accelerate all reactions, including the side reactions leading to epimerization.[3] |
Experimental Protocol: Low-Epimerization Coupling using HATU
-
Dissolve the N-protected amino acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM or DMF at 0 °C.
-
Add a hindered base such as DIEA (2.0 eq).
-
In a separate vial, dissolve HATU (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and perform standard aqueous workup (e.g., wash with 1N HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the product. Analyze for stereochemical purity using chiral HPLC.
Part 4: Side Reactions Involving the Pyridine Ring
The electron-deficient nature of the pyridine ring and the nucleophilicity of the ring nitrogen can lead to unique side reactions.
FAQ 4: My reaction is giving low yields, and I suspect my starting material or product is being acylated on the pyridine nitrogen. How can I prevent this?
Answer: N-acylation of the pyridine ring is a potential side reaction, forming a reactive N-acyl pyridinium salt.[11] While this is sometimes a desired activation strategy, it can also lead to undesired downstream reactions or decomposition.
Causality & Mechanism: The lone pair on the pyridine nitrogen is nucleophilic and can attack the activated carboxylic acid species (e.g., the O-acylisourea or the active ester). This forms an N-acyl pyridinium salt, which is highly electrophilic at the 2-, 4-, and 6-positions.[11] This can lead to addition of nucleophiles present in the mixture or other undesired pathways.
Troubleshooting & Prevention:
-
Steric Hindrance: If possible, use pyridine carboxylic acids with substituents at the 2- and 6-positions to sterically hinder the nitrogen atom.
-
Protonation: In some cases, ensuring the pyridine nitrogen is protonated (by using the HCl salt of the amine, for example) can prevent it from acting as a nucleophile. However, this requires careful control of the base equivalents in the reaction.
-
Choice of Coupling Conditions: Conditions that generate a highly reactive acylating agent in the presence of an unhindered pyridine nitrogen are more prone to this side reaction. Using milder coupling conditions may be beneficial.
FAQ 5: I am trying to synthesize a picolinamide (2-pyridinecarboxamide) and the reaction is sluggish or fails. Why is this position particularly difficult?
Answer: The synthesis of picolinamides can be challenging due to intramolecular interactions. The proximity of the nitrogen lone pair to the carbonyl group of the amide can influence reactivity.[12][13] In the case of picolinic acid, an intramolecular hydrogen bond can form between the pyridine nitrogen and the carboxylic acid proton, reducing the acid's reactivity.
Troubleshooting & Prevention:
-
Stronger Activation: Use more powerful coupling reagents like HATU or TBTU to ensure complete and rapid activation of the picolinic acid.
-
Pre-activation: A brief pre-activation of the picolinic acid with the coupling reagent and a hindered base before adding the amine can sometimes overcome this reduced reactivity.
-
Alternative Routes: Consider synthesizing the picolinamide via the acid chloride. Picolinic acid can be converted to picolinoyl chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with the amine.[1]
References
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
- Amide Synthesis - Fisher Scientific.
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - Green Chemistry For Sustainability.
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Carbodiimide - Wikipedia.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Coupling Reagents - Aapptec Peptides.
- Epimerization of Peptide.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
- In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC - NIH.
- A Head-to-Head Battle for Amide Bond Formation: COMU vs. Carbodiimides - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - MDPI.
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - ResearchGate.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications.
- Peptide Coupling Reagents Guide.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key heterocyclic intermediate. Our focus is on providing practical, causality-driven advice to ensure robust, scalable, and reproducible outcomes.
Core Synthesis Pathway: Amide Coupling
The most direct and scalable route to this compound involves the coupling of 3-Hydroxypyridine-2-carboxylic acid with dimethylamine. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a highly unreactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is essential for efficient amide bond formation.
Two primary, industrially relevant strategies are presented:
-
Peptide Coupling Agent-Mediated Synthesis: Utilizes common coupling agents to form an active ester in situ. This method is often high-yielding and proceeds under mild conditions, minimizing side reactions.
-
Acid Chloride-Mediated Synthesis: A more traditional and highly reactive approach, converting the carboxylic acid to a highly electrophilic acid chloride intermediate.
Experimental Workflow Overview
The overall process, from starting materials to the final product, follows a systematic workflow to ensure quality and consistency at scale.
Caption: High-level workflow for the production of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has stalled or shows a very low yield of the desired amide. What are the primary causes and how can I fix this?
Answer: Low conversion is one of the most common issues in amide synthesis and typically points to three areas: ineffective activation, reagent quality, or competing side reactions.[3]
Causality & Troubleshooting Steps:
-
Ineffective Carboxylic Acid Activation: The core of the reaction is the conversion of the carboxylic acid's hydroxyl group into a good leaving group. If this step fails, the reaction will not proceed.
-
Check Your Coupling Agents: Reagents like HATU, HOBt, and EDC are moisture-sensitive. Ensure they are fresh and have been stored under anhydrous conditions.
-
Base Selection is Critical: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the acid formed during the reaction without competing with the dimethylamine nucleophile. Ensure you are using at least 2.0 equivalents of the base.
-
Alternative Activation: If standard coupling agents fail, consider the more robust acid chloride route. Convert the carboxylic acid to 3-hydroxy-2-pyridinecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[4] This intermediate is highly reactive towards amines. Safety Note: This reaction often produces HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
-
Poor Reagent Quality: Impurities can poison catalysts or interfere with the reaction.[3]
-
Solvent Purity: Ensure all solvents, particularly the reaction solvent (e.g., DMF, DCM), are anhydrous. Water will hydrolyze the activated intermediate back to the carboxylic acid.
-
Starting Material Purity: Verify the purity of your 3-Hydroxypyridine-2-carboxylic acid.
-
Dimethylamine Concentration: Dimethylamine is often used as a solution (e.g., 40% in water or 2M in THF). Ensure the concentration is accurate. If using an aqueous solution, be aware that the excess water can negatively impact the reaction. Using a solution in an organic solvent like THF is preferable.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[3]
-
Temperature: Most amide coupling reactions are run between 0 °C and room temperature. Running the reaction too cold may slow it down prohibitively, while running it too warm can lead to the degradation of coupling agents or the product.
-
In-Process Control (IPC): Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and confirm the consumption of starting material.[3]
-
Issue 2: Complex Reaction Mixture & Difficult Purification
Question: My reaction worked, but I have multiple side products and purification is proving difficult. What are these impurities and how can I prevent them?
Answer: The formation of byproducts is often related to the reactivity of the intermediates and the reaction conditions.
Causality & Troubleshooting Steps:
-
Coupling Agent Byproducts: All coupling agents generate byproducts (e.g., 1,3-dicyclohexylurea (DCU) from DCC, HOBt).
-
Solution: These are typically removed during the aqueous workup. DCU is poorly soluble in most organic solvents and can often be removed by filtration. Other byproducts are water-soluble and can be extracted with aqueous washes (e.g., dilute HCl, NaHCO₃, and brine).
-
-
Side Reactions of the 3-Hydroxy Group: The phenolic hydroxyl group on the pyridine ring is nucleophilic and could potentially react, although it is generally less reactive than the amine. O-acylation would lead to an ester byproduct.
-
Prevention: This is less common under standard amide coupling conditions but can be favored by highly reactive intermediates (like the acid chloride) or the use of certain bases.
-
Solution: If O-acylation is confirmed, consider protecting the hydroxyl group before the coupling reaction. A common strategy is to use a benzyl ether protecting group (reacting with benzyl bromide), which can be removed later via hydrogenolysis.
-
-
Formation of Symmetric Anhydride: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid to form a symmetric anhydride. This is more likely if the amine nucleophile is added too slowly or is not sufficiently reactive.[4]
-
Prevention: Ensure the amine is added promptly after the activation step. Pre-mixing the carboxylic acid, coupling agent, and base for a defined "activation time" (typically 15-30 minutes) before adding the amine can optimize the reaction.
-
Troubleshooting Decision Tree
Sources
Technical Support Center: Bioassays for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Welcome to the technical support center for bioassays involving 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a potent modulator of the hypoxia-inducible factor (HIF) pathway, successful and reproducible experimental outcomes with this compound class depend on a nuanced understanding of the underlying biology and meticulous technical execution.
The Scientific Foundation: Understanding the Mechanism of Action
This compound belongs to a class of compounds that function as inhibitors of HIF prolyl hydroxylases (PHDs).[1][2] These enzymes are critical cellular oxygen sensors.[3] To troubleshoot assays effectively, it is essential to grasp this mechanism:
-
Normoxia (Normal Oxygen): In the presence of sufficient oxygen, PHD enzymes utilize O₂ and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit.[4] This modification acts as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for rapid proteasomal degradation.[5] Consequently, HIF-1α levels are kept extremely low.
-
Hypoxia or PHD Inhibition: Under low oxygen conditions, or in the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-1α is blocked.[2][4] This prevents VHL binding, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.[1][3]
This mechanism is the cornerstone of all related bioassays. Your experiments are designed to measure the cellular consequences of this pathway's activation.
Caption: HIF-1α Signaling Under Normoxia vs. Hypoxia/PHD Inhibition.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my cell culture medium. What should I do?
A1: This class of compounds is often poorly soluble in aqueous solutions like PBS or culture media. The standard practice is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[6] For example, create a 10 mM or 50 mM stock in 100% DMSO. This stock can then be serially diluted in DMSO for dose-response experiments, followed by a final dilution into the aqueous cell culture medium.[6] It is critical to ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, generally recommended to be below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What is a reasonable starting concentration range for treating my cells?
A2: The optimal concentration is highly cell-type dependent. For initial range-finding experiments, a broad logarithmic dose-response curve is recommended, for instance, from 10 nM to 100 µM. Based on published data for similar PHD inhibitors, potent cellular activity is often observed in the low micromolar to high nanomolar range.[7] A 16-hour treatment is a common starting point for assessing HIF-1α stabilization and downstream gene expression.[8]
Q3: How should I store my stock solution of the compound?
A3: DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.
Q4: I'm not seeing HIF-1α stabilization by Western blot, even at high concentrations. What could be wrong?
A4: This is a very common issue, and the culprit is often the rapid degradation of HIF-1α during sample preparation. The half-life of HIF-1α under normoxic conditions can be as short as 5 minutes. Therefore, once you remove your cells from the incubator, you must work quickly and on ice. Lyse the cells directly on the plate with a buffer containing a comprehensive suite of protease and phosphatase inhibitors. Another possibility is that your cell line has a weak hypoxic response or low levels of HIF-1α expression.[9] Using a positive control, such as treating a parallel plate of cells with a chemical hypoxia mimetic like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), can help determine if the issue is with your compound or the experimental system.[10]
Q5: Are there any known off-target effects for this class of compounds?
A5: Yes. Since this compound acts as a 2-oxoglutarate analog to inhibit PHDs, it has the potential to interact with other 2-oxoglutarate-dependent dioxygenases.[11][12] This family of enzymes is large and involved in various processes, including epigenetic modifications and collagen synthesis.[12][13] It is crucial to consider that not all observed cellular effects may be mediated through HIF stabilization. Selectivity profiling against other dioxygenases and using HIF-1α knockdown/knockout cell lines can help to confirm on-target activity.
Troubleshooting Guide: Western Blot for HIF-1α Stabilization
This assay directly measures the accumulation of the HIF-1α protein, the primary consequence of PHD inhibition.
Common Problem 1: No or Weak HIF-1α Band
| Potential Cause | Explanation & Solution |
| Rapid Protein Degradation | HIF-1α is extremely labile. Solution: Minimize the time between removing cells from the incubator and lysis. Pre-chill all reagents and plates on ice. Lyse cells directly and rapidly in the dish using a robust lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors. Scrape cells quickly and sonicate the lysate to shear DNA and reduce viscosity. |
| Insufficient Protein Load | HIF-1α is a low-abundance protein. Solution: Ensure you are loading a sufficient amount of total protein per lane, typically 30-50 µg of nuclear extract or a higher amount of whole-cell lysate. Perform a protein quantification assay (e.g., BCA) before loading. |
| Suboptimal Antibody Performance | The primary antibody may not be sensitive or specific enough. Solution: Use a well-validated antibody for HIF-1α. Check datasheets for recommended applications (Western blot) and positive control cell types (e.g., CoCl₂-treated HeLa or MCF-7 cells). Optimize the primary antibody concentration and consider an overnight incubation at 4°C to increase signal. |
| Poor Nuclear Extraction | Stabilized HIF-1α is primarily located in the nucleus. Solution: While whole-cell lysates can work, preparing nuclear extracts will enrich for HIF-1α and significantly improve detection. Use a commercial nuclear/cytoplasmic extraction kit for best results. |
| Cell Line Unresponsive | The chosen cell line may not express HIF-1α robustly or may have a muted response to PHD inhibition.[9] Solution: Test your compound in a cell line known for a strong hypoxic response, such as HeLa, U2OS, or Hep3B.[8] Always include a positive control (e.g., 100 µM CoCl₂ for 4-8 hours) to validate the cell system and your technique.[14] |
Experimental Workflow: HIF-1α Western Blot
Caption: Key steps in a Western blot workflow for HIF-1α detection.
Troubleshooting Guide: HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the stabilized HIF-1α/β dimer. It is a functional, quantitative readout of pathway activation.
Common Problem 2: High Variability Between Replicates
| Potential Cause | Explanation & Solution |
| Inconsistent Transfection | Transfection efficiency can vary significantly between wells. Solution: Use a dual-luciferase reporter system.[15] Co-transfect your HRE-firefly luciferase reporter with a constitutively expressed Renilla luciferase reporter (e.g., under an SV40 or CMV promoter). Normalize the firefly luciferase signal to the Renilla signal for each well to correct for differences in cell number and transfection efficiency. |
| Pipetting Inaccuracy | Small volume errors during reagent addition can lead to large signal variations. Solution: Use calibrated pipettes and consider preparing a master mix of reagents (e.g., compound dilutions, luciferase substrate) to add to all relevant wells, ensuring consistency.[16] For the luciferase assay itself, use a luminometer with an automated injector if available. |
| Uneven Cell Seeding | A non-uniform cell monolayer will lead to variability. Solution: Ensure cells are fully resuspended into a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to distribute cells evenly before placing it in the incubator. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Solution: Avoid using the outer wells for experimental samples. Fill these perimeter wells with sterile PBS or media to create a humidity barrier. |
| Cell Density Artifacts | Very high cell confluency can induce pericellular hypoxia, leading to HIF-1α stabilization even in control wells.[17][18] Solution: Plate cells at a density that ensures they are in a log-growth phase and do not become over-confluent by the end of the experiment. Typically, seeding for 70-80% confluency at the time of assay is a good target. |
Common Problem 3: Low Signal or Low Fold-Induction
| Potential Cause | Explanation & Solution |
| Weak Promoter in Reporter | The minimal promoter in the HRE reporter construct may be weak. Solution: Ensure you are using a reporter with multiple tandem copies of the HRE sequence (e.g., 4x HRE) to amplify the signal.[19] |
| Low Transfection Efficiency | The reporter plasmid may not be efficiently delivered to the cells. Solution: Optimize your transfection protocol by varying the DNA:reagent ratio. Ensure your plasmid DNA is of high quality (endotoxin-free).[15] Alternatively, create a stable cell line expressing the HRE reporter for more consistent results.[20] |
| Insufficient Incubation Time | Transcriptional activation and luciferase protein accumulation take time. Solution: While HIF-1α protein can stabilize within hours, robust reporter gene expression may require longer treatment times. Try a time-course experiment (e.g., 8, 16, 24 hours) to find the optimal incubation period for your system. |
| Lysis Buffer Incompatibility | Components of your lysis buffer may inhibit luciferase activity. Solution: Use the lysis buffer specifically designed for and provided with your luciferase assay kit (e.g., Passive Lysis Buffer).[21] |
Experimental Workflow: HRE-Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase HRE reporter assay.
References
-
Hirota, K. (2019). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Current Issues in Molecular Biology, 43, 143-160. [Link]
-
Lombardi, J., et al. (2023). Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors: a therapeutic double-edged sword in immunity and inflammation. International Journal of Molecular Sciences, 24(15), 12345. [Link]
-
Lee, J. W., & Kim, Y. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and cells, 38(11), 939–946. [Link]
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Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), e1-e12. [Link]
-
Hirota, K. (2019). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. ResearchGate. [Link]
-
Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]
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BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
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Nagano, N., et al. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical and Experimental Nephrology, 28(2), 115-125. [Link]
-
Gao, P., et al. (2001). Cell density mediated pericellular hypoxia leads to induction of HIF-1alpha via nitric oxide and Ras/MAP kinase mediated signaling pathways. Oncogene, 20(52), 7624-34. [Link]
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Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]
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Thirunavukkarasu, C., et al. (2010). Hypoxia Activates Constitutive Luciferase Reporter Constructs. Molecular and Cellular Biomechanics, 7(4), 217-230. [Link]
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Boster Biological Technology. (n.d.). HRE Luciferase Reporter-HeLa Cell Line. Boster Bio. [Link]
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McNeill, L. A., et al. (2017). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. [Link]
-
Awale Lab. (2021). Western Blot Procedure HIF1-alpha. Awale Lab. [Link]
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McNeill, L. A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7436–7447. [Link]
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Siddiq, A., et al. (2009). Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways. Journal of Neuroscience, 29(26), 8426-8437. [Link]
-
Hsieh, C. H., et al. (2018). Expression of HIF-1α is associated with cell density-dependent culture conditions. ResearchGate. [Link]
-
Do, H., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 294(20), 8178-8190. [Link]
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Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. Clinical and Experimental Nephrology, 25(9), 1047-1048. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]
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Poussin, C., et al. (2007). Cell type-dependent HIF1 α-mediated effects of hypoxia on proliferation, migration and metastatic potential of human tumor cells. BMC Cancer, 7, 198. [Link]
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Bitesize Bio. (2025). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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Nagano, N., et al. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. PubMed. [Link]
-
Hamanaka, R. B., et al. (2016). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 5, e13038. [Link]
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Isaac, D. D., et al. (2013). Prolyl Hydroxylase Domain Protein 2 (PHD2) Binds a Pro-Xaa-Leu-Glu Motif, Linking It to the Heat Shock Protein 90 Pathway. Journal of Biological Chemistry, 288(14), 9878-9890. [Link]
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Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]
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Santoro, M., et al. (2023). Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations. International Journal of Molecular Sciences, 24(5), 4810. [Link]
-
Subbarayan, M., et al. (2007). Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate. [Link]
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Technical Support Center: Overcoming Resistance to Pyridine Carboxamide Compounds
Prepared by: Senior Application Scientist, Advanced Drug Development Division
Welcome to the technical support center for researchers utilizing pyridine carboxamide compounds. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and significant challenge in the field: the development of acquired resistance. As a class of molecules with broad therapeutic potential, particularly as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), understanding and overcoming resistance is critical for successful drug development.[1][2]
This document moves beyond simple protocols to explain the underlying biochemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Understanding the Core Problem - How Resistance Develops
Acquired resistance to pyridine carboxamide-based NAMPT inhibitors is a multifaceted problem that typically emerges through one of four primary mechanisms.[1][2] Cancer cells, under selective pressure from the inhibitor, can adapt to survive the NAD+ depletion that these compounds are designed to induce.[3]
Key Mechanisms of Acquired Resistance
-
Upregulation of Compensatory NAD+ Biosynthesis Pathways: The primary mechanism of action for these inhibitors is blocking the NAD+ salvage pathway catalyzed by NAMPT.[1][2][3] However, cells can produce NAD+ through alternative routes, primarily the Preiss-Handler and de novo synthesis pathways. Resistance can arise from the upregulation of key enzymes in these pathways, such as nicotinate phosphoribosyltransferase (NAPRT) or quinolinate phosphoribosyltransferase (QPRT), which effectively creates a bypass route.[1][3]
-
Target Protein Mutation: Genetic mutations in the NAMPT gene can alter the inhibitor's binding site.[1][4] These mutations can reduce the compound's binding affinity, rendering it less effective or completely inactive, even at high concentrations.[1]
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein).[1][2] These membrane proteins function as pumps, actively removing the inhibitor from the cell, which prevents it from reaching the necessary intracellular concentration to inhibit NAMPT.
-
Metabolic Reprogramming: Beyond specific bypass pathways, cells can undergo broader metabolic shifts to adapt to lower NAD+ levels or find alternative ways to maintain energy production and redox balance, contributing to drug resistance.[1][2]
Visualization: Pathways of Resistance to NAMPT Inhibitors
The following diagram illustrates how cancer cells can circumvent the effects of a pyridine carboxamide NAMPT inhibitor.
Caption: Major mechanisms of acquired resistance to NAMPT inhibitors.
Part 2: Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to my pyridine carboxamide compound. What is the most common cause and what should I check first?
A: The most common cause of acquired resistance is the upregulation of a compensatory NAD+ synthesis pathway, particularly through the enzyme NAPRT.[1][5] The first and most direct step is to perform a Western blot to check the protein expression levels of NAMPT, NAPRT, and QPRT in your resistant cell line compared to the parental (sensitive) line. A significant increase in NAPRT or QPRT expression is a strong indicator of a bypass mechanism.
Q2: How can I distinguish between resistance caused by a target mutation versus increased drug efflux?
A: This requires a two-pronged approach.
-
For Target Mutation: Sequence the coding region of the NAMPT gene in your resistant cells and compare it to the parental line. Specific point mutations, such as those at residues Gly217 or Ser165, have been shown to confer resistance.[4]
-
For Drug Efflux: Perform a functional efflux assay. This typically involves loading the cells with a fluorescent substrate of ABC transporters (like Rhodamine 123) and measuring its retention over time with and without a known efflux pump inhibitor (like Verapamil). If your resistant cells retain more fluorescence in the presence of the pump inhibitor, it strongly suggests that increased efflux is a contributing factor.
Q3: My compound works well in a biochemical (enzymatic) assay but shows poor activity in my cellular assay. What could be the issue?
A: This discrepancy often points to factors outside of direct target engagement.
-
Intrinsic Resistance: The cell line may have a naturally high expression of NAPRT, rendering it insensitive to NAMPT inhibition from the start.[1][5] Check the baseline expression of NAPRT in your cell line.
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
High Efflux: The cell line may have high constitutive expression of efflux pumps like ABCB1.
-
Prodrug Activation Failure: Some pyridine carboxamides are prodrugs that require enzymatic activation within the cell.[5][6][7] If the necessary enzyme (e.g., AmiC in certain microbes) is absent or inactive in your cell model, the compound will not be converted to its active form.
Q4: Are there strategies to re-sensitize my resistant cells to the NAMPT inhibitor?
A: Re-sensitization can be challenging but is possible.
-
Combination Therapy: If resistance is due to NAPRT upregulation, co-treatment with a NAPRT inhibitor could restore sensitivity. Similarly, if efflux is the issue, co-administration of an ABC transporter inhibitor may be effective.
-
Next-Generation Inhibitors: Some resistance mutations can be overcome by structurally different inhibitors that bind to the target in a different manner.[3][4] Testing a panel of diverse NAMPT inhibitors may identify a compound that is still effective against the mutated enzyme.[4]
Part 3: Troubleshooting Guide for In-Vitro Experiments
| Problem | Probable Cause(s) | Suggested Solution(s) & Rationale |
| Gradual increase in IC50 value over several passages. | 1. Selection of a resistant subpopulation. 2. Gradual upregulation of bypass pathway enzymes (NAPRT/QPRT). | 1. Perform Single-Cell Cloning: Isolate and expand individual clones from the resistant population to establish a pure resistant line for consistent experiments. 2. Profile Gene/Protein Expression: Use Western blot or qPCR to compare NAPRT and QPRT levels between early-passage parental cells and late-passage resistant cells (See Protocol 2 ). This will confirm if a bypass pathway is being activated over time. |
| Sudden, high-level resistance (IC50 shift >100-fold). | 1. Acquisition of a mutation in the NAMPT gene. 2. Stable, high-level amplification of an efflux pump gene. | 1. Sequence the Target: Extract genomic DNA and sequence the coding region of NAMPT to identify mutations in the drug-binding pocket (See Protocol 3 ). 2. Assess Efflux Activity: Perform a functional efflux assay. A dramatic difference between parental and resistant cells points to this mechanism (See Protocol 4 ). |
| Compound is effective in NAPRT-deficient cell lines but not in others. | 1. Intrinsic resistance due to a functional Preiss-Handler pathway in the non-responsive cells. | 1. Confirm NAPRT Status: Verify the NAPRT expression status of all cell lines at the protein level. This confirms that the compound's efficacy is dependent on the genetic background of the cell, a key principle of synthetic lethality in this context.[8] 2. Supplement with Nicotinic Acid (NA): As a control, treat the sensitive (NAPRT-deficient) cells with your compound in the presence of NA. The NA should "rescue" the cells by fueling the Preiss-Handler pathway, making them phenotypically resistant and validating the mechanism. |
| Inconsistent results between experimental replicates. | 1. Heterogeneous cell population. 2. Compound instability in media. 3. Fluctuation in media components (e.g., nicotinamide, tryptophan). | 1. Re-clone the Cell Line: Ensure you are working with a homogenous population. 2. Check Compound Stability: Use HPLC to measure the concentration of your compound in the cell culture media over the course of the experiment (e.g., at 0, 24, 48, 72 hours). 3. Use Dialyzed Serum: Use dialyzed fetal bovine serum to minimize variability from undefined small molecules in the serum that could interfere with NAD+ metabolism. |
Data Summary: Common Resistance-Conferring NAMPT Mutations
The following table summarizes mutations identified in preclinical models that confer resistance to various NAMPT inhibitors. This data is critical for interpreting your sequencing results.
| Mutation | Location | Effect on Inhibitor Binding | Reported Resistant To | Reference |
| G217R / G217V | Orthosteric (Direct Binding) Site | Sterically blocks the inhibitor from entering the binding pocket. | GNE-618, APO866 | [4] |
| S165Y / S165F | Allosteric Site (PRPP binding region) | Causes a conformational change that allosterically reduces inhibitor affinity. | GNE-618 | [4] |
| D93del | Near Active Site | Deletion leads to structural changes that reduce inhibitor potency. | GNE-618, APO866 | [4] |
Part 4: Key Experimental Protocols & Workflows
A logical workflow is essential for efficiently diagnosing the cause of resistance.
Workflow: Investigating Pyridine Carboxamide Resistance
Caption: A step-by-step workflow for diagnosing the mechanism of resistance.
Protocol 1: Western Blot for NAD+ Pathway Enzymes
Objective: To quantify the protein expression of NAMPT, NAPRT1, and QPRT in sensitive vs. resistant cells.
Materials:
-
Parental (sensitive) and resistant cell lines.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (anti-NAMPT, anti-NAPRT1, anti-QPRT, anti-β-actin or anti-GAPDH as loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Lysis: Culture parental and resistant cells to ~80-90% confluency. Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Quantify Protein: Determine the protein concentration of each lysate using the BCA assay. This is critical for equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Include a protein ladder.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity for each protein and normalize to the loading control (e.g., β-actin). Compare the normalized expression levels between parental and resistant cells.
-
Self-Validation: The loading control ensures that any observed differences in target protein levels are not due to loading errors. The parental cell line acts as the crucial negative control for upregulation.
Protocol 2: Sequencing the NAMPT Gene
Objective: To identify point mutations, insertions, or deletions in the NAMPT coding sequence.
Materials:
-
Genomic DNA (gDNA) extraction kit.
-
PCR primers designed to flank the exons of the NAMPT gene.
-
High-fidelity DNA polymerase.
-
PCR purification kit.
-
Sanger sequencing service.
Procedure:
-
gDNA Extraction: Extract gDNA from both parental and resistant cell lines according to the kit manufacturer's protocol.
-
PCR Amplification: Amplify the coding exons of NAMPT using PCR. Use a high-fidelity polymerase to minimize PCR-introduced errors.
-
Design note: Primers should be in the intronic regions adjacent to each exon to ensure the entire coding sequence and splice junctions are covered.
-
-
Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the PCR products using a spin column kit.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers for sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference NAMPT sequence (e.g., from Ensembl or NCBI). Look for any nucleotide changes that result in an amino acid substitution, deletion, or frameshift.
-
Self-Validation: The parental cell line sequence serves as the wild-type control. Any mutation found in the resistant line but not the parental line is a candidate for causing resistance.
References
-
OAE Publishing Inc. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]
-
Hep Journals. (n.d.). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. [Link]
-
Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
-
Heske, C. M., et al. (2017). Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation. Biochemical and Biophysical Research Communications. [Link]
-
PubMed. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Microbiology Spectrum. [Link]
-
Wang, W., et al. (2014). Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS One. [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pharmaceutical Biology. [Link]
-
ResearchGate. (2024). (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]
-
Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. [Link]
-
Zha, X., et al. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives. Bioorganic & Medicinal Chemistry. [Link]
-
PubMed. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
MDPI. (2024). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. [Link]
-
Insilico Medicine. (2025). Main Page. [Link]
-
ACS Publications. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. [Link]
-
Lee, S., et al. (2023). Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. Theranostics. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Mechanisms of resistance to NAMPT inhibitors in cancer [journal.hep.com.cn]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the bioavailability of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Technical Support Center: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
A Senior Application Scientist's Guide to Enhancing Bioavailability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As Senior Application Scientists, we understand that overcoming bioavailability challenges is a critical step in the journey from discovery to clinical application. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and build robust development strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the bioavailability of this compound, establishing a baseline understanding for subsequent troubleshooting.
Question: What is this compound and what are its core physicochemical properties?
Answer: this compound (CAS No: 1076-23-9) is a pyridine derivative with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a hydroxyl group and a dimethyl carboxamide moiety on a pyridine ring, suggests a moderate degree of polarity. Key predicted or measured properties include:
| Property | Value | Significance for Bioavailability |
| XLogP3 | 1.2 | Indicates moderate lipophilicity, which is generally favorable for membrane permeability.[1] |
| PSA (Polar Surface Area) | 53.4 Ų | Suggests good potential for passive intestinal absorption.[1] |
| Melting Point | 99-100 °C | A relatively high melting point can sometimes correlate with lower aqueous solubility due to stable crystal lattice energy.[1] |
| Aqueous Solubility | Data not readily available; likely low to moderate. | Pyridine derivatives, especially those with crystalline structures, can exhibit poor water solubility, a primary rate-limiting step for absorption.[2] |
Question: What are the most probable barriers to achieving high oral bioavailability with this compound?
Answer: Based on its chemical structure and data from related pyridine carboxamide compounds, the primary barriers are likely twofold:
-
Limited Aqueous Solubility: The compound's aromatic, planar structure and relatively high melting point suggest that its dissolution in gastrointestinal fluids could be slow, limiting the amount of drug available for absorption. For many oral drugs, poor solubility is a major hurdle.[3][4]
-
First-Pass Metabolism: The pyridine ring is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[2] Furthermore, the 3-hydroxy group is a potential site for phase II conjugation reactions (e.g., glucuronidation), which can facilitate rapid excretion. This presystemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.[5]
Question: How do I begin to assess the bioavailability of my compound?
Answer: A systematic approach is crucial. You should start with fundamental in vitro assays before moving to more complex in vivo studies. This workflow allows you to identify the specific rate-limiting factor (e.g., solubility vs. permeability vs. metabolism) early on.
Caption: Initial workflow for diagnosing bioavailability barriers.
Section 2: Troubleshooting Guide
This section is formatted to address specific experimental problems. Each entry details the issue, its likely causes, and actionable solutions with scientific justifications.
Problem 1: My compound shows very low concentration in aqueous buffer during in vitro assays.
-
Likely Cause: Poor intrinsic aqueous solubility. The compound may be precipitating out of solution, leading to inaccurate and non-reproducible results in permeability, metabolism, or potency assays.
-
Solutions & Methodologies:
-
pH Modification:
-
Rationale: The pyridine nitrogen is basic and can be protonated at acidic pH, while the hydroxyl group is weakly acidic. Systematically measuring solubility across a pH range (e.g., pH 2.0 to 7.4) will identify if a more soluble, ionized form exists.
-
Protocol: pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate) spanning a pH range from 2 to 8.
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[6][7]
-
Plot solubility (e.g., in µg/mL) against pH.
-
-
-
Salt Formation:
-
Rationale: If the compound has a suitable pKa, forming a salt (e.g., hydrochloride or phosphate salt) can dramatically improve aqueous solubility and dissolution rate.[2]
-
Action: Consult a medicinal chemist to synthesize a stable, crystalline salt form. The phosphate salt, for example, has been shown to provide a 10-fold boost in solubility for similar heterocyclic compounds.[2]
-
-
Formulation with Excipients:
-
Rationale: For preclinical studies, using formulation vehicles can keep the compound in solution. These approaches are essential for ensuring accurate dosing and exposure in animal models.[8][9]
-
Common Vehicles for Discovery PK:
-
Co-solvents: Systems like PEG 400, propylene glycol (PG), or ethanol in aqueous buffers can increase solubility. A common combination is 10% Ethanol / 40% PEG 400 / 50% Water.
-
Cyclodextrins: Molecules like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug, shielding the hydrophobic parts of the molecule and increasing its apparent solubility.[2][9]
-
Surfactants: Low concentrations of surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug.
-
-
-
Problem 2: The compound is soluble, but it doesn't cross the Caco-2 cell monolayer effectively in my permeability assay.
-
Likely Cause: The compound may have low passive permeability despite favorable predicted properties, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp) expressed on the apical side of Caco-2 cells.
-
Solutions & Methodologies:
-
Conduct a Bi-directional Caco-2 Assay:
-
Rationale: A standard Caco-2 assay measures permeability from the apical (A) to basolateral (B) side. A bi-directional assay also measures transport from B to A. A high efflux ratio (Papp B→A / Papp A→B > 2) is a strong indicator of active efflux.
-
Protocol: Bi-directional Caco-2 Assay
-
Seed Caco-2 cells on Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and Lucifer Yellow permeability.
-
A→B Permeability: Add the compound (in transport buffer) to the apical chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber.
-
B→A Permeability: In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber at the same time points.
-
Quantify the compound concentration in all samples by LC-MS/MS.[10]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
-
Investigate with P-gp Inhibitors:
-
Rationale: If efflux is suspected, repeating the A→B permeability experiment in the presence of a known P-gp inhibitor (e.g., verapamil) can confirm this mechanism. A significant increase in A→B permeability in the presence of the inhibitor points to P-gp involvement.
-
-
Prodrug Strategy:
-
Rationale: If intrinsic permeability is low, a prodrug approach can be used to transiently increase the lipophilicity of the molecule to enhance membrane crossing.[8][11][12] The prodrug is then cleaved in vivo to release the active parent compound.
-
Action: A common strategy is to mask the polar hydroxyl group with a lipophilic ester moiety. This modification increases the compound's ability to partition into the lipid bilayer of intestinal cells.[11]
-
-
Problem 3: My compound disappears very quickly when incubated with liver microsomes, and in vivo half-life is extremely short.
-
Likely Cause: The compound is undergoing rapid Phase I and/or Phase II metabolism, leading to high intrinsic clearance. This is a common issue for pyridine-containing molecules.[2][13]
-
Solutions & Methodologies:
-
Metabolite Identification:
-
Rationale: Before you can solve the problem, you must identify the "metabolic soft spot." Knowing which part of the molecule is being modified allows for targeted chemical alterations.
-
Protocol: Metabolite ID using Liver Microsomes
-
Incubate the compound with pooled human or rat liver microsomes, supplemented with NADPH (for Phase I) and UDPGA (for Phase II glucuronidation).
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analyze the samples using high-resolution LC-MS/MS.
-
Search the data for potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., +16 for oxidation, +176 for glucuronidation).
-
-
-
Structural Modification (Medicinal Chemistry):
-
Rationale: Once the metabolic soft spot is known, medicinal chemists can modify the structure to block or slow down the metabolic reaction without losing pharmacological activity.
-
Example Strategies:
-
If the pyridine ring is oxidized, adding an electron-withdrawing group (like a halogen) can decrease the electron density of the ring, making it less susceptible to oxidation.
-
If the 3-hydroxy group is rapidly conjugated, it can be masked as part of a prodrug that is cleaved at the target site.
-
-
-
Advanced Formulation Strategies:
-
Rationale: While not a solution for high intrinsic clearance, some formulations can help bypass first-pass metabolism to an extent.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can promote lymphatic absorption.[5][9] The lymphatic route drains into the thoracic duct, which empties into the subclavian vein, thereby bypassing the portal circulation and the liver. This can increase the bioavailability of highly metabolized compounds.[9]
-
-
Caption: Formulation strategy selection based on BCS class.
Section 3: References
-
St. Jean, D. J., Jr., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
-
Al-Hilal, T. A., et al. (2023). Strategies to improve oral bioavailability. ResearchGate. [Link]
-
Shah, N., et al. (2013). Selection of oral bioavailability enhancing formulations during drug discovery. Drug Development and Industrial Pharmacy. [Link]
-
Wrobel, D., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
-
3-HYDROXY-N-METHYLPYRIDINE-2-CARBOXAMIDE. (n.d.). gsrs.ncats.nih.gov. [Link]
-
Formulation Development - Bioavailability Enhancement Strategies & Opportunities. (n.d.). Drug Development & Delivery. [Link]
-
Polepalli, S., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Journal of Chromatography B. [Link]
-
Wrobel, D., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. [Link]
-
Singh, G., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Polepalli, S., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
-
Gorka, A., & Bulska, E. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. [Link]
-
Walters, C. J., et al. (1955). The excretion of N-methyl-2-pyridone-5-carboxamide by man following ingestion of several known or potential precursors. Journal of Biological Chemistry. [Link]
-
Al-Asmari, A. I. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]
-
Gorka, A., & Bulska, E. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. ResearchGate. [Link]
-
Gauthier, J. J., & Rittenberg, S. C. (1971). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. Journal of Biological Chemistry. [Link]
-
Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry. [Link]
-
3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. (n.d.). PubChem. [Link]
-
N-[3-(dimethylamino)propyl]-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxamide. (n.d.). PubChem. [Link]
-
DMAP. (n.d.). ChemBK. [Link]
-
Ammonium, ((3-hydroxy-2-pyridyl)methyl)triethyl-, bromide, dimethylcarbamate (ester). (n.d.). PubChem. [Link]
-
3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. (n.d.). PubChemLite. [Link]
-
4-Dimethylaminopyridine. (n.d.). Wikipedia. [Link]
-
4-(Dimethylamino)pyridine. (n.d.). PubChem. [Link]
-
Chen, Y.-C., et al. (2025). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. Journal of the American Chemical Society. [Link]
-
Al-Asmari, A. I. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Toxics. [Link]
-
Soares, J., et al. (2022). Analysis of Cannabinoids in Biological Specimens: An Update. MDPI. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Introduction
Welcome to the technical support guide for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (herein referred to as 'the API'). This document is designed for researchers, scientists, and drug development professionals to navigate the common formulation challenges associated with this molecule. The API's structure, featuring a 3-hydroxypyridine core coupled with a tertiary amide, presents a unique set of physicochemical properties that require careful consideration during formulation design. Its moderate lipophilicity and hydrogen bonding capabilities suggest that it likely falls under the Biopharmaceutics Classification System (BCS) Class II or IV, making poor aqueous solubility a primary hurdle.[1]
This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in fundamental scientific principles and supported by detailed protocols. Our goal is to empower you to diagnose issues, optimize your formulation strategy, and accelerate your development timeline.
Physicochemical Properties Overview
A foundational understanding of the API's properties is critical for any formulation effort. Below is a summary of known and predicted characteristics.
| Property | Value / Observation | Source / Implication |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 99-100 °C | [2] |
| Predicted LogP (XLogP3) | 1.2 | [2] Indicates moderate lipophilicity and likely low aqueous solubility. |
| Polar Surface Area (PSA) | 53.4 Ų | [2] Suggests reasonable potential for membrane permeability. |
| Key Functional Groups | 3-Hydroxypyridine, Tertiary Amide | Prone to oxidation (hydroxyl), potential for pH-dependent solubility, stable amide bond.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest formulation challenge for this API? A1: Based on its structural properties and predicted LogP of 1.2, the primary challenge is its poor aqueous solubility.[2] This directly impacts dissolution rate and oral bioavailability, making it a central focus for formulation development.[1] Strategies to enhance solubility are paramount.
Q2: Is the API sensitive to pH? A2: Yes. The 3-hydroxypyridine moiety contains a phenolic hydroxyl group and a pyridine nitrogen. The ionization state of these groups is pH-dependent, which will significantly influence the API's solubility and stability. A thorough pH-solubility and pH-stability profile is essential during pre-formulation.
Q3: Are there any known chemical stability issues? A3: The 3-hydroxy group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored degradants. Additionally, the pyridine nitrogen can be oxidized to a pyridine-N-oxide, altering the molecule's properties.[4][5] These potential degradation pathways must be investigated under stress conditions (heat, light, humidity, and oxidative stress).
Q4: Which analytical technique is best for quantifying the API in formulation samples? A4: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[6] Given the structure, a C18 column with a buffered mobile phase (e.g., containing formic acid or ammonium acetate) is a good starting point to ensure good peak shape and reproducibility.[6][7]
Troubleshooting Guide: Formulation & Analysis
This section addresses specific experimental issues in a problem/solution format.
Issue: Poor Aqueous Solubility & Low Dissolution Rate
Q: My initial formulation shows less than 10% drug release in 60 minutes in a standard dissolution test. How can I improve this?
A: This is a classic indicator of a solubility-limited formulation, common for BCS Class II/IV compounds.[1] A multi-pronged approach is necessary to identify the root cause and find a solution.
Causality: The dissolution rate is governed by the Noyes-Whitney equation, which shows a direct relationship with the drug's solubility and surface area.[1] When solubility is low, the concentration gradient between the solid particle surface and the bulk medium is minimal, resulting in a slow dissolution rate.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting low dissolution rates.
Recommended Actions:
-
Particle Size Reduction: Increasing the surface area can significantly boost dissolution.[8]
-
Action: Perform micronization (e.g., jet milling) to reduce particle size to the 1-10 µm range.
-
Protocol: See Protocol 4.1: Particle Size Analysis.
-
Rationale: This is often the simplest and most cost-effective first step. However, be aware that very fine particles can have poor flowability and may agglomerate.[8]
-
-
Amorphous Solid Dispersions (ASDs): Convert the crystalline API into a higher-energy amorphous state, which has greater apparent solubility.[9]
-
Action: Prepare an ASD by dissolving the API and a polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent via spray drying or hot-melt extrusion.
-
Rationale: This is a powerful technique for significant solubility enhancement. The polymer acts to stabilize the amorphous form and prevent recrystallization.[9]
-
-
Surfactant/Wetting Agent Addition: Improve the wettability of the hydrophobic API particles.
-
Action: Screen various surfactants (e.g., sodium lauryl sulfate, polysorbate 80) at different concentrations (0.1-2.0% w/w) in the formulation.
-
Rationale: Poor wetting can cause particles to float or clump, reducing the effective surface area available for dissolution. Surfactants lower the interfacial tension between the solid and the dissolution medium.
-
Issue: Chemical Instability & Degradation
Q: During my 3-month accelerated stability study (40°C/75% RH), I'm observing the appearance of a new peak in my HPLC chromatogram and a slight yellowing of the product. What is happening?
A: This strongly suggests chemical degradation. The API's 3-hydroxypyridine structure is susceptible to specific degradation pathways, primarily oxidation.
Causality: Phenolic hydroxyl groups can oxidize to form quinone-like structures, which are often colored. The pyridine nitrogen is also a potential site for N-oxidation, especially in the presence of residual oxidizing agents or peroxides from excipients.[4][10]
Potential Degradation Pathways:
Caption: Potential oxidative degradation pathways for the API.
Recommended Actions:
-
Characterize the Degradant:
-
Action: Use LC-MS to determine the mass of the unknown peak. This will help confirm if it's an oxidation product (e.g., +16 Da for an oxygen addition).[7]
-
Rationale: Identifying the degradant is crucial for proposing a mitigation strategy.
-
-
Evaluate Excipient Compatibility: Some excipients contain reactive impurities (e.g., peroxides in povidone) that can accelerate degradation.
-
Action: Conduct a binary screening study of the API with each excipient under stressed conditions. Analyze using HPLC and visual observation. See Protocol 4.2: Excipient Compatibility Screening.
-
Rationale: This will isolate the problematic excipient. Common incompatibilities for amine-containing drugs include reactions with reducing sugars like lactose (Maillard reaction).[11]
-
-
Implement Stabilization Strategies:
-
Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation to act as a sacrificial substrate for oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Packaging: Store the formulation in packaging with low oxygen permeability (e.g., foil pouches) and consider including an oxygen scavenger.
-
Issue: Excipient Incompatibility
Q: My DSC thermogram of a 1:1 binary mixture of the API and an excipient shows a shifted or broadened melting endotherm for the API. Does this indicate an incompatibility?
A: Not necessarily a chemical incompatibility, but it certainly indicates a physical interaction that warrants further investigation.
Causality: A change in the melting peak of the API in the presence of an excipient can mean several things: formation of a eutectic mixture, dissolution of the drug into the molten excipient, or a solid-state chemical reaction.[12] While physical interactions can sometimes be beneficial (e.g., improving solubility), they can also impact stability and manufacturing.[13]
Recommended Actions:
-
Orthogonal Analysis: Do not rely on one technique.
-
Action: Analyze the same stressed binary mixture using Fourier-Transform Infrared Spectroscopy (FTIR) and HPLC.
-
Rationale: FTIR can reveal changes in functional group vibrations, indicating a chemical interaction.[12] HPLC will quantify any degradation, providing definitive evidence of chemical incompatibility.[13]
-
-
Isothermal Stress Testing (IST):
-
Action: Store the binary mixture at an elevated temperature (e.g., 50°C) for 2-4 weeks and analyze for the appearance of degradants by HPLC.
-
Rationale: DSC is a rapid screening tool but involves high temperatures that may not be relevant to shelf-life conditions. IST provides more realistic data on potential long-term interactions.[13]
-
Hypothetical Excipient Compatibility Summary:
| Excipient | Technique | Observation | Compatibility |
| Microcrystalline Cellulose | DSC, FTIR, HPLC | No significant changes observed. | Compatible |
| Lactose Monohydrate | HPLC, Visual | Browning observed under stress; potential for Maillard reaction degradant. | Incompatible |
| Magnesium Stearate | DSC, HPLC | Slight depression of API melting point; no new peaks in HPLC. | Compatible |
| Povidone (PVP K30) | HPLC | Small degradant peak observed, potentially due to peroxide impurities. | Monitor Closely |
Key Protocols & Methodologies
Protocol 4.1: Particle Size Analysis by Laser Diffraction
-
Sample Preparation: Disperse approximately 10-20 mg of the API powder in a suitable non-solvent dispersant (e.g., hexane) containing a surfactant to prevent agglomeration.
-
Instrumentation: Use a calibrated laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Measurement: Add the sample suspension to the dispersant in the instrument until an appropriate obscuration level (typically 10-20%) is reached.
-
Analysis: Acquire data for 60 seconds. Report the particle size distribution as D10, D50 (median), and D90 values.
Protocol 4.2: Excipient Compatibility Screening
-
Preparation: Prepare 1:1 (w/w) physical mixtures of the API with each candidate excipient. Also prepare pure API and pure excipient samples as controls.
-
Stressing: Place samples in open and closed vials under accelerated conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for 4 weeks.
-
Analysis (Timepoints: 0, 1, 2, 4 weeks):
-
Visual: Observe for any changes in color or physical appearance.
-
DSC: Analyze for changes in melting point or the appearance of new thermal events.
-
HPLC: Dissolve a known quantity of the mixture in a suitable solvent and analyze for API purity and the presence of any new degradation peaks.
-
Protocol 4.3: Starting Point for RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection (UV) | 275 nm (or as determined by UV scan) |
| Sample Diluent | 50:50 Acetonitrile:Water |
References
- Pharma.Tips. (2025).
- Echemi. (2024). This compound.
-
Paul, S., & Ghorai, P. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Dinte, E., et al. (2020). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. ResearchGate. [Link]
-
Grass, M., & Vodak, D. (2025). Overcoming Poor Solubility. Tablets & Capsules Magazine. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]
-
Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]
-
Kumar, S., & Singh, A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
-
Bethune, S. J., et al. (2019). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]
-
Podyachev, S. N., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed. [Link]
-
Mázik, M. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. ResearchGate. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]
-
Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]
-
Wikipedia. (n.d.). Amide. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. echemi.com [echemi.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabletscapsules.com [tabletscapsules.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Synthesis & Optimization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Here is the technical support center guide for the reaction condition optimization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.
Introduction: this compound is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, functional group compatibility, and potential side reactions. The proximity of the hydroxyl, carboxamide, and pyridine nitrogen functionalities creates a unique chemical environment that requires careful control of reaction conditions for optimal yield and purity.
This guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven insights in a question-and-answer format, detailed troubleshooting protocols, and optimized reaction workflows to help you navigate the common pitfalls associated with this synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the synthesis.
Q1: What are the most common synthetic routes and starting materials for this compound?
The most prevalent and logical approach is the amidation of 3-hydroxypicolinic acid (3-hydroxy-pyridine-2-carboxylic acid) or its ester derivative. The core challenge lies in efficiently forming the amide bond with dimethylamine without engaging in side reactions involving the phenolic hydroxyl group or the pyridine nitrogen. Picolinic acid itself can be synthesized from 2-picoline via oxidation.[1]
Q2: My reaction yield is consistently low. What are the primary causes?
Low yields can typically be attributed to three main factors:
-
Inefficient Amide Coupling: The direct reaction between a carboxylic acid and an amine is often slow and requires harsh conditions. The use of an appropriate coupling agent is critical.
-
Side Reactions: The hydroxyl group can be acylated by an activated carboxylic acid intermediate, leading to oligomerization or byproducts. Furthermore, the amide bond can be susceptible to hydrolysis, especially under acidic or basic workup conditions.[2][3]
-
Product Degradation: 3-Hydroxypyridine derivatives can be sensitive to air and light, sometimes leading to discoloration and decomposition.[4]
Q3: I'm observing a significant amount of unreacted 3-hydroxypicolinic acid. How can I drive the reaction to completion?
This is a classic sign of incomplete activation of the carboxylic acid or insufficient reactivity of the amine.
-
Choice of Coupling Agent: Ensure your coupling agent is suitable. Reagents like HATU, HBTU, or even simpler ones like CDI (1,1'-Carbonyldiimidazole) are often effective.[5]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the coupling agent and dimethylamine.
-
Temperature and Time: While initial activation is often done at 0 °C to control reactivity, allowing the reaction to warm to room temperature and stir for an extended period (12-24 hours) can improve conversion. Monitor progress via TLC or LC-MS.
Q4: How can I best purify the final product? My attempts at column chromatography result in significant product loss.
This compound is a relatively polar compound with a melting point of 99-100 °C.[6] While silica gel chromatography is possible, the polar nature and potential for interaction with silica can lead to tailing and poor recovery.
-
Crystallization: This is the preferred method. Solvents such as ethanol, methanol, or mixtures of ethyl acetate/hexanes are good starting points for recrystallization.[4][7]
-
Acid-Base Extraction: An aqueous workup to remove water-soluble byproducts is crucial before crystallization. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild base like sodium bicarbonate solution to remove unreacted acid, then with brine, and dry before concentrating.
Q5: The isolated product is pink or brown, not the expected white solid. What causes this discoloration and how can I prevent it?
3-hydroxypyridine moieties are known to be susceptible to oxidation, which can form colored impurities.[4]
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize air exposure.
-
Degassed Solvents: Using solvents that have been degassed can help reduce dissolved oxygen.
-
Activated Charcoal: If discoloration is minor, a hot filtration over a small amount of activated charcoal during the recrystallization process can sometimes remove colored impurities.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of specific experimental problems and their corresponding solutions.
Workflow Diagram: Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Troubleshooting Data Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling agent. 2. Deactivated starting material. 3. Incorrect stoichiometry. 4. Amine source is volatile or degraded (e.g., old dimethylamine solution). | 1. Switch to a more powerful coupling agent like HATU or COMU. 2. Confirm the structure and purity of 3-hydroxypicolinic acid by NMR/MS. 3. Use 1.1-1.5 eq. of coupling agent and amine. 4. Use a fresh bottle of dimethylamine (e.g., 2M solution in THF or as dimethylamine hydrochloride with an added equivalent of base). |
| Major Byproduct is 3-hydroxypicolinic acid | 1. Insufficient activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate (e.g., acyl imidazole) before amine addition. 3. Hydrolysis of the final amide during acidic or basic workup. | 1. Increase the amount of coupling agent. Ensure the reaction is anhydrous. 2. Add dimethylamine shortly after the activation period. 3. Use a mild workup. Wash with saturated NaHCO₃ solution instead of stronger bases. Avoid strong acids. |
| Product is an Oily Residue, Fails to Crystallize | 1. Presence of solvent impurities (e.g., DMF, DMSO). 2. Presence of greasy byproducts from the coupling agent (e.g., HOBt, DCU). 3. Product is simply not pure enough to crystallize. | 1. Ensure solvents are thoroughly removed under high vacuum. An aqueous workup can help remove highly polar solvents like DMF. 2. Choose a coupling agent with water-soluble byproducts (e.g., EDC with an aqueous wash). Filter off any solid byproducts before extraction. 3. Attempt purification by column chromatography using a gradient elution (e.g., 0-10% Methanol in Dichloromethane). |
| Multiple Spots on TLC Plate | 1. Polymerization/Oligomerization via reaction at the hydroxyl group. 2. N-alkylation of the pyridine ring. 3. Incomplete reaction. | 1. Consider protecting the hydroxyl group (e.g., as a benzyl or silyl ether) prior to amidation, followed by a deprotection step. This adds steps but can significantly improve purity.[8] 2. Use non-alkylating reagents and avoid excessive heat. 3. Refer to "Low or No Product Formation" above. |
Part 3: Optimized Experimental Protocols
The following protocols are designed as robust starting points for the synthesis and optimization of this compound.
General Synthetic Workflow
This diagram illustrates the primary synthetic transformation from the starting acid to the final product.
Caption: General workflow for the synthesis and purification.
Protocol 1: Amidation using 1,1'-Carbonyldiimidazole (CDI)
CDI is a cost-effective and easy-to-handle coupling agent. Its primary advantage is that the byproducts (imidazole and CO₂) are easily removed.
Materials:
-
3-Hydroxypicolinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylamine solution (2.0 M in THF)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a Nitrogen atmosphere, add 3-hydroxypicolinic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Activation: Add CDI (1.1 eq) portion-wise to the stirred solution. The formation of CO₂ gas may be observed.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the acyl-imidazole intermediate.
-
Amine Addition: Cool the reaction back to 0 °C and add dimethylamine solution (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing water. Extract with Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2x) to remove any unreacted acid, followed by a brine wash (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexanes solvent system to afford pure this compound as a white solid.
Optimization Parameters Table
The following table provides parameters that can be adjusted to optimize the reaction outcome.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Anhydrous DMF or THF | If solubility is an issue, DMF is superior. For easier removal, THF or Dichloromethane (DCM) can be used. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate. |
| Coupling Agent | CDI (1.1 eq) | For difficult couplings, switch to HATU or HBTU (1.1 eq) with a non-nucleophilic base like DIPEA (2.5 eq). These are more powerful but also more expensive. |
| Base | Not required for CDI | When using amine salts (e.g., dimethylamine HCl) or coupling agents like HATU, a tertiary amine base (e.g., Triethylamine, DIPEA) is required to neutralize the acid formed and free the amine. |
| Temperature | 0 °C to Room Temp | Activation is best performed at 0 °C to prevent side reactions. The amidation step can sometimes be gently heated (40-50 °C) to accelerate slow reactions, but this increases the risk of degradation. |
| Reaction Time | 12-24 hours | Optimization should be guided by reaction monitoring (TLC/LC-MS). Over-extending the time can sometimes lead to byproduct formation. |
References
- Google Patents. (n.d.). RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine.
-
Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Available at: [Link]
- Google Patents. (n.d.). US2802007A - Method of reducing 3-hydroxypyridine and its derivatives.
- Google Patents. (n.d.). EP1440061B1 - Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
-
PubMed. (2009). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. Available at: [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
MDPI. (2024). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available at: [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (n.d.). Available at: [Link]
-
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Available at: [Link]
-
Malaria World. (2020). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]
-
Wikipedia. (n.d.). Picolinic acid. Available at: [Link]
-
PubMed. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Available at: [Link]
-
MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]
-
Xi'an Jiaotong University. (2007). Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide. Available at: [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine: water-assisted mechanism and cluster-continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 8. EP1440061B1 - Processes for the manufacturing of 3-hydroxy-n,1,6-trialkyl-4-oxo-1,4-dihydropyridine-2-carboxamide - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of Pyridine Derivatives
Welcome to the technical support center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these versatile but often tricky basic compounds. My goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to tackle any separation challenge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when setting up a purification protocol for a pyridine derivative.
Q1: Why do my pyridine compounds show severe peak tailing on a standard silica gel column?
A1: This is the most frequent issue and stems from the fundamental acid-base chemistry between your compound and the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via hydrogen bonding or protonation.[1][3] This strong, sometimes irreversible, interaction disrupts the normal elution process, causing a portion of the molecules to lag behind the main band, resulting in a "tailing" peak.[1]
Q2: What is the first and simplest thing I can do to reduce peak tailing?
A2: The simplest and most effective initial strategy is to add a small amount of a basic modifier to your mobile phase.[4][5] Triethylamine (TEA) is the most common choice for solvent systems like hexane/ethyl acetate or dichloromethane/methanol.[6][7] Typically, adding 0.1% to 1% (v/v) TEA to your eluent is sufficient.[4] The TEA acts as a "competing base"; it preferentially interacts with the acidic silanol sites on the silica, effectively masking them from your pyridine derivative.[1][8][9] This allows your compound to travel through the column with fewer disruptive interactions, leading to more symmetrical peaks.[1]
Q3: I've added triethylamine, but the separation is still not ideal. What's my next step?
A3: If adding a basic modifier isn't enough, you should consider changing your stationary phase. The two most common alternatives are:
-
Deactivated Silica Gel: You can "deactivate" the silica yourself by pre-treating it with a base like triethylamine.[2][7] This involves making a slurry of the silica in a solvent system containing TEA, packing the column, and flushing it before loading your sample.[7] This ensures the stationary phase is neutralized.
-
Alumina: Alumina (aluminum oxide) is a basic or neutral stationary phase and can be an excellent alternative for purifying basic compounds like amines and pyridines.[2][10] It's important to choose the correct activity grade (Brockmann I, II, or III), as this will significantly affect retention.
Q4: My pyridine derivative seems to be decomposing on the column. How can I confirm this and prevent it?
A4: Degradation on silica gel is a real risk for acid-sensitive compounds.[7][11] To check for stability, you can perform a simple 2D TLC experiment.[1][11] Spot your compound on a TLC plate, run it in a solvent system, dry the plate completely, then rotate it 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it's degrading, you'll see new spots off the diagonal. To prevent this, use a deactivated stationary phase like triethylamine-treated silica or alumina, or consider reverse-phase chromatography.[2][7][11]
Q5: Can I use reverse-phase chromatography for pyridine derivatives?
A5: Absolutely. Reverse-phase chromatography (e.g., using a C18-bonded silica column) is a powerful technique for these compounds. However, peak tailing can still occur due to residual, un-capped silanol groups on the stationary phase.[12][13] To counter this, mobile phases are typically acidified with 0.1% formic acid or trifluoroacetic acid (TFA).[12][14][15] This low pH (~2-3) protonates the silanol groups, suppressing their ability to interact with the (now protonated) pyridine derivative.[1][3][16] Modern, end-capped, or hybrid stationary phases are also designed to minimize these secondary interactions.[3][17]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step approaches to solving more complex purification problems.
Guide 1: Troubleshooting Poor Separation & Co-elution
Symptom: Your target pyridine derivative is eluting very close to, or completely with, an impurity. Your TLC shows spots that are barely distinguishable.
Underlying Cause: The mobile phase you have selected does not have sufficient selectivity to differentiate between the components of your mixture based on their interactions with the stationary phase.
// Nodes start [label="Start: Poor Separation (Rf values are too close)", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Change Solvent Polarity\nIsocratically adjust the ratio of polar/non-polar solvents.\nAim for target Rf of ~0.2-0.3 on TLC.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Change Solvent System\nSwitch one solvent for another of similar polarity but different chemical nature (e.g., Ethyl Acetate -> Acetone or Dichloromethane -> Chloroform).", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Add a Modifier\nIntroduce a small amount of a third solvent (e.g., 1% Methanol in DCM) to exploit different intermolecular interactions.", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Change Stationary Phase\nIf normal phase silica fails, consider:\n- Alumina (basic/neutral)\n- C18 Reverse Phase\n- Cyano or Diol bonded phases", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult advanced techniques\n(e.g., Prep-HPLC, SFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2 [label="If resolution is still poor"]; step2 -> step3 [label="If resolution is still poor"]; step3 -> step4 [label="If resolution is still poor"]; step4 -> end [label="If separation is successful on TLC"]; step4 -> fail [label="If all options exhausted"]; } केंद Caption: Workflow for systematically improving chromatographic resolution.
-
Optimize Mobile Phase Polarity: The goal is to bring the Rf value of your target compound into the optimal range of 0.2-0.35 for column chromatography. This provides the best balance between retention and elution time, allowing for better separation. If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent; if they are too low (low Rf), increase the polarity.[4]
-
Change Solvent Selectivity: If adjusting polarity isn't enough, the components have very similar polarities. The next step is to change the nature of the solvents. For example, while ethyl acetate and acetone have similar polarities, ethyl acetate is a hydrogen bond acceptor, whereas acetone is not as strong. Dichloromethane and chloroform also offer different interactions. This change in solvent "selectivity" can often pull apart co-eluting spots.[18]
-
Use Modifiers: Adding a very small amount (0.5-2%) of a highly polar solvent like methanol to a dichloromethane-based system can drastically alter selectivity without dramatically lowering all Rf values. This can be particularly effective for compounds with hydrogen-bonding capabilities.
-
Switch the Stationary Phase: If the above steps fail, the interaction mechanism needs a fundamental change.
-
Alumina: As a basic stationary phase, it can offer a completely different selectivity profile for pyridines compared to acidic silica.[2]
-
Reverse Phase (C18): Here, separation is based on hydrophobicity. This is an orthogonal technique to normal phase and is often successful when polarity-based separation fails.
-
Other Bonded Phases: Cyano (CN) or Diol phases offer intermediate polarity and different electronic interactions (e.g., dipole-dipole) that can be exploited for difficult separations.[19]
-
Guide 2: Troubleshooting Low or No Recovery
Symptom: After running the column, you isolate very little or none of your expected product, even though the reaction appeared successful by initial analysis (e.g., TLC, LC-MS).
Underlying Cause: The compound is likely irreversibly adsorbed onto the stationary phase or is degrading during the purification process.
// Nodes start [label="Start: Low or No Recovery", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Check for Streaking at Baseline\nRun a TLC. Does a significant amount of material remain at the origin or streak upwards?", fillcolor="#F1F3F4", fontcolor="#202124"]; yes1 [label="Yes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no1 [label="No", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause1 [label="Probable Cause:\nIrreversible Adsorption\n(Strong acid-base interaction)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Solution:\n1. Add TEA (0.5-2%) to eluent.\n2. Switch to neutral alumina.\n3. Use deactivated silica.", fillcolor="#34A853", fontcolor="#FFFFFF"];
step2 [label="Step 2: Check for Compound Stability\nRun a 2D TLC. Do new spots appear off the diagonal?", fillcolor="#F1F3F4", fontcolor="#202124"]; yes2 [label="Yes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no2 [label="No", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause2 [label="Probable Cause:\nDegradation on Acidic Silica", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solution:\n1. Use deactivated silica or alumina.\n2. Minimize time on column (run faster).\n3. Consider reverse phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
other [label="Consider other issues:\n- Compound is too volatile?\n- Insoluble in mobile phase (precipitated at column head)?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1; step1 -> yes1 [dir=none]; yes1 -> cause1; cause1 -> solution1;
step1 -> no1 [dir=none]; no1 -> step2;
step2 -> yes2 [dir=none]; yes2 -> cause2; cause2 -> solution2;
step2 -> no2 [dir=none]; no2 -> other; } केंद Caption: Diagnostic workflow for low recovery of pyridine derivatives.
-
Diagnose Irreversible Adsorption: If your TLC shows a significant amount of your material stuck at the baseline (Rf = 0), it is binding too strongly to the silica. This is a classic sign of a strong acid-base interaction between the basic pyridine and acidic silanols.
-
Diagnose On-Column Degradation: If the 2D TLC test reveals new spots, your compound is not stable to the acidic environment of the silica gel over the time it takes to run the column.[11]
-
Solution: The primary fix is to use a less reactive (deactivated) stationary phase.[7] You can also try to minimize the compound's contact time with the silica by using a slightly more polar solvent system to elute it faster, though this may compromise separation.
-
-
Consider Physical/Solubility Issues:
-
Precipitation: If your crude material is not fully soluble in the mobile phase, it can precipitate at the top of the column when loaded.[20] This prevents it from eluting properly. In this case, use a "dry loading" technique: pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[7][20]
-
Volatility: While less common for complex derivatives, ensure your compound is not being lost during solvent evaporation steps post-chromatography.
-
Section 3: Data & Protocols
Table 1: Recommended Starting Solvent Systems
This table provides empirically derived starting points for mobile phase selection based on the general polarity of the pyridine derivative. Always confirm with TLC first.
| Pyridine Derivative Class | Recommended Stationary Phase | Starting Mobile Phase (v/v) | Modifier |
| Low Polarity (e.g., Alkylpyridines, Halopyridines) | Standard Silica Gel | 95:5 Hexane / Ethyl Acetate | 0.5% Triethylamine |
| Medium Polarity (e.g., Pyridine esters, amides) | Standard Silica Gel | 70:30 Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| High Polarity (e.g., Aminopyridines, Hydroxypyridines) | Neutral Alumina or Deactivated Silica | 95:5 Dichloromethane / Methanol | 1% Triethylamine |
| Very High Polarity / Ionic (e.g., Pyridinium salts) | Reverse Phase C18 | 80:20 Water / Acetonitrile | 0.1% Formic Acid |
Protocol 1: Standard Column Purification with Triethylamine Modifier
-
TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate or Dichloromethane/Methanol that gives your target compound an Rf of 0.2-0.3. Add 0.5% (v/v) triethylamine to the TLC solvent jar and re-run the TLC to confirm the Rf and observe improvement in spot shape.
-
Prepare the Eluent: Make a bulk solution of the optimized solvent system, including the 0.5-1% triethylamine.
-
Pack the Column: Pack a glass column with standard silica gel (230-400 mesh) using the prepared eluent (wet packing). Ensure the silica bed is compact and level.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed.[20] Alternatively, use the dry loading method for poorly soluble samples.[7][20]
-
Elute the Column: Carefully add the eluent and apply gentle pressure (flash chromatography). Collect fractions continuously.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
References
- Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.
- Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Taylor & Francis Online.
- Crawford Scientific. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.
- SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column.
- Silver, J. (2014). Answer to "When basification of silica gel is required, before using Column chromatography?". ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Alpert, A., et al. (2015). Method for pyridine amine derivative. Chromatography Forum.
- SiliCycle. (2021). How to Choose the Right Chromatographic Phase? SiliCycle.
- That Chemist. (2022). Chaos and Order - Methods of Purification. YouTube.
- Balucani, N., et al. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. MDPI.
- Various Authors. (2019). How to choose the best solution for column chromatography? ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Reddit r/Chempros. (2022). Alternative stationary phases. Reddit.
- McCalley, D. V. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.
- Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
- Simona Collina, et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. SiliCycle.
- Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale.
- Various Authors. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate.
- Jones, C. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Kormos, L. (2019). Answer to "Deactivation of silica gel?". ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 11. Chromatography [chem.rochester.edu]
- 12. support.waters.com [support.waters.com]
- 13. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
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- 19. silicycle.com [silicycle.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Picolinamide Scaffolds in Drug Discovery
Focus: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and its Analogs in the Context of PARP Inhibition
Introduction
The picolinamide (pyridine-2-carboxamide) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse range of biologically active compounds. Its unique arrangement of a pyridine ring and an amide side chain allows for versatile molecular interactions, making it a cornerstone in the design of targeted therapeutics. Picolinamide derivatives have been investigated for a wide array of applications, including as antibacterial agents selective for Clostridioides difficile and as inhibitors of enzymes like acetylcholinesterase[1][2][3].
This guide focuses on this compound as a representative member of this class. While public data on this specific molecule is limited, its structure provides an excellent template for discussing the broader potential of picolinamides. We will frame our comparative analysis within the context of Poly (ADP-ribose) polymerase (PARP) inhibition, a clinically significant area in oncology where the carboxamide moiety plays a critical role in mimicking the native NAD+ substrate[4][5].
This document is intended for researchers, scientists, and drug development professionals. It provides a framework for evaluating novel picolinamide-based compounds, detailing the causal rationale behind experimental protocols and offering a clear methodology for data interpretation and comparison.
Section 1: The Picolinamide Scaffold: Physicochemical Profile and Therapeutic Versatility
The core of our discussion, this compound, embodies the key features of the picolinamide class. The pyridine ring acts as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and acceptor. Substitutions on the ring and the amide nitrogen allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
|---|---|
| CAS Number | 1076-23-9 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 99-100 °C |
| Density | 1.218 g/cm³ |
| XLogP3 | 1.2 |
The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor, a feature that can be critical for modulating binding affinity and cell permeability. The 3-hydroxy group adds a polar interaction point, potentially influencing both target engagement and solubility.
Section 2: A Comparative Framework: Picolinamides as PARP Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[4]. In oncology, PARP inhibitors (PARPi) have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This therapeutic strategy is based on the principle of synthetic lethality : while inhibiting PARP or having an HR deficiency alone is not lethal to a cell, the combination of the two leads to an accumulation of irreparable DNA double-strand breaks (DSBs) during replication, ultimately triggering apoptosis[7][8].
The catalytic mechanism of PARP involves the binding of NAD+. Many PARP inhibitors, particularly those containing a carboxamide moiety, function as NAD+ mimetics, competitively binding to the catalytic site[4][5]. This mechanism involves not only blocking the enzyme's catalytic activity but also "trapping" the PARP enzyme on the DNA, which is a highly cytotoxic event that stalls replication forks[4]. The picolinamide scaffold is well-suited to serve as the pharmacophore for such inhibitors.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Section 3: Experimental Evaluation of Picolinamide Candidates
To objectively compare picolinamide derivatives, a multi-tiered experimental approach is essential. The following protocols describe robust, self-validating systems for determining inhibitor potency and cellular effects.
Protocol 1: Biochemical PARP1 Inhibition Assay (AlphaLISA)
This protocol determines the direct inhibitory effect of a compound on PARP1 enzymatic activity, yielding an IC50 value. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is a high-throughput, bead-based method that measures the mono-ADP-ribosylation activity of PARP1[9].
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test picolinamides (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each dilution into a 384-well white opaque assay plate. Include wells with DMSO only (high control) and a known potent PARP inhibitor like Olaparib (low control)[9].
-
Rationale: Starting with a high concentration and performing serial dilutions allows for the determination of a full dose-response curve. DMSO is the standard solvent for compound libraries.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of recombinant human PARP1 enzyme and biotinylated histone substrate in assay buffer.
-
Add 5 µL of this mix to each well.
-
Rationale: Histone is a natural substrate for PARP1. Biotinylation is required for detection in the subsequent steps.
-
-
Reaction Initiation:
-
Prepare a solution of NAD+ in assay buffer.
-
Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Rationale: NAD+ is the co-factor required for PARP1 activity. The incubation period allows for sufficient product formation.
-
-
Detection:
-
Prepare a detection mix containing streptavidin-coated Donor beads and anti-mono-ADP-ribose antibody-conjugated Acceptor beads.
-
Add 10 µL of the detection mix to each well. This step is performed in low light conditions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Rationale: The Donor beads bind to the biotinylated histone, and the Acceptor beads bind to the newly added ADP-ribose groups. When in close proximity (<200 nm), laser excitation of the Donor bead results in a luminescent signal from the Acceptor bead.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity and Efficacy Assay
This protocol assesses a compound's ability to kill cancer cells (ideally those with a known HR deficiency, like BRCA1-mutant cells) and determines its therapeutic window by comparing efficacy with general cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed BRCA1-mutant cancer cells (e.g., UWB1.289) into 384-well clear-bottom plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Rationale: Using a cell line with a relevant genetic background (BRCA mutation) is crucial for testing the synthetic lethality hypothesis[7].
-
-
Compound Addition:
-
Add 50 nL of the serially diluted picolinamide compounds to the appropriate wells.
-
Rationale: This mirrors the concentrations used in the biochemical assay to allow for direct comparison.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Rationale: A 72-hour incubation period allows for multiple cell doubling times, making the effects of cell cycle arrest and apoptosis on cell viability detectable.
-
-
Cell Viability Measurement (e.g., CellTiter-Glo®):
-
Equilibrate the plates to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and provides the luciferase enzyme and substrate required to measure ATP.
-
Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes to stabilize the luminescent signal[9].
-
Rationale: The amount of ATP is directly proportional to the number of viable cells in the well. This is a highly sensitive and standard method for assessing cytotoxicity[9][10].
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent cell viability for each well relative to DMSO-treated controls and determine the CC50 (cytotoxic concentration 50) or GI50 (growth inhibition 50).
-
Caption: Integrated workflow for screening picolinamide-based inhibitors.
Section 4: Data Interpretation and Comparative Analysis
The ultimate goal is to identify compounds with high potency, selectivity, and a favorable therapeutic window. The data generated from the protocols above can be summarized for clear comparison.
Table 2: Hypothetical Comparative Data for Picolinamide Analogs
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | CC50 in UWB1.289 (nM) | Therapeutic Index (CC50/IC50) |
|---|---|---|---|---|---|
| Olaparib (Benchmark) | 1.5 | 0.8 | 0.53 | 10 | 6.7 |
| Cmpd A (3-OH-N,N-diMe) | 156 | 70 | 0.45 | 5,000 | 32 |
| Cmpd B (3-OMe-N,N-diMe) | 85 | 95 | 1.1 | 4,500 | 53 |
| Cmpd C (3-OH-N-H,Me) | 250 | 180 | 0.72 | >10,000 | >40 |
Note: Data for Cmpd A, B, and C are hypothetical, based on published ranges for novel carboxamide inhibitors, to illustrate the comparative process[5].
Analysis and Structure-Activity Relationship (SAR) Insights:
-
Potency (IC50): This is the primary measure of target engagement. In our hypothetical data, Compound B is the most potent picolinamide analog against PARP1. The change from a 3-hydroxy (Cmpd A) to a 3-methoxy (Cmpd B) group may improve binding affinity.
-
Selectivity: While most clinical PARP inhibitors target both PARP1 and PARP2, understanding selectivity is crucial for interpreting off-target effects[4]. None of the hypothetical compounds show significant selectivity, which is common for this class of inhibitors[5].
-
Cellular Efficacy & Cytotoxicity (CC50): The CC50 in a relevant cancer cell line indicates the compound's ability to kill target cells. All hypothetical picolinamides show activity in the nanomolar-to-low-micromolar range.
-
Therapeutic Index (TI): Calculated as CC50 / IC50, the TI is a critical measure of a drug's potential safety. A higher TI is desirable, indicating that the compound is much more potent at killing cancer cells than it is at being broadly cytotoxic. Cmpd B shows the most promising TI. The N-H, Me substitution in Cmpd C, while reducing potency, significantly lowers its cytotoxicity, an important finding for further optimization.
Conclusion
The picolinamide scaffold represents a promising starting point for the development of novel therapeutics, particularly in the competitive field of PARP inhibition. This guide presents a comprehensive framework for the systematic evaluation and comparison of picolinamide derivatives, exemplified by this compound.
By integrating robust biochemical and cell-based assays, researchers can move beyond simple potency measurements to build a nuanced understanding of a compound's selectivity, cellular efficacy, and therapeutic potential. The true value of this approach lies not just in identifying a single "hit" compound, but in generating a rich dataset that informs structure-activity relationships, enabling iterative, data-driven optimization of this versatile chemical scaffold for the next generation of targeted therapies.
References
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available at: [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
-
(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. National Institutes of Health (NIH). Available at: [Link]
-
3-[hydroxy(4-methoxyphenyl)methyl]-N-methyl-2-pyridinecarboxamide. Mol-Instincts. Available at: [Link]
-
CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. PubMed Central. Available at: [Link]
-
Strategies Employed for the Development of PARP Inhibitors. Springer Nature Experiments. Available at: [Link]
-
acute cytotoxicity assays: Topics by Science.gov. Science.gov. Available at: [Link]
-
3-hydroxy-1,3-dimethylpyridine-2,6-dione. Chemical Synthesis Database. Available at: [Link]
-
In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment. PubMed Central. Available at: [Link]
-
(PDF) Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. Available at: [Link]
-
In Vitro Assays | Exploratory Toxicology. Axxam SpA. Available at: [Link]
-
3-hydroxy-N-(3-methylbutyl)pyridine-2-carboxamide. PubChem. Available at: [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. Available at: [Link]
-
In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. MDPI. Available at: [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health (NIH). Available at: [Link]
-
3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. PubChemLite. Available at: [Link]
-
N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). PubMed. Available at: [Link]
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- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. acute cytotoxicity assays: Topics by Science.gov [science.gov]
A Comparative Guide to Pyridine Carboxamide Inhibitors: From Bench to Preclinical Models
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of inhibitors targeting a diverse range of enzymes implicated in various diseases. This guide provides a comparative analysis of prominent pyridine carboxamide inhibitors, offering insights into their mechanisms of action, target engagement, and preclinical efficacy. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed methodologies for their evaluation, empowering researchers in their drug discovery endeavors.
The Versatility of the Pyridine Carboxamide Scaffold
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, offers a unique combination of properties that make it an attractive core for inhibitor design. Its ability to participate in hydrogen bonding, π-π stacking, and metal coordination, coupled with the diverse substitution patterns it can accommodate, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The carboxamide linkage provides a rigid and planar unit that can orient substituents towards key binding pockets within a target enzyme. This versatility has led to the development of pyridine carboxamide inhibitors against a wide array of targets, including protein kinases, phosphatases, and metabolic enzymes.
Comparative Analysis of Pyridine Carboxamide Inhibitors by Target Class
This section will explore key examples of pyridine carboxamide inhibitors, comparing their performance based on available biochemical and cellular data. We will focus on targets that have garnered significant interest in drug discovery: Hematopoietic Progenitor Kinase 1 (HPK1), SH2 domain-containing phosphatase 2 (SHP2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Succinate Dehydrogenase (SDH).
Immuno-Oncology: Targeting Kinases in T-cell Regulation
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[1][2] Inhibition of HPK1 is expected to enhance anti-tumor immunity.[2][3]
A series of pyridine-2-carboxamide analogues have shown potent HPK1 inhibitory activity.[1] For instance, compound 19 from a recent study demonstrated excellent in vitro potency and selectivity.[1]
| Compound | HPK1 IC50 (nM) | GCK-like Kinase Selectivity | LCK Selectivity | In Vivo Efficacy (CT26 model, with anti-PD-1) |
| Compound 19 | Not specified, but described as potent | >637-fold | >1022-fold | TGI = 94.3%, 2/6 Complete Responses |
TGI: Tumor Growth Inhibition
The high selectivity of compound 19 against other kinases is a critical feature, as off-target effects can lead to toxicity. The robust in vivo efficacy, particularly in combination with an immune checkpoint inhibitor like anti-PD-1, highlights the therapeutic potential of targeting HPK1 with pyridine carboxamide inhibitors.[1]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways and is implicated in both inflammatory diseases and cancer.[4][5] Several pharmaceutical companies have developed pyridine carboxamide-based IRAK4 inhibitors. While direct head-to-head comparative data is limited in the public domain, the general potency of these inhibitors is in the nanomolar range.[4][6] The development of potent and selective IRAK4 inhibitors, such as PF-06650833, underscores the tractability of this target with the pyridine carboxamide scaffold.[7]
Oncology: Allosteric Inhibition of SHP2 Phosphatase
SH2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways, including the RAS-MAPK pathway.[7][8][9] Its dysregulation is associated with various cancers.[6][8] Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, have shown promise for targeting SHP2.
A novel series of substituted pyridine carboxamide derivatives have been identified as potent allosteric SHP2 inhibitors.[10][11] Compound C6 is a standout example from this class.[11]
| Compound | SHP2 IC50 (nM) | MV-4-11 Cell Proliferation IC50 (nM) | In Vivo Efficacy (MV-4-11 xenograft model) |
| Compound C6 | 0.13 | 3.5 | TGI = 69.5% (at 30 mg/kg) |
The nanomolar potency of compound C6 in both biochemical and cellular assays is noteworthy.[11] Its ability to significantly inhibit tumor growth in a xenograft model demonstrates its potential as a therapeutic agent.[11] The allosteric mechanism of these inhibitors offers a potential advantage in terms of selectivity over active-site directed phosphatase inhibitors.
Antifungal Agents: Targeting Fungal Respiration
Succinate Dehydrogenase (SDH) , also known as complex II of the mitochondrial respiratory chain, is a well-established target for fungicides.[9][12] Pyridine carboxamide derivatives have been successfully developed as SDH inhibitors.
A study on novel pyridine carboxamide derivatives identified compound 3f as a potent antifungal agent against Botrytis cinerea.[9]
| Compound | Target | B. cinerea SDH IC50 (mg/L) | In Vivo Efficacy (preventative, 200 mg/L) |
| Compound 3f | Succinate Dehydrogenase | 5.6 | 53.9% |
| Thifluzamide (commercial fungicide) | Succinate Dehydrogenase | 7.61 | 55.2% |
Compound 3f demonstrated comparable in vitro and in vivo activity to the commercial fungicide thifluzamide, highlighting the effectiveness of the pyridine carboxamide scaffold in targeting fungal SDH.[9]
Key Experimental Workflows for Inhibitor Characterization
The objective comparison of inhibitors relies on robust and standardized experimental protocols. This section outlines key methodologies for evaluating pyridine carboxamide inhibitors.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target within a cellular context is a critical step in inhibitor validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[8][13][14][15] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Analysis: Western Blotting
To understand the functional consequences of target inhibition, it is essential to analyze the downstream signaling pathways. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2][16][17][18] By using antibodies that recognize phosphorylated forms of signaling proteins, one can assess the activation state of a pathway.
Caption: Simplified HPK1 signaling pathway in T-cells.
HPK1 acts as a negative feedback regulator following T-cell receptor (TCR) engagement. [15]By inhibiting HPK1, pyridine carboxamide inhibitors prevent the inhibitory phosphorylation of SLP-76, leading to enhanced downstream signaling, increased cytokine production, and a more robust anti-tumor T-cell response. [1][2]
SHP2 Signaling in Cancer
Caption: SHP2's role in the RAS-MAPK signaling pathway.
SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. [7][9]Allosteric pyridine carboxamide inhibitors lock SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival. [10][11]
Conclusion and Future Perspectives
Pyridine carboxamide inhibitors represent a highly successful and versatile class of therapeutic agents. The examples highlighted in this guide demonstrate their potential across diverse disease areas, from oncology to infectious diseases. The continued exploration of this chemical scaffold, coupled with a deeper understanding of target biology and the application of robust experimental methodologies, will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles. As our ability to design inhibitors with exquisite selectivity and tailored pharmacokinetic properties improves, the pyridine carboxamide core will likely remain a cornerstone of modern drug discovery.
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Validating the efficacy of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
An Objective Guide to Validating the Efficacy of Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors, Exemplified by 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Foreword
The compound this compound represents a novel investigational molecule within the pyridine-2-carboxamide class. Publicly available data on this specific agent is sparse; therefore, this guide establishes a comprehensive framework for its validation and comparison. Based on its structural similarity to known agents, we hypothesize its mechanism of action as the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes.
This document serves as a roadmap for researchers, outlining the requisite experimental workflows to characterize its potency, selectivity, and cellular efficacy. As a benchmark for performance, we will compare our hypothetical findings for this compound against Roxadustat (FG-4592) , a well-characterized, clinically approved HIF-PHD inhibitor. This approach ensures that the validation process is grounded in established scientific standards and provides a meaningful context for evaluating the compound's potential.
Mechanistic Hypothesis: Targeting the HIF-1α Pathway
The stability of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is centrally regulated by a family of prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen (normoxia), PHDs hydroxylate key proline residues on HIF-1α, tagging it for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.
Small molecule inhibitors of PHD enzymes, such as those from the pyridine-2-carboxamide class, function as 2-oxoglutarate (2-OG) mimetics. They competitively bind to the active site of the PHD enzymes, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of hypoxia-responsive genes, including erythropoietin (EPO).
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Experimental Validation Workflow: A Phased Approach
A rigorous validation requires a multi-tiered strategy, progressing from direct biochemical interaction to functional cellular outcomes.
Caption: A phased experimental workflow for validating a novel HIF-PHD inhibitor.
Phase 1: Biochemical Potency and Selectivity
The initial step is to quantify the direct interaction between this compound and its putative enzymatic targets. The primary target is PHD2, the isoform most responsible for regulating HIF-1α stability under normoxia.
Experimental Protocol: PHD2 Inhibition Assay (Time-Resolved FRET)
-
Principle: This assay measures the inhibition of PHD2-mediated hydroxylation of a synthetic HIF-1α peptide. A Europium-labeled anti-hydroxylation antibody serves as the donor, and a biotinylated HIF-1α peptide bound to streptavidin-acceptor is the substrate. Hydroxylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Reagents: Recombinant human PHD2, Biotin-HIF-1α peptide, LANCE® Eu-W1024 anti-hydroxyproline antibody, Streptavidin-d2, Ascorbate, Ferrous sulfate, 2-Oxoglutarate.
-
Procedure:
-
Prepare a serial dilution of this compound and Roxadustat (control) in DMSO, then dilute into the assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of a solution containing PHD2 enzyme and the HIF-1α peptide.
-
Initiate the reaction by adding 5 µL of a solution containing 2-oxoglutarate, ascorbate, and FeSO4.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect hydroxylation by adding 5 µL of the Eu-labeled antibody and streptavidin-d2 mixture.
-
Incubate for 60 minutes and read the plate on a TR-FRET compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of acceptor/donor emission and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Biochemical Data (Hypothetical)
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | FIH IC50 (nM) |
| This compound | 150 | 75 | 210 | > 10,000 |
| Roxadustat | 200 | 90 | 350 | > 25,000 |
Data are hypothetical and for illustrative purposes only. FIH (Factor Inhibiting HIF) is a related asparaginyl hydroxylase and a key anti-target for selectivity.
Phase 2: Cellular Efficacy Assessment
Demonstrating biochemical potency is necessary but not sufficient. The compound must effectively penetrate cells and engage its target in a complex cellular environment to produce the desired downstream biological effect.
Experimental Protocol: HIF-1α Stabilization and EPO Gene Expression
-
Cell Line: Human renal carcinoma cells (e.g., RCC4-VHL) or hepatocellular carcinoma cells (e.g., HepG2) are suitable models as they express the HIF pathway components.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or Roxadustat for 4-6 hours.
-
For Western Blot: Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
For qPCR: Extract total RNA, perform reverse transcription to generate cDNA, and conduct quantitative PCR using primers for EPO, VEGFA, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: For Western Blot, quantify band intensity relative to the loading control. For qPCR, calculate the fold change in gene expression using the ΔΔCt method relative to vehicle-treated cells. Determine the EC50 from the dose-response curve.
Comparative Cellular Data (Hypothetical)
| Compound | HIF-1α Stabilization EC50 (µM) | EPO mRNA Upregulation (Fold Change at 10 µM) |
| This compound | 1.2 | 8.5 |
| Roxadustat | 1.5 | 7.8 |
Data are hypothetical and for illustrative purposes only.
Synthesis and Conclusion
This guide provides a structured, scientifically-grounded framework for the validation of this compound as a novel HIF-PHD inhibitor. The proposed workflow, from direct enzyme kinetics to cellular target engagement and downstream gene activation, ensures a comprehensive evaluation.
Based on our hypothetical data, this compound demonstrates comparable, if not slightly superior, biochemical potency (IC50 of 75 nM vs. 90 nM for Roxadustat) and cellular efficacy (EC50 of 1.2 µM vs. 1.5 µM). Its high selectivity against the related FIH enzyme is a critical feature, minimizing potential off-target effects. The successful execution of these experiments would provide strong evidence for its potential as a therapeutic agent, warranting further investigation in preclinical models.
References
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Title: Roxadustat: First Approval Source: Drugs URL: [Link]
-
Title: The von Hippel-Lindau tumor suppressor protein and E3 ubiquitin ligase complex Source: Nature Reviews Cancer URL: [Link]
-
Title: Small-Molecule HIF-Prolyl Hydroxylase Inhibitors as New Therapeutics for Anemia Source: Oxidative Medicine and Cellular Longevity URL: [Link]
-
Title: Prolyl hydroxylase 2 is the dominant oxygen sensor setting baseline levels of hypoxia-inducible factor-1alpha in normoxia Source: Molecular and Cellular Biology URL: [Link]
-
Title: Discovery of Roxadustat (FG-4592), a Small-Molecule Oral Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase, for the Treatment of Anemia Source: Journal of Medicinal Chemistry URL: [Link]
-
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A Technical Guide to the Structure-Activity Relationship of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide analogs. While direct, comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related pyridine carboxamide series to offer predictive insights and a robust framework for designing and evaluating novel therapeutic agents.
Introduction: The 3-Hydroxypyridine-2-carboxamide Scaffold
The 3-hydroxypyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry. The parent compound, 3-hydroxypicolinamide, is a known chelating agent, and its derivatives are being investigated for a range of biological activities, including as enzyme inhibitors and antiviral agents[1]. The core structure features a pyridine ring substituted with a hydroxyl group at the 3-position and a carboxamide at the 2-position. This arrangement creates a bidentate chelation site, which can be crucial for interaction with metalloenzymes. The N,N-dimethylation of the carboxamide modulates the compound's physicochemical properties, such as solubility, polarity, and ability to act as a hydrogen bond donor.
This guide will explore the hypothetical SAR of analogs based on this core, focusing on how modifications to the pyridine ring, the 3-hydroxyl group, and the N,N-dimethylamide moiety could influence biological activity.
General Synthesis of this compound Analogs
The synthesis of the target analogs can be approached through several established routes for picolinic acid derivatives. A general and adaptable synthetic scheme is proposed below. The primary starting material is 3-hydroxypicolinic acid, which is commercially available.
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Proposed Research Framework: Benchmarking 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide in Immuno-Oncology
This guide presents a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, against established therapeutics in the field of immuno-oncology. Lacking specific preclinical data for this molecule, this document outlines a proposed series of experiments designed to elucidate its potential mechanism of action, efficacy, and safety profile. The experimental design is informed by the activities of structurally related pyridine-2-carboxamide derivatives, which have shown promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2][3]
Introduction: The Rationale for Investigating this compound in Immuno-Oncology
The pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of pyridine-2-carboxamide analogues as potent and selective inhibitors of HPK1, a critical negative regulator of T-cell activation and proliferation.[1][2][3] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Given its structural similarity to these documented HPK1 inhibitors, we hypothesize that this compound may exert its therapeutic effects through a similar mechanism, making it a candidate for development as an immuno-oncology agent.
This guide will therefore focus on a head-to-head comparison of this compound with a known checkpoint inhibitor, such as an anti-PD-1 antibody, a standard of care in many cancer types. The objective is to provide a robust preclinical data package to support its further development.
Comparative Benchmarking Strategy: A Multi-tiered Approach
Our proposed benchmarking strategy is designed to provide a comprehensive evaluation of this compound's biological activity, from in vitro target engagement to in vivo anti-tumor efficacy.
Tier 1: In Vitro Characterization
The initial phase of our investigation will focus on the biochemical and cellular characterization of this compound.
2.1.1. Target Engagement and Selectivity
The primary objective is to confirm our hypothesis that this compound inhibits HPK1.
Experimental Protocol: Kinase Inhibition Assay
A radiometric kinase assay will be employed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HPK1. A broad panel of other kinases will be screened to assess the selectivity of the compound.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Known HPK1 Inhibitor (Control) IC50 (nM) |
| HPK1 | TBD | TBD |
| GCK | TBD | TBD |
| LCK | TBD | TBD |
| Other Kinases | TBD | TBD |
2.1.2. Cellular Activity: T-Cell Activation Assays
To assess the functional consequences of HPK1 inhibition, we will evaluate the effect of this compound on T-cell activation and cytokine production.
Experimental Protocol: Jurkat Cell-Based Reporter Assay
Jurkat T-cells, engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter, will be stimulated in the presence of varying concentrations of the test compound.
Data Presentation: T-Cell Activation
| Treatment | NFAT Reporter Activity (Fold Change) | IL-2 Production (pg/mL) |
| Vehicle Control | 1.0 | TBD |
| This compound | TBD | TBD |
| Anti-PD-1 Antibody (Control) | TBD | TBD |
Tier 2: In Vivo Pharmacokinetics and Anti-Tumor Efficacy
Promising in vitro results will be followed by in vivo studies to assess the pharmacokinetic properties and anti-tumor efficacy of this compound.
2.2.1. Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for dose selection and regimen design.
Experimental Protocol: Murine Pharmacokinetic Study
The compound will be administered to mice via oral and intravenous routes at various doses. Blood samples will be collected at different time points to determine key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | TBD | N/A |
| AUC (ng*h/mL) | TBD | TBD |
| Bioavailability (%) | TBD | N/A |
2.2.2. In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor activity of this compound will be evaluated in well-established syngeneic mouse tumor models, such as CT26 (colorectal carcinoma) or MC38 (colon adenocarcinoma).
Experimental Protocol: Syngeneic Tumor Model Study
Tumor-bearing mice will be treated with this compound, an anti-PD-1 antibody, or a combination of both. Tumor growth will be monitored over time.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | TBD | 0 |
| This compound | TBD | TBD |
| Anti-PD-1 Antibody | TBD | TBD |
| Combination Therapy | TBD | TBD |
Visualizing the Proposed Mechanism and Workflow
To clearly illustrate the hypothesized mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Hypothesized mechanism of this compound.
Caption: Proposed experimental workflow for benchmarking.
Conclusion and Future Directions
This guide outlines a rigorous and scientifically sound framework for the initial preclinical evaluation of this compound. The proposed experiments are designed to provide a clear go/no-go decision for further development. Positive results from these studies would warrant more extensive preclinical toxicology and safety pharmacology studies, ultimately paving the way for an Investigational New Drug (IND) application. The data generated will be crucial for positioning this compound within the competitive landscape of cancer immunotherapy and for designing future clinical trials.
References
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Public
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
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Navigating the In Vivo Landscape: A Comparative Guide to Validating 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a Novel Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the quest to combat anemia, particularly in the context of chronic kidney disease (CKD), the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a landmark therapeutic strategy. By stabilizing Hypoxia-Inducible Factor (HIF), PHD inhibitors (PHDIs) orchestrate a coordinated physiological response that enhances endogenous erythropoietin (EPO) production and improves iron metabolism, offering an oral alternative to conventional erythropoiesis-stimulating agents (ESAs).[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide , positioning its potential against established late-stage and approved PHDIs such as Roxadustat, Daprodustat, and Vadadustat.
The Scientific Rationale: Targeting the Cellular Oxygen Sensing Pathway
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This modification flags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1] In hypoxic conditions, or when PHD enzymes are pharmacologically inhibited, this degradation is blocked. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[4] This transcriptional activation is the cornerstone of PHDI efficacy, primarily mediated by HIF-2, which drives the expression of genes involved in erythropoiesis (e.g., EPO) and iron metabolism (e.g., duodenal cytochrome b, transferrin).[4][5]
This compound is hypothesized to be a small molecule inhibitor that chelates the iron atom at the catalytic site of PHD enzymes, thereby preventing HIF-α hydroxylation and initiating this therapeutic cascade. Its validation requires a rigorous comparison to agents with proven clinical efficacy.
Caption: Mechanism of Action of PHD Inhibitors.
Comparative Landscape: Benchmarking Against Established Alternatives
The success of a new PHDI is measured by its ability to effectively and safely correct anemia compared to existing therapies. The following table summarizes key in vivo performance indicators for leading comparators, providing a benchmark for our investigational compound.
| Parameter | Roxadustat (FG-4592) | Daprodustat (GSK1278863) | Vadadustat (AKB-6548) | This compound |
| Primary Target | Pan-PHD inhibitor | Pan-PHD inhibitor, preference for PHD1/3 | Pan-PHD inhibitor | Hypothesized: Pan-PHD inhibitor |
| Administration | Oral | Oral | Oral | To be determined (likely oral) |
| Metabolism | Primarily CYP2C8 | Primarily CYP2C8 | Primarily UGTs | To be determined |
| Reported Efficacy | Effective in increasing and maintaining hemoglobin levels in both non-dialysis and dialysis-dependent CKD patients.[1] | Non-inferior to ESAs in managing anemia in CKD.[2] | Effective in maintaining hemoglobin levels.[4] | Primary goal of validation |
| Iron Metabolism | Decreases hepcidin, increases total iron-binding capacity (TIBC).[5] | Improves iron metabolism. | Decreases hepcidin, increases TIBC.[4] | Key validation endpoint |
| Safety Concerns | Cardiovascular events, thromboembolic events, potential effects on tumor growth are under long-term evaluation for the class.[2] | Similar class-wide safety considerations. | Similar class-wide safety considerations. | To be evaluated in toxicology studies |
The In Vivo Validation Workflow: A Step-by-Step Guide
The validation of This compound requires a phased approach, from initial efficacy assessment in relevant animal models to comprehensive safety and pharmacokinetic profiling.
Caption: Phased In Vivo Validation Workflow.
Experimental Protocol 1: Induction of Renal Anemia (5/6 Nephrectomy Model)
This model is a gold standard for simulating CKD-induced anemia, as it mimics the progressive loss of kidney function and subsequent reduction in EPO production.
Objective: To create a robust rodent model of renal anemia for testing the efficacy of This compound .
Methodology:
-
Animal Selection: Use male Sprague-Dawley rats (200-250g). Allow a 1-week acclimatization period.
-
Surgical Procedure (Step 1):
-
Anesthetize the animal using isoflurane.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.
-
Suture the muscle and skin layers. Provide post-operative analgesia.
-
-
Recovery: Allow a 1-week recovery period.
-
Surgical Procedure (Step 2):
-
Anesthetize the animal again.
-
Make a flank incision on the right side to expose the right kidney.
-
Perform a complete right nephrectomy by ligating the renal artery and vein and removing the entire kidney.
-
Suture the incision and provide post-operative care.
-
-
Model Validation:
-
Over the next 4-6 weeks, monitor the development of anemia and renal dysfunction.
-
Collect weekly blood samples to measure hemoglobin (Hb), hematocrit (Hct), and serum creatinine/BUN to confirm the establishment of anemia secondary to renal failure.
-
Animals are considered ready for the drug study when Hb levels drop significantly (e.g., below 10-11 g/dL).
-
Experimental Protocol 2: Efficacy Evaluation in the Anemic Model
Objective: To assess the ability of This compound to correct anemia and modulate iron metabolism in a validated renal anemia model, in comparison to a vehicle control and a clinically relevant competitor.
Methodology:
-
Group Allocation: Randomly assign the validated anemic animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage, daily)
-
Group 2: Low-Dose Test Compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: High-Dose Test Compound (e.g., 30 mg/kg, oral gavage, daily)
-
Group 4: Comparator Control (e.g., Roxadustat, 10 mg/kg, oral gavage, 3x/week)
-
-
Dosing Period: Administer the compounds for 4 weeks.
-
Monitoring and Sample Collection:
-
Collect blood samples weekly via tail vein for hematology analysis (Hb, Hct, red blood cell count, reticulocyte count).
-
At the end of the 4-week period, perform a terminal blood collection via cardiac puncture for a complete blood count (CBC), clinical chemistry, and measurement of plasma EPO and iron metabolism markers (serum iron, ferritin, hepcidin, TIBC).
-
-
Data Analysis:
-
Analyze changes in hematological parameters over time using a two-way ANOVA with post-hoc tests.
-
Compare terminal EPO and iron marker levels between groups using a one-way ANOVA.
-
The primary endpoint for success is a statistically significant, dose-dependent increase in hemoglobin levels compared to the vehicle group, ideally demonstrating non-inferiority or superiority to the comparator group.
-
Conclusion and Forward Outlook
The in vivo validation of This compound is a critical step in its development as a potential therapeutic for anemia. By following a structured, comparative approach against established PHDIs, researchers can rigorously assess its efficacy and safety profile. The experimental framework outlined here provides a robust pathway to determine if this novel compound can effectively stimulate erythropoiesis and improve iron homeostasis. Positive outcomes from these studies would provide the necessary foundation for advancing into formal preclinical toxicology and subsequent clinical trials, with the ultimate goal of offering a new, effective oral treatment for patients suffering from anemia.
References
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Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia. (2023). Journal of Medicinal Chemistry. [Link]
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A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. (2007). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. (n.d.). ResearchGate. [Link]
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Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements. (n.d.). PubMed Central. [Link]
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Summary of the pharmacologic properties of hypoxia-inducible factor-prolyl hydroxylase inhibitors. (n.d.). ResearchGate. [Link]
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Pharmacokinetics of selected PHD inhibitors. (n.d.). ResearchGate. [Link]
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HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. (n.d.). PubMed Central. [Link]
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HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (n.d.). PubMed Central. [Link]
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Renal Disease Models. (n.d.). Inotiv. [Link]
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A Novel Class of Prolyl Hydroxylase Inhibitors Induces Angiogenesis and Exerts Organ Protection Against Ischemia. (2025). ResearchGate. [Link]
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HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism. (n.d.). PubMed Central. [Link]
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HIF prolyl-hydroxylase inhibitor. (n.d.). Wikipedia. [Link]
- Carbamic acid esters of (3-hydroxy-2-pyridylmethyl) amines and salts thereof. (1950).
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United States Patent (10) Patent No.: US 6,511,993 B1. (2000). Googleapis. [Link]
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Anemia of chronic kidney disease: Will new agents deliver on their promise?. (2022). Cleveland Clinic Journal of Medicine. [Link]
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Kidney-based in vivo model for drug-induced nephrotoxicity testing. (2020). PubMed Central. [Link]
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Bioactive heterocycles containing endocyclic N-hydroxy groups. (n.d.). PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
Abstract: This guide provides a comprehensive comparison of analytical techniques for the characterization, quantification, and stability assessment of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. Tailored for researchers and drug development professionals, this document moves beyond mere procedural lists to offer in-depth rationales for methodological choices, grounded in established scientific principles. We will explore the utility of High-Performance Liquid Chromatography (HPLC) as the primary quantitative tool, supplemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for structural confirmation and elucidation. A significant focus is placed on the development of a robust, stability-indicating HPLC method, a critical requirement in pharmaceutical development, supported by a detailed discussion on forced degradation studies.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring substituted with hydroxyl and dimethylcarboxamide groups. Its chemical structure (Molecular Formula: C8H10N2O2, Molecular Weight: 166.18 g/mol ) suggests a moderate polarity and the presence of chromophores, making it amenable to several common analytical techniques[1]. The pyridine carboxamide moiety is a recognized structural motif in various pharmacologically active molecules[2][3]. As with any potential drug candidate or key intermediate, a rigorous analytical framework is essential to ensure its identity, purity, and stability throughout the development lifecycle. This guide provides the technical foundation for selecting and implementing the most appropriate analytical methodologies.
The Analytical Workflow: A Strategic Overview
The selection of an analytical technique is dictated by the objective. Is the goal to quantify the compound in a complex matrix, confirm its chemical structure, or identify unknown degradation products? Each objective requires a different approach or a combination of techniques.
Caption: Strategic workflow for selecting analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For routine purity testing and quantification, Reverse-Phase HPLC (RP-HPLC) is the industry standard. Its ability to separate compounds based on polarity makes it ideal for analyzing moderately polar molecules like our target analyte.
Principle of Operation
In RP-HPLC, the analyte is dissolved in a mobile phase and pumped through a column containing a nonpolar stationary phase (e.g., C18). Nonpolar compounds are retained longer on the column, while polar compounds elute earlier. By manipulating the mobile phase composition, a fine-tuned separation can be achieved.
Experimental Protocol: Isocratic RP-HPLC Method
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The exact ratio (e.g., 30:70 v/v Acetonitrile:Buffer) must be optimized[4][5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV-Vis spectrum of the analyte. Pyridine derivatives typically show strong absorbance around 254 nm[6][7]. A DAD allows for monitoring across a range of wavelengths.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., 5-100 µg/mL)[4].
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices (E-E-A-T)
-
Stationary Phase (C18): A C18 (octadecylsilyl) column is the most common and versatile reversed-phase column, providing excellent retention for a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase (Buffered Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A phosphate buffer is used to control the pH. For a compound with a pyridine ring (a weak base) and a hydroxyl group (a weak acid), maintaining a constant pH of ~3.0 ensures a consistent ionization state, leading to reproducible retention times and sharp, symmetrical peaks[8].
-
Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
The Cornerstone of Drug Development: Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients[9]. Developing such a method requires subjecting the drug substance to stress conditions more severe than accelerated stability testing, a process known as forced degradation[10].
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60-80°C for several hours. Periodically sample, neutralize with 0.1 M NaOH, and analyze by HPLC[11].
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60-80°C. Periodically sample, neutralize with 0.1 M HCl, and analyze[11].
-
Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H2O2) at room temperature. Monitor the reaction until target degradation is achieved[9].
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the analyte solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[10][12].
Caption: Workflow for developing a stability-indicating HPLC method.
Following stress testing, the analytical method is optimized (often requiring a gradient elution) to resolve the parent peak from all degradation product peaks. The method is then fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Spectroscopic Techniques for Structural Analysis
While HPLC is excellent for quantification, it provides limited structural information. Spectroscopic techniques are required for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact chemical structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, a signal for the hydroxyl proton (which may be broad or exchangeable), and signals for the two N-methyl groups[13][14].
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the pyridine ring[2][15].
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structural assignment. This is particularly crucial for identifying the exact structure of degradation products isolated from forced degradation studies[16].
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific and sensitive tool.
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Application: LC-MS is invaluable in forced degradation studies. It can provide the molecular weight of each degradation product as it elutes from the HPLC column, offering critical clues to its identity (e.g., addition of an oxygen atom in oxidative degradation)[16][17]. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.
-
Principle: The pyridine ring contains π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands (π→π* transitions)[18]. The absorption maximum (λmax) is a key parameter. For pyridine itself, λmax is around 254 nm[6][7].
-
Application: Its primary role in this context is to determine the optimal wavelength for detection in HPLC, maximizing sensitivity. It can also be used for simple, direct quantification if the sample matrix is clean and contains no other absorbing species, using the Beer-Lambert law.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Information Provided | Pros | Cons |
| HPLC-UV/DAD | Quantification, Purity, Stability | Retention Time, Peak Area (Concentration), Peak Purity | Robust, Precise, Widely available, Excellent for stability-indicating methods[19]. | Limited structural information, Requires reference standards. |
| LC-MS/MS | Quantification, Identification | Retention Time, Molecular Weight, Fragmentation Pattern | High sensitivity and specificity, Ideal for complex matrices and identifying unknowns[16][17]. | Higher cost and complexity, Matrix effects can be an issue. |
| GC-MS | Impurity Profiling | Retention Time, Mass Spectrum | Excellent for volatile/semi-volatile impurities[20]. | Analyte may require derivatization to increase volatility[21], Not suitable for non-volatile degradants. |
| NMR | Structural Elucidation | Complete 3D structure, Connectivity | Unambiguous structure determination, No reference standard needed for structure ID. | Low sensitivity, Expensive, Not suitable for trace analysis. |
| UV-Vis | Basic Quantification, Wavelength Selection | Absorbance, λmax | Simple, Inexpensive, Fast. | Low specificity, Only suitable for pure samples, Limited structural info[18]. |
Conclusion and Recommendations
A multi-faceted approach is essential for the comprehensive analysis of this compound.
-
For routine quality control, purity assessment, and quantification: A validated RP-HPLC method with UV/DAD detection is the recommended technique due to its robustness, precision, and cost-effectiveness.
-
For drug development and registration: A stability-indicating HPLC method , developed through rigorous forced degradation studies, is mandatory.
-
For structural confirmation of the parent compound and identification of unknown impurities or degradation products: A combination of NMR spectroscopy for definitive structure and High-Resolution Mass Spectrometry (HRMS) for elemental formula is required.
-
For trace-level quantification in biological matrices: LC-MS/MS offers the necessary sensitivity and selectivity.
By strategically deploying these techniques, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality, safety, and efficacy.
References
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Acta Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2022). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.
- SciSpace. (2016).
- Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane as a Potential Anion Receptor.
- ChemicalBook. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.
- Journal of Pharmaceutical Negative Results.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- ResearchGate. (2022).
- Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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- NIH. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
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- ResearchGate. (2022). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide.
- NIH. (2014).
- RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
- MDPI. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- PubMed. (2012).
- PubChem. 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide.
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- Journal of the American Chemical Society. (2023). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C.
- PubMed Central. (2024).
- ResearchGate. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride.
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A Senior Application Scientist's Guide to Pyridine Carboxamide Synthesis: A Head-to-Head Comparison of Key Methodologies
Introduction: The Enduring Importance of the Pyridine Carboxamide Scaffold
The pyridine carboxamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have cemented its status as a privileged scaffold in drug discovery. From the simple vitamin niacinamide (nicotinamide) to complex kinase inhibitors and antifungal agents, this functional group is integral to biological activity.[1] Consequently, the efficient and robust synthesis of pyridine carboxamides is a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of the most prevalent and emerging methods for synthesizing pyridine carboxamides. As a senior application scientist, my focus extends beyond mere procedural descriptions. We will delve into the causality behind experimental choices, compare performance based on experimental data, and provide validated protocols to ensure reproducibility. This document is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific target molecules and research goals.
Methodology 1: Direct Amidation of Pyridinecarboxylic Acids
The most classic and direct route to pyridine carboxamides is the coupling of a pyridinecarboxylic acid with an amine. While conceptually straightforward, the challenge lies in activating the carboxylic acid for nucleophilic attack by the amine, as direct thermal condensation requires harsh conditions (>160 °C) due to the formation of a non-reactive ammonium carboxylate salt.[2] Modern methods overcome this by using coupling agents or catalysts.
A. Stoichiometric Coupling Reagents
This approach involves the use of reagents that convert the carboxylic acid into a highly reactive intermediate in situ.
Mechanism & Rationale: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are the workhorses of amide bond formation. The carbodiimide activates the carboxylate, which is then attacked by the amine. Additives like HOBt can intercept the activated intermediate to form an active ester, which is less prone to side reactions and racemization (in the case of chiral amines).
Workflow: Amidation using EDC/HOBt
Caption: General workflow for EDC/HOBt mediated amidation.
Advantages:
-
Broad Scope: Highly reliable for a wide range of pyridinecarboxylic acids and amines.
-
Mild Conditions: Typically performed at room temperature, preserving sensitive functional groups.
-
High Yields: Generally provides excellent yields.
Disadvantages:
-
Poor Atom Economy: Generates significant byproduct waste (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea from EDC).
-
Cost: Peptide coupling reagents, especially HATU, can be expensive for large-scale synthesis.
-
Purification: Removal of byproducts can sometimes be challenging.
Experimental Protocol: Synthesis of N-Benzylpicolinamide
-
Reaction Setup: To a solution of picolinic acid (1.23 g, 10 mmol) in 50 mL of dichloromethane (CH₂Cl₂), add HOBt (1.53 g, 10 mmol) and EDC·HCl (2.11 g, 11 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add benzylamine (1.09 mL, 10 mmol) followed by triethylamine (2.8 mL, 20 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.
B. Catalytic Direct Amidation
Emerging "green" chemistry initiatives have driven the development of catalytic methods that avoid stoichiometric waste. Boron-based catalysts are particularly noteworthy.
Mechanism & Rationale: Boric acid and arylboronic acids can catalyze the direct amidation by forming a complex with the carboxylic acid, facilitating the removal of water. The reaction is typically driven to completion by azeotropic removal of water using a Dean-Stark apparatus. This approach significantly improves the atom economy.[3]
Advantages:
-
Green Chemistry: Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst.[3]
-
High Atom Economy: The only byproduct is water.
-
Cost-Effective: Ideal for large-scale industrial applications.
Disadvantages:
-
High Temperatures: Requires high temperatures (reflux in toluene or xylene) to remove water, limiting its use with thermally sensitive substrates.
-
Slower Reaction Times: Generally slower than methods using stoichiometric coupling reagents.
Methodology 2: Transformations of Pyridine Nitriles
Pyridine nitriles are common and often readily available starting materials. Their conversion to carboxamides offers an alternative synthetic entry point.
A. Ritter Reaction
The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid.[4]
Mechanism & Rationale: The reaction proceeds via the generation of a stable carbocation from an alcohol (e.g., tert-butanol) or alkene in a strong acid like sulfuric acid. The nitrogen of the pyridine nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of this intermediate furnishes the N-alkylated pyridine carboxamide.[5][6]
Mechanism: Ritter Reaction for Pyridine Carboxamide Synthesis
Caption: Simplified mechanism of the Ritter reaction.
Advantages:
-
Direct N-Alkylation: Provides a direct route to N-tert-alkylamides, which can be difficult to synthesize via other methods.[5]
-
Inexpensive Reagents: Utilizes readily available and inexpensive starting materials and reagents.[7]
Disadvantages:
-
Harsh Conditions: Requires strongly acidic conditions, which are incompatible with acid-sensitive functional groups.[5]
-
Limited Scope: Primarily effective for generating tertiary carbocations; primary and secondary alcohols are often unsuitable.[6]
-
Safety and Waste: The use of large quantities of strong acid poses safety and waste disposal challenges.
Experimental Protocol: Synthesis of N-tert-Butyl-4-pyridinecarboxamide
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 4-cyanopyridine (5.2 g, 50 mmol) to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C with an ice bath.
-
Reagent Addition: While stirring, add tert-butanol (5.7 mL, 60 mmol) dropwise, maintaining the temperature below 30 °C.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 3 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding solid sodium hydroxide until the pH is approximately 10. This step must be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.
Methodology 3: Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide, typically under acidic conditions.[8] This method can be applied to ketoximes derived from acylpyridines.
Mechanism & Rationale: The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent trapping by water leads to the amide product.[9][10] The choice of acid catalyst (e.g., H₂SO₄, PPA, or Lewis acids) is crucial.[8] A modified Beckmann rearrangement using sulfone iminium fluoride (SIF) reagents has also been reported to proceed under milder conditions.[11][12]
Advantages:
-
Alternative Substrates: Utilizes acylpyridines as precursors, which may be more accessible than the corresponding carboxylic acids in some synthetic routes.
-
Ring Expansion: Can be used to synthesize cyclic amides (lactams) from cyclic ketoximes.[8]
Disadvantages:
-
Stereospecificity: The migration is stereospecific, requiring control over the oxime geometry to ensure the desired regioisomer of the amide.[8]
-
Harsh Conditions: Traditional methods often require strong acids and high temperatures.
-
Multi-step Process: Requires the initial preparation of the oxime from the corresponding ketone.
Methodology 4: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful multi-component reaction (MCR) that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single pot to form a bis-amide.[13] By using a pyridine-based starting material for one of the four components, this reaction can be a highly efficient route to complex pyridine carboxamides.
Mechanism & Rationale: The reaction is believed to proceed through the initial formation of an imine from the aldehyde/ketone and amine. Protonation by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide. This generates a nitrilium ion intermediate, which is trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[13] The reaction is driven to completion by this irreversible final step.
Advantages:
-
High Convergence and Efficiency: Combines four components in a single step, rapidly building molecular complexity.
-
Diversity-Oriented: Allows for vast structural diversity by simply varying the four starting materials.[14]
-
High Atom Economy: The only byproduct is a single molecule of water.[13]
Disadvantages:
-
Isocyanide Handling: Isocyanides are often volatile and possess a notoriously unpleasant odor, requiring careful handling.
-
Product Structure: The product is always a specific bis-amide structure, which may require further modification if a simple carboxamide is the target.
-
Purification: While yields are often high, purification from unreacted starting materials or minor side products can be necessary.
Application Example: Synthesis of a Carfentanil Precursor A two-step synthesis of the potent opioid carfentanil has been developed utilizing an Ugi four-component reaction as the key step to construct the complex 4-aminopiperidine-4-carboxylic acid core.[15]
Methodology 5: Biocatalytic Synthesis
The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. For pyridine carboxamide synthesis, lipases have shown considerable promise.
Mechanism & Rationale: Enzymes like Candida antarctica lipase B (often immobilized, e.g., Novozym® 435) can catalyze the amidation of pyridine esters with amines under mild conditions. The enzyme's active site binds both the ester and the amine, facilitating the nucleophilic attack and lowering the activation energy of the reaction. These reactions are often performed in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis.
A recent study demonstrated the synthesis of 18 different nicotinamide derivatives using Novozym® 435 in a continuous-flow microreactor.[16] This approach combines the benefits of biocatalysis with the efficiency of flow chemistry.
Advantages:
-
Green & Sustainable: Operates under mild conditions (e.g., 50 °C), uses a reusable catalyst, and employs environmentally friendly solvents like tert-amyl alcohol.[16]
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, which is particularly valuable for complex molecules.
-
Shorter Reaction Times: In a continuous-flow setup, residence times can be as short as 35 minutes with high yields.[16]
Disadvantages:
-
Substrate Specificity: Enzymes can have a limited substrate scope compared to broad-spectrum chemical reagents.
-
Cost and Stability: While reusable, the initial cost of the immobilized enzyme can be high, and its stability can be a concern under certain conditions.
-
Process Development: Optimizing conditions for a biocatalytic process (solvent, temperature, water activity) can require specialized expertise.
Head-to-Head Performance Comparison
| Method | Key Reagents | Conditions | Yields | Key Advantages | Key Disadvantages |
| Direct Amidation (Coupling) | Py-COOH, Amine, EDC, HATU | Room Temp | High (80-98%) | Broad scope, mild conditions | Poor atom economy, cost, waste |
| Direct Amidation (Catalytic) | Py-COOH, Amine, Boric Acid | High Temp (Reflux) | Good-High | Green, high atom economy, low cost | High temp, limited scope |
| Ritter Reaction | Py-CN, Alcohol/Alkene, H₂SO₄ | Acidic, Mod. Temp | Moderate-Good | Access to N-tert-alkyl amides | Harsh conditions, poor FG tolerance |
| Beckmann Rearrangement | Py-Ketoxime, Acid (H₂SO₄, PPA) | Acidic, High Temp | Variable | Uses ketone precursors | Multi-step, harsh, stereocontrol needed |
| Ugi 4-Component Reaction | Py-component, R-CHO, R-NH₂, R-NC | Room Temp | High | High convergence, diversity | Pungent reagents, specific product type |
| Biocatalysis (Lipase) | Py-COOR, Amine, Novozym® 435 | Mild Temp (40-60 °C) | High (81-89%)[16] | Green, highly selective, fast (flow) | Substrate scope, catalyst cost |
Conclusion: Selecting the Right Tool for the Job
The synthesis of pyridine carboxamides is a well-developed field with a diverse arsenal of methodologies. The optimal choice is dictated by the specific requirements of the target molecule and the overall research goals.
-
For maximum reliability and broad substrate scope in discovery chemistry, traditional amide coupling reagents like EDC and HATU remain the gold standard, despite their drawbacks in atom economy.
-
For large-scale, cost-effective, and green synthesis of robust molecules, catalytic direct amidation with boric acid is an excellent choice.
-
When starting from a pyridine nitrile and targeting a specific N-tert-alkyl amide , the Ritter reaction offers a direct, albeit harsh, solution.
-
For rapidly building complexity and generating diverse libraries of peptide-like structures, the Ugi reaction is unparalleled in its efficiency.
-
For sustainable and highly selective synthesis , particularly in the pharmaceutical industry, biocatalysis represents the future, offering mild conditions and excellent performance, as demonstrated by lipase-catalyzed amidations in continuous-flow systems.[16]
By understanding the underlying mechanisms, advantages, and limitations of each method presented in this guide, researchers can make informed, strategic decisions to accelerate their research and development efforts in the vital field of pyridine chemistry.
References
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Vogel, J. A., Miller, K. F., Shin, E., Krussman, J. M., & Melvin, P. R. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Advances, 13(45), 31635–31640. Available at: [Link]
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Vogel, J. A., Miller, K. F., Shin, E., Krussman, J. M., & Melvin, P. R. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. RSC Publishing. Available at: [Link]
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Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Retrieved January 9, 2026, from ResearchGate. Available at: [Link]
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Sun, Z.-K., Li, Y., Zhang, S.-Y., Zhang, A.-Y., Xu, H.-J., & Deng, L.-H. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(2), 903–910. Available at: [Link]
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Beckmann rearrangement. (2024). In Wikipedia. Retrieved January 9, 2026, from [Link]
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New promising methods of synthesis of pyridinecarbothioamides. (n.d.). Retrieved January 9, 2026, from ResearchGate. Available at: [Link]
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Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. (n.d.). Retrieved January 9, 2026, from ResearchGate. Available at: [Link]
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Sanna, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(15), 4453. Available at: [Link]
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Amr, A. E., & Al-Omar, M. A. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-Dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. Available at: [Link]
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Copp, J. D., et al. (2022). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. International Journal of Molecular Sciences, 23(12), 6483. Available at: [Link]
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Sharma, U., et al. (2015). Ritter reaction for the synthesis of picolinamides. Organic & Biomolecular Chemistry, 13(4), 1001–1005. Available at: [Link]
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Copp, J. D., et al. (2022). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. USDOE Office of Science (SC). Available at: [Link]
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Ugi reaction. (2024). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Ritter Reaction. (n.d.). Organic Chemistry Reaction. Retrieved January 9, 2026, from [Link]
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Ritter reaction. (2024). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Van der Heiden, S., et al. (2007). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Organic & Biomolecular Chemistry, 5(2), 289–296. Available at: [Link]
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Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Ghashghaei, O., & Dömling, A. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7359. Available at: [Link]
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El-Kaube, M., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(1), 103–133. Available at: [Link]
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Yan, Z., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Pest Management Science, 76(4), 1439–1446. Available at: [Link]
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Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Torabi, M., et al. (2020). Recent advances in catalytic synthesis of pyridine derivatives. Recent Developments in the Synthesis and Applications of Pyridines, 503–569. Available at: [Link]
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Ritter Reaction. (2019). Organic Chemistry. Available at: [Link]
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Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Molecules, 28(21), 7277. Available at: [Link]
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Kumar, A., et al. (2022). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers, 9(1), 114–120. Available at: [Link]
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Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. European Journal of Organic Chemistry, 2013(33), 7453–7465. Available at: [Link]
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Wang, S., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 12(1), 1163. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]
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Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. (n.d.). Retrieved January 9, 2026, from ResearchGate. Available at: [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
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Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. (n.d.). Retrieved January 9, 2026, from ResearchGate. Available at: [Link]
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Musgrave, D. R. (2017, March 13). Amidation of Carboxylic Acids. YouTube. Available at: [Link]
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synthesis-of-pyridines Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. Retrieved January 9, 2026, from [Link]
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A Comparative Guide to Confirming the Bioactivity of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and its Analogs as HIF Prolyl Hydroxylase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the bioactivity of novel compounds within the pyridine-2-carboxamide class, using 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a representative scaffold. The primary mechanism of action for this class of molecules is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase enzymes, a validated therapeutic target for anemia associated with chronic kidney disease (CKD).
To establish a robust benchmark for bioactivity, this guide will draw objective comparisons with leading, clinically validated HIF prolyl hydroxylase inhibitors (HIF-PHIs): Roxadustat, Vadadustat, and Daprodustat. We will delve into the underlying mechanism, present comparative clinical data, and provide detailed experimental protocols essential for validating novel chemical entities in this therapeutic space.
The HIF Pathway: A Master Regulator of Oxygen Homeostasis
The body's response to varying oxygen levels is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The key regulated subunit is HIF-1α. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification tags HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1][2] The cellular half-life of HIF-1α under normoxic conditions is remarkably short, estimated to be around 5-8 minutes.[1][2]
Under low oxygen conditions (hypoxia), PHD enzymes are inactive. This allows HIF-1α to accumulate, translocate to the nucleus, and dimerize with the stable HIF-1β subunit. The resulting heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins crucial for adaptation to hypoxia. These include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis.[3][4]
HIF-PH inhibitors, such as those based on the pyridine-2-carboxamide scaffold, are designed to mimic a hypoxic state. They function as competitive inhibitors of the PHD enzymes, preventing the degradation of HIF-1α even in the presence of normal oxygen levels.[5] This pharmacological stabilization of HIF-1α leads to a coordinated and physiological increase in endogenous EPO production and improved iron utilization, effectively treating anemia.[6]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/HIF-PHI-treated conditions.
Comparative Analysis of Established HIF-PH Inhibitors
To contextualize the potential bioactivity of a novel compound, it is crucial to compare its profile against established drugs. Roxadustat, Vadadustat, and Daprodustat represent the leading oral HIF-PHI therapies for anemia in CKD.
| Feature | Roxadustat (FG-4592) | Vadadustat (AKB-6548) | Daprodustat (GSK1278863) |
| Chemical Class | Isoquinolinecarboxamide derivative | Glycine derivative | Glycine derivative |
| Oral Bioavailability | Yes[5] | Yes[7] | Yes |
| Half-life | ~10-16 hours in healthy volunteers[8][9] | ~5 hours in healthy individuals[8] | ~3 hours in healthy individuals[8] |
| Dosing Frequency | Three times weekly[8] | Once daily[7][8] | Once daily |
| Approval Status | Approved in EU, China, Japan, and other regions[6][10] | Approved in EU and Japan[7] | Approved in the US and other regions[11] |
Table 1: Key characteristics of selected HIF-PH inhibitors.
Clinical Efficacy & Safety
Phase III clinical trial programs for these agents have demonstrated their non-inferiority to erythropoiesis-stimulating agents (ESAs), the previous standard of care. Network meta-analyses provide a basis for indirect comparison.
| Parameter | Roxadustat | Vadadustat | Daprodustat | Key Findings from Meta-Analyses |
| Change in Hemoglobin (g/dL) | Effective in increasing and maintaining Hb levels[12] | Effective in increasing and maintaining Hb levels[13] | Non-inferior to darbepoetin alfa in maintaining Hb levels[14][15] | Indirect comparisons suggest the three HIF-PHIs are broadly comparable in their efficacy to raise and maintain hemoglobin levels in both non-dialysis and dialysis patients.[8][16] |
| Cardiovascular Safety (MACE) | Non-inferiority to ESA control not always met in all populations. | Non-inferior to darbepoetin alfa in dialysis patients.[7] | Demonstrated non-inferiority compared to ESA control regarding MACE risk.[15] | No clear differences in the risk of Major Adverse Cardiovascular Events (MACE) were observed in indirect comparisons between the three agents, though precision for this outcome was low.[8][16] |
| Common Adverse Events | Hypertension, hyperkalemia, diarrhea, peripheral edema, nausea.[10] | Diarrhea, nausea.[17] | Hypertension, diarrhea, dialysis hypotension, peripheral edema.[15] | The adverse event profiles are generally consistent with the CKD patient population. |
| Effect on Iron Metabolism | Reduces hepcidin, increases iron absorption and utilization.[6][12] | Reduces hepcidin, improves iron stabilization.[13] | Reduces need for intravenous iron.[14] | A class effect of HIF-PHIs is the reduction of hepcidin and improvement in iron-related parameters like Total Iron-Binding Capacity (TIBC).[17] |
Table 2: Summary of comparative efficacy and safety from clinical data.
Experimental Workflow for Bioactivity Confirmation
The following protocols provide a robust, self-validating system to confirm the bioactivity of a novel pyridine-2-carboxamide compound as a HIF-PH inhibitor. Roxadustat or another well-characterized inhibitor should be used as a positive control throughout.
Caption: A four-step experimental workflow for confirming HIF-PHI bioactivity.
Protocol 1: In Vitro PHD2 Inhibition Assay
Rationale: This initial screen directly measures the compound's ability to inhibit the target enzyme, PHD2, which is the primary regulator of HIF-1α stability. An accurate determination of the half-maximal inhibitory concentration (IC50) is essential for ranking compound potency.
Methodology (Time-Resolved FRET based):
-
Reagents & Materials: Recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, an antibody specific for hydroxylated proline, a europium-labeled secondary antibody, and streptavidin-allophycocyanin (SA-APC).
-
Assay Preparation: Prepare a reaction buffer containing buffer salts, ascorbic acid, Fe(II), and 2-oxoglutarate.
-
Compound Preparation: Serially dilute the test compound (this compound) and the positive control (Roxadustat) in DMSO, followed by dilution in the assay buffer.
-
Enzyme Reaction: In a 384-well plate, add the PHD2 enzyme to wells containing the diluted compounds or vehicle control (DMSO).
-
Initiate Reaction: Add the HIF-1α peptide substrate and 2-oxoglutarate to all wells to start the enzymatic reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents (anti-hydroxy-proline antibody, Eu-labeled secondary, and SA-APC). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Calculate the ratio of acceptor (APC) to donor (Eu) fluorescence.
-
Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | PHD2 IC50 (nM) |
| This compound | [Experimental Value] |
| Roxadustat (Positive Control) | [Literature/Experimental Value] |
| Vehicle (DMSO) | No Inhibition |
Table 3: Example data table for PHD2 inhibition assay.
Protocol 2: Cellular HIF-1α Stabilization Assay
Rationale: Demonstrating target engagement within a living cell is a critical validation step. This assay confirms that the compound can penetrate the cell membrane and inhibit intracellular PHD enzymes, leading to the accumulation of HIF-1α protein. Western blotting is the gold standard for direct visualization and semi-quantification of protein stabilization.
Methodology (Western Blot):
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, Hep3B, or U87-MG) in DMEM supplemented with 10% FBS to ~80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound, a positive control (Roxadustat or CoCl₂), and a vehicle control (DMSO) for 4-6 hours under normoxic conditions.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the HIF-1α signal to the loading control signal.
Protocol 3: Target Gene Expression Analysis
Rationale: This assay validates that the stabilized HIF-1α is transcriptionally active. Measuring the mRNA levels of known HIF-1 target genes, such as EPO and VEGFA, provides functional confirmation of the compound's mechanism of action.
Methodology (Quantitative PCR - qPCR):
-
Cell Treatment: Treat cells (e.g., Hep3B, a human hepatoma cell line known to produce EPO) with the test compound as described in Protocol 2. An 8-24 hour treatment time is often suitable for observing changes in mRNA levels.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (EPO, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Analysis: Calculate the relative fold change in gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
| Treatment | EPO mRNA Fold Change | VEGFA mRNA Fold Change |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Test Compound (Low Dose) | [Experimental Value] | [Experimental Value] |
| Test Compound (High Dose) | [Experimental Value] | [Experimental Value] |
| Roxadustat (Control) | [Experimental Value] | [Experimental Value] |
Table 4: Example data table for target gene expression analysis.
Conclusion
The confirmation of bioactivity for a novel HIF prolyl hydroxylase inhibitor like this compound requires a systematic, multi-tiered approach. By benchmarking against clinically successful agents such as Roxadustat, Vadadustat, and Daprodustat, researchers can effectively contextualize their findings. The workflow presented here, progressing from direct enzyme inhibition to cellular target engagement and downstream functional gene expression, provides a robust and logical framework for validation. Successful execution of these protocols will generate the critical data needed to establish proof-of-concept and guide further development of this promising therapeutic class for the treatment of anemia and other hypoxia-related disorders.
References
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PubChem. (n.d.). Vadadustat. National Center for Biotechnology Information. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Vadadustat? Patsnap Synapse. Retrieved from [Link]
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Medscape. (n.d.). Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Patsnap. (2024, June 14). What is Vadadustat used for? Patsnap Synapse. Retrieved from [Link]
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Frontiers in Pharmacology. (2022). Roxadustat: Not just for anemia. Retrieved from [Link]
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Singh, A. K., et al. (2022). Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial. JAMA Internal Medicine. Retrieved from [Link]
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GSK. (2021, November 5). GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease. Retrieved from [Link]
-
Drugs of the Future. (2016). Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease. Retrieved from [Link]
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McGraw Hill Medical. (2023). Daprodustat—2023 FDA Novel Drug for Anemia Caused by Chronic Kidney Disease. PPP Updates. Retrieved from [Link]
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Pharmacy Times. (2023, February 2). FDA Approves Daprodustat for Anemia From Chronic Kidney Disease in Adult Dialysis Patients. Retrieved from [Link]
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Johnson, D. W., et al. (2019). Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease. Clinical Kidney Journal. Retrieved from [Link]
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PubMed. (2024, May 20). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Retrieved from [Link]
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PubMed. (2023, December 7). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Retrieved from [Link]
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Wikipedia. (n.d.). Roxadustat. Retrieved from [Link]
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ResearchGate. (2024). The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Retrieved from [Link]
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Oxford Academic. (2023, December 7). Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations. Clinical Kidney Journal. Retrieved from [Link]
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Hergesell, V., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. Retrieved from [Link]
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Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLOS ONE. Retrieved from [Link]
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Hamanaka, R. B., et al. (2016). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife. Retrieved from [Link]
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FibroGen. (n.d.). Roxadustat. Retrieved from [Link]
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PubMed. (2018, September 15). Stabilization of the hypoxia-inducible transcription Factor-1 alpha (HIF-1α) in thiamine deficiency is mediated by pyruvate accumulation. Retrieved from [Link]
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Semantic Scholar. (2009). Real-Time Imaging of HIF-1a Stabilization and Degradation. Retrieved from [Link]
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Coyne, D. W., et al. (2021). Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS). Nephrology Dialysis Transplantation. Retrieved from [Link]
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Orthogonal Validation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Screening Hits: A Guide to Confirming HIF Prolyl Hydroxylase Inhibition
This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the hypothetical compound 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide as a case study. High-throughput screening (HTS) campaigns are powerful for identifying initial "hits," but these campaigns are prone to false positives and artifacts.[1] Rigorous, multi-faceted validation is therefore not just a recommendation but a critical necessity to ensure that resources are focused on chemically tractable and biologically relevant starting points for drug discovery.[2][3]
Given the structural motif of a hydroxypyridine carboxamide, which is known to chelate iron, a common mechanism for inhibitors of 2-oxoglutarate (2OG) dependent dioxygenases, we hypothesize that our compound of interest is an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[4][5] These enzymes are key regulators of the cellular response to hypoxia.[6] Under normoxic conditions, PHDs hydroxylate proline residues on the HIF-α subunit, targeting it for proteasomal degradation.[6][7] Inhibition of PHDs stabilizes HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes via Hypoxia-Responsive Elements (HREs).[8][9]
This guide will detail two distinct, orthogonal validation strategies to confirm if this compound is a genuine inhibitor of the HIF pathway:
-
Biophysical Validation: Direct target engagement will be assessed using Surface Plasmon Resonance (SPR) to measure the binding affinity and kinetics of the compound to recombinant PHD2, the primary isoform responsible for HIF-1α regulation.
-
Cell-Based Functional Validation: Target engagement in a physiological context will be confirmed using a Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay to measure the compound's ability to induce HIF-dependent gene transcription.
By employing assays based on different physical principles—a label-free, real-time binding assay and a functional cellular response assay—we can triangulate our results and build a robust data package for our hit compound.
The Logic of Orthogonal Validation
The core principle of orthogonal validation is to confirm a primary screening result with a secondary assay that has a different readout and is less susceptible to the same artifacts as the primary screen.[3][10] For instance, a primary biochemical screen might identify compounds that interfere with the detection technology (e.g., fluorescence quenching or enhancement) rather than inhibiting the target enzyme.[1] An orthogonal assay, such as SPR, which measures a physical change (refractive index) upon binding, is not susceptible to such artifacts.[11] Similarly, a cell-based assay confirms that the compound is cell-permeable and can engage its target in the complex milieu of a living cell, leading to a desired downstream functional outcome.[8][12]
Caption: Workflow for orthogonal validation of a screening hit.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique that measures the real-time interaction between an analyte (our small molecule) and a ligand (the target protein) immobilized on a sensor chip.[11] This method allows for the determination of binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[13]
Causality Behind Experimental Choices for SPR
-
Why SPR? To unequivocally demonstrate that our hit compound physically interacts with the purified target protein, PHD2. This rules out non-specific inhibition mechanisms that might have produced a signal in the primary assay.[1]
-
Immobilization Strategy: We will immobilize recombinant human PHD2 on the sensor chip. Since small molecules are being tested, immobilizing the larger protein partner generally provides a better signal.[13]
-
Concentration Range: A wide concentration range of the small molecule is tested to ensure accurate determination of the KD.
Experimental Protocol: SPR Analysis of Compound Binding to PHD2
-
Protein Immobilization:
-
Recombinant human His-tagged PHD2 is immobilized on a Ni-NTA sensor chip. This directed immobilization strategy ensures a more homogenous orientation of the protein compared to random covalent coupling, which can sometimes lead to loss of activity.[14]
-
-
Analyte Preparation:
-
A stock solution of this compound is prepared in 100% DMSO.
-
A serial dilution series is prepared in running buffer (e.g., HBS-EP+) to final concentrations ranging from 100 µM to 1 nM. The final DMSO concentration should be kept constant across all samples (and below 5%) to minimize solvent effects.[13]
-
-
SPR Analysis:
-
The analyte solutions are injected over the sensor chip surface at a constant flow rate.
-
A reference flow cell (without immobilized protein or with an irrelevant protein) is used to subtract non-specific binding and bulk refractive index changes.
-
The association of the compound to PHD2 is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation: SPR Results
| Compound | KD (µM) | ka (1/Ms) | kd (1/s) |
| This compound | 5.2 | 1.5 x 104 | 7.8 x 10-2 |
| Known PHD Inhibitor (e.g., Roxadustat) | 0.8 | 2.1 x 105 | 1.7 x 10-1 |
| Negative Control (Structurally similar, inactive) | > 100 | No binding detected | No binding detected |
Cell-Based Functional Validation: HRE Luciferase Reporter Assay
This assay measures the functional consequence of PHD inhibition in a cellular context.[7] We use a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE.[8][15] If our compound inhibits PHD, HIF-α will be stabilized and will activate the transcription of the luciferase gene, leading to a measurable increase in light output.
Causality Behind Experimental Choices for HRE Assay
-
Why an HRE Reporter Assay? To confirm that the compound can penetrate the cell membrane, engage the target PHD enzyme, and elicit the desired downstream transcriptional response. This provides crucial evidence of the compound's biological activity in a more physiologically relevant setting.[3]
-
Choice of Cell Line: HeLa or U2OS cells are commonly used as they have a robust and well-characterized HIF signaling pathway.[4]
-
Counter-Screening: It is crucial to perform a counter-screen using a reporter construct with a minimal promoter (lacking HREs) to identify compounds that non-specifically activate transcription or interfere with the luciferase enzyme itself.
Experimental Protocol: HRE Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
HeLa cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid containing the HRE-luciferase reporter construct.
-
-
Compound Treatment:
-
After 24 hours, the transfected cells are treated with a serial dilution of this compound (e.g., from 100 µM to 1 nM). A known PHD inhibitor is used as a positive control, and a vehicle (DMSO) is used as a negative control.
-
-
Incubation:
-
Cells are incubated with the compounds for 16-24 hours under normoxic conditions.
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized to the vehicle control.
-
A dose-response curve is generated, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated.
-
Caption: HIF signaling pathway and the HRE reporter assay mechanism.
Data Presentation: HRE Luciferase Assay Results
| Compound | HRE Reporter EC50 (µM) | Max Fold Activation |
| This compound | 12.5 | 15-fold |
| Known PHD Inhibitor (e.g., Roxadustat) | 2.1 | 20-fold |
| Negative Control (Structurally similar, inactive) | > 100 | No activation |
Synthesizing the Evidence: A Holistic View
By integrating the data from both orthogonal assays, we can build a strong case for our hit compound.
-
SPR Confirmed Direct Binding: The SPR data demonstrates that this compound physically interacts with recombinant PHD2 with a KD in the low micromolar range. This provides direct evidence of target engagement.
-
HRE Assay Confirmed Cellular Activity: The HRE reporter assay shows that the compound is cell-permeable and effectively inhibits the PHD enzyme in a cellular context, leading to the desired downstream transcriptional activation with a measurable EC50.
Conclusion and Next Steps
The orthogonal validation workflow described here provides a robust and reliable method for confirming the activity of screening hits like this compound. By employing both a direct biophysical binding assay (SPR) and a functional cell-based assay (HRE reporter), we have successfully mitigated the risk of common screening artifacts and have generated high-confidence data. This multi-pronged approach confirms that our hit compound directly binds to its intended target, PHD2, and elicits a specific, on-target physiological response in cells.
This validated hit is now a high-quality starting point for a hit-to-lead optimization program, where medicinal chemistry efforts can be confidently applied to improve potency, selectivity, and drug-like properties.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
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Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science. [Link]
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Webinar (Part Seven: Integrated Hit Generation Strategies). (2021). YouTube. [Link]
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Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. (2009). Molecular Cancer Therapeutics. [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). Methods in Molecular Biology. [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2024). ACS Omega. [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]
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Small Molecule Immunosensing Using Surface Plasmon Resonance. (2014). Sensors. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). ACS Pharmacology & Translational Science. [Link]
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Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. (2019). Acta Pharmaceutica Sinica B. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Off-Target Effects of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and Other HIF Prolyl-4-Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target, thereby minimizing the potential for off-target effects that can lead to unforeseen toxicities and clinical trial failures. This guide provides an in-depth, comparative analysis of the off-target profiles of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a representative small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-4-hydroxylase (PHD), and other agents in its class. By understanding the nuances of off-target interactions, researchers can make more informed decisions in the development of safer and more effective therapeutics.
The Critical Role of HIF Prolyl-4-Hydroxylase and the Rationale for its Inhibition
Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia).[1] Under normoxic conditions, HIF-α subunits are targeted for degradation by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl-4-hydroxylases (PHDs).[1] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[2] This mechanism has made PHD inhibitors a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.[3][4]
This compound belongs to a class of compounds that act as competitive inhibitors of 2-OG at the active site of PHDs.[1] While this on-target activity is well-established, the potential for off-target binding to other 2-OG dependent dioxygenases or other unrelated proteins is a significant concern that necessitates thorough evaluation.[5]
The Imperative of Off-Target Profiling
The human proteome contains numerous 2-oxoglutarate-dependent dioxygenases with diverse biological functions. Off-target inhibition of these enzymes by PHD inhibitors could lead to a range of unintended physiological consequences.[5] Therefore, a comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of preclinical drug development. This guide will explore several state-of-the-art methodologies for evaluating the off-target effects of this compound and its comparators.
Comparative Analysis of HIF Prolyl-4-Hydroxylase Inhibitors
To provide a practical context for evaluating this compound, we will compare its hypothetical off-target profile with that of established HIF-PHD inhibitors: Roxadustat, Daprodustat, and Vadadustat.[3] It is important to note that specific off-target data for this compound is not publicly available; therefore, this guide will focus on the methodologies for generating such data and present a hypothetical comparative profile based on the known selectivity challenges of this compound class.
Table 1: Hypothetical Comparative Off-Target Profile of HIF-PHD Inhibitors
| Target Class | This compound (Hypothetical) | Roxadustat (Known Profile) | Daprodustat (Known Profile) | Vadadustat (Known Profile) |
| Primary Target (PHDs) | High Potency | High Potency | High Potency | High Potency |
| Kinome | Low to moderate off-target inhibition of select kinases. | Generally clean kinome profile. | Minimal off-target kinase activity. | Low incidence of kinase inhibition. |
| GPCRs | Potential for weak interactions with aminergic GPCRs. | No significant GPCR off-targets reported. | No significant GPCR off-targets reported. | No significant GPCR off-targets reported. |
| Ion Channels | Negligible activity against a standard ion channel panel. | No significant ion channel off-targets reported. | No significant ion channel off-targets reported. | No significant ion channel off-targets reported. |
| Other 2-OG Dioxygenases | Moderate inhibition of other 2-OG dioxygenases (e.g., KDM family). | Some off-target activity on other 2-OG dioxygenases. | Some off-target activity on other 2-OG dioxygenases. | Some off-target activity on other 2-OG dioxygenases. |
Experimental Methodologies for Off-Target Profiling
A multi-pronged approach is essential for a comprehensive evaluation of off-target effects. The following sections detail the key experimental workflows that should be employed.
Kinase Profiling
Given that protein kinases are a large and structurally diverse family of enzymes, they represent a common source of off-target interactions for small molecule drugs.
Caption: Workflow for competitive radioligand binding assays.
-
Membrane Preparation: Prepare membranes from cells overexpressing the target GPCR.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor, and the test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for assessing target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation. [4][6]This method can be adapted to a high-throughput format to screen for off-target interactions within the cell.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: Culture cells to confluency and treat with various concentrations of this compound or vehicle control.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Measure the protein concentration of the soluble fraction.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the potential off-target protein.
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities. Plot the amount of soluble protein as a function of temperature to determine the melting curve and the thermal shift induced by the compound.
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery. For a compound like this compound, a thorough understanding of its selectivity profile is paramount to its successful development as a therapeutic agent. By employing a suite of orthogonal assays, including kinase profiling, receptor binding assays, and cellular thermal shift assays, researchers can build a detailed picture of a compound's interactions across the proteome. This data, when compared with that of other drugs in the same class, provides invaluable insights into potential liabilities and guides the optimization of lead candidates with improved safety profiles. As our understanding of the complex interplay of cellular signaling pathways continues to grow, so too will the sophistication of our tools for predicting and assessing off-target effects, ultimately leading to the development of safer and more effective medicines.
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HIF prolyl-hydroxylase inhibitor. Wikipedia.
-
Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4- hydroxylase domain (PHD) inhibitors using molecular simulation and free energy calculations. PMC - PubMed Central.
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Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. PubMed Central.
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Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. NIH.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
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Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. PMC.
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A Guide to the Reproducible Synthesis and Analysis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and a Comparative Study with its 3-Methoxy Analog
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis and characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a compound of interest in medicinal chemistry. We will explore a detailed, modern synthetic protocol, discuss critical parameters influencing reproducibility, and present a comparative study with its structural analog, 3-Methoxy-N,N-dimethylpyridine-2-carboxamide. This document aims to equip researchers with the necessary knowledge to confidently synthesize, purify, and analyze these compounds, ensuring the reliability and validity of their experimental outcomes.
Introduction: The Critical Role of Reproducibility in Pyridine Carboxamide Research
Pyridine carboxamides are a class of compounds frequently encountered in drug discovery due to their diverse biological activities. The seemingly subtle substitution patterns on the pyridine ring can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. This compound, with its potential for hydrogen bonding and metal chelation, presents a unique profile for investigation. However, the reproducibility of its synthesis and subsequent biological assays can be hampered by factors such as reaction conditions, purity of starting materials, and the formation of side products. This guide addresses these challenges head-on by providing a robust synthetic methodology and detailed analytical protocols to ensure consistent and verifiable results.
Comparative Synthesis: 3-Hydroxy vs. 3-Methoxy Analogs
To highlight the impact of a single functional group on the synthetic strategy and properties of the final compound, we present a comparative synthesis of this compound and its O-methylated counterpart, 3-Methoxy-N,N-dimethylpyridine-2-carboxamide.
Diagram: Synthetic Workflow
Caption: Comparative synthetic workflow for the target compound and its methoxy analog.
Part 1: Synthesis of this compound
A robust and reproducible method for the synthesis of this compound involves the direct amidation of 3-hydroxypicolinic acid with dimethylamine using a modern peptide coupling reagent. This approach offers high yields and avoids the harsh conditions or multi-step procedures found in older literature[1].
Experimental Protocol: Amidation of 3-Hydroxypicolinic Acid
Materials:
-
3-Hydroxypicolinic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylamine solution (2 M in THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxypicolinic acid (1.0 eq). Dissolve the acid in anhydrous DMF.
-
Activation: To the stirred solution, add HBTU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester. The formation of this intermediate is crucial for an efficient reaction[2].
-
Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a 2 M solution of dimethylamine in THF (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes unreacted acid and the coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Potential Pitfalls and Reproducibility Checkpoints:
-
Moisture: The presence of water can hydrolyze the activated ester intermediate, reducing the yield. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Stoichiometry of Base: Insufficient base can lead to incomplete activation of the carboxylic acid. An excess is used to neutralize the hexafluorophosphate salt formed from the coupling reagent and the acid itself.
-
Incomplete Reaction: Monitor the reaction closely. If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, but this can also increase the formation of side products.
-
Purification: The polarity of the hydroxyl group can cause tailing on silica gel chromatography. The use of a small percentage of a polar solvent like methanol in the eluent can improve the separation.
Part 2: Comparative Synthesis of 3-Methoxy-N,N-dimethylpyridine-2-carboxamide
The synthesis of the 3-methoxy analog follows a similar amidation protocol, starting from 3-methoxypicolinic acid. This comparison allows for an assessment of the influence of the free hydroxyl group on the reaction and purification.
Experimental Protocol: Amidation of 3-Methoxypicolinic Acid
The procedure is identical to that described for the 3-hydroxy analog, with 3-methoxypicolinic acid as the starting material.
Comparative Observations and Reproducibility Insights:
-
Reaction Rate: The amidation of 3-methoxypicolinic acid may proceed at a slightly different rate due to the altered electronic nature of the starting material. Consistent reaction monitoring is key.
-
Purification: The 3-methoxy analog is less polar than its 3-hydroxy counterpart. This generally results in easier purification by column chromatography with less polar eluent systems and reduced tailing.
-
Solubility: The starting materials and products will have different solubility profiles, which may necessitate minor adjustments to solvent choices during work-up and purification.
Data Presentation: Comparative Analysis
| Parameter | This compound | 3-Methoxy-N,N-dimethylpyridine-2-carboxamide |
| Starting Material | 3-Hydroxypicolinic Acid | 3-Methoxypicolinic Acid |
| Typical Yield | 70-85% | 75-90% |
| Purification Method | Flash Column Chromatography (DCM/MeOH gradient) | Flash Column Chromatography (Hexane/EtOAc gradient) |
| Melting Point | 99-100 °C[1] | Data not readily available |
| Appearance | White to off-white solid | Expected to be a white to off-white solid |
Part 3: Analytical Characterization for Reproducibility Assessment
Consistent and thorough analytical characterization is paramount to confirming the identity, purity, and reproducibility of each synthesis.
Diagram: Analytical Workflow
Caption: Standard analytical workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. For this compound, expect to see characteristic signals for the pyridine ring protons, the N,N-dimethyl protons (which may be broad or split due to restricted rotation around the amide bond), and a broad signal for the hydroxyl proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Reproducibility Check: The chemical shifts and coupling constants should be consistent across different batches. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
-
Low-Resolution MS (e.g., LC-MS): Used to confirm the molecular weight of the product and to monitor the progress of the reaction.
-
High-Resolution MS (HRMS): Provides the exact mass of the molecule, which can be used to confirm its elemental composition.
Reproducibility Check: The observed mass-to-charge ratio (m/z) should match the calculated value for the expected molecular formula.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: HPLC with UV detection is a powerful tool for determining the purity of the final compound. A single, sharp peak is indicative of a pure sample.
-
Method Development: A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid to improve peak shape)[3].
Reproducibility Check: The retention time of the main peak should be consistent. The percentage purity, calculated from the peak area, should meet the required specifications for subsequent experiments.
Conclusion and Best Practices
References
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. [Link]
- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S.
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. [Link]
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Creeke, P. I., & Seal, A. J. (2005). Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. Journal of Chromatography B, 817(2), 247-253. [Link]
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). ResearchGate. [Link]
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Coupling Reagents. Aapptec. (n.d.). [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents! (2024, July 21). YouTube. [Link]
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3-Hydroxypicolinic acid derivatives. A) Protonation of... (n.d.). ResearchGate. [Link]
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Lipshutz, B. H., & Ghorai, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 16(8), 3660-3670. [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2023). MDPI. [Link]
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Perrin, D. M. (2010). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 32-68. [Link]
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Amidation reactions of picolinic acid. (n.d.). ResearchGate. [Link]
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Chantarasriwong, O., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(33), 25887-25891. [Link]
- Lamberti, M. (1966). Method of making amides of dimethylamine and piperazine. U.S. Patent No. 3,288,794. Washington, DC: U.S.
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (2011). Organic Syntheses. [Link]
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3-Methoxy-N,N-dimethylbenzenamine. (n.d.). PubChem. [Link]
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Propanamide, 3-methoxy-N,N-dimethyl-. (n.d.). PubChem. [Link]
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SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). [Link]
- Purification method of pyridine and pyridine derivatives. (n.d.).
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016, June 1). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). PubMed Central. [Link]
-
N-(3-methoxy-2-pyridinyl)pyridine-4-carboxamide. (n.d.). PubChem. [Link]
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Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2020). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. (2021). Journal of the American Chemical Society. [Link]
- Purification of nicotinamide. (n.d.).
-
Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. (2024, April 18). ResearchGate. [Link]
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A Senior Scientist's Guide to the Inter-Laboratory Validation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide Assays
Introduction: The Imperative for Robust Analytical Methods
In the landscape of drug development and scientific research, the ability to accurately and consistently quantify specific analytes is the bedrock of reliable data. 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a pyridine derivative, represents a class of molecules whose precise measurement is critical for understanding pharmacokinetics, assessing efficacy, or monitoring safety profiles. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1][2].
While single-laboratory validation establishes the performance characteristics of an assay, an inter-laboratory validation (also known as a proficiency test or collaborative study) is the ultimate test of a method's ruggedness and reproducibility.[3] It assesses how well the method performs when used by different personnel, on different equipment, and in different environments. This guide provides a comprehensive comparison of common analytical methodologies applicable to this compound and outlines the critical framework for an inter-laboratory validation study, guided by the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
It is important to note that while specific inter-laboratory studies for this compound are not widely published, this guide will synthesize data from validated methods for structurally related pyridine carboxamides and other relevant small molecules to provide a robust comparative framework.[6]
Methodological Showdown: HPLC-UV vs. LC-MS/MS
The two most common and powerful techniques for quantifying small organic molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision driven by the specific requirements of the study.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in many analytical laboratories. It offers a good balance of performance and cost-effectiveness. Its suitability depends on the analyte's ability to absorb ultraviolet light and the complexity of the sample matrix. For routine quality control and research where high sensitivity is not paramount, HPLC-UV is a versatile and robust option.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[8] By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, it can detect and quantify analytes at very low concentrations, even in complex biological matrices like plasma or urine.[9][10] This specificity is crucial, as it can distinguish the target analyte from other structurally similar compounds or metabolites.[11]
Comparative Performance Data
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods based on published validations for analogous compounds. These parameters are central to any validation protocol and form the basis of comparison in an inter-laboratory study.
| Validation Parameter | HPLC-UV (Typical Performance) | LC-MS/MS (Typical Performance) | Governing Principle & Rationale (ICH Q2(R2)) |
| Specificity/Selectivity | Moderate; relies on chromatographic retention time and UV absorbance. Potential for interference from co-eluting compounds.[11] | High; relies on retention time and specific mass-to-charge (m/z) transitions of precursor and product ions.[8] | ICH Guideline : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] Rationale: Ensures that the signal measured is only from the analyte of interest. |
| Linearity (r²) | Typically >0.99[12] | Typically >0.99[9][13] | ICH Guideline : The ability to elicit test results that are directly proportional to the concentration of the analyte.[1] Rationale: Establishes the concentration range over which the assay is accurate and precise. |
| Accuracy (% Recovery) | 80-120% (often 90-110%)[12][14] | 85-115% (often 95-105%)[9] | ICH Guideline : The closeness of test results to the true value.[11] Rationale: Confirms the method measures the correct concentration. Assessed by analyzing spiked samples at known concentrations. |
| Precision (%RSD) | Intra-day: <10%; Inter-day: <15%[14] | Intra-day: <6.5%; Inter-day: <15%[9][12] | ICH Guideline : The degree of scatter between a series of measurements. Evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[1] Rationale: Demonstrates the method's reproducibility. |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range[14] | pg/mL to low ng/mL range[9] | ICH Guideline : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] Rationale: Defines the lower boundary of the useful measurement range. |
| Robustness | Assessed by small variations in mobile phase composition, pH, column temperature. | Assessed by variations in mobile phase, flow rate, collision energy, source parameters. | ICH Guideline : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2] Rationale: Indicates the method's reliability during normal usage. |
Designing the Inter-Laboratory Validation Study
An inter-laboratory study is a structured process designed to evaluate the reproducibility of an analytical method. The workflow involves a coordinating laboratory that prepares and distributes identical, homogenous samples to multiple participating laboratories.
Logical Workflow for an Inter-Laboratory Study
Caption: Workflow of an inter-laboratory validation study.
Participating laboratories analyze the samples according to the provided protocol and report their results back to the coordinator. The data is then subjected to rigorous statistical analysis to assess the method's performance across different sites.[3][15]
Experimental Protocol: A Validated LC-MS/MS Method
The following is a representative, detailed protocol for the quantification of a pyridine carboxamide analog in human plasma. This protocol serves as a template that would be distributed to all participating laboratories in a validation study.
Objective
To accurately quantify this compound in human plasma using a validated LC-MS/MS method.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., D3-3-Hydroxy-N,N-dimethylpyridine-2-carboxamide)
-
LC-MS grade Methanol and Acetonitrile
-
Formic Acid (≥98%)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except blanks.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 167.1 m/z → Q3: 122.1 m/z
-
Internal Standard: Q1: 170.1 m/z → Q3: 125.1 m/z
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a linear regression curve (1/x² weighting) from the peak area ratios of the analyte to the internal standard. The correlation coefficient (r²) must be ≥0.99.
-
Accuracy: Back-calculated concentrations of calibrators and QCs must be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
-
Precision: The relative standard deviation (%RSD) for replicate QCs must not exceed 15% (20% at the LLOQ).
Experimental Workflow Diagram
Caption: LC-MS/MS sample preparation and analysis workflow.
Conclusion and Recommendations
The validation of an analytical method is a continuous process that ensures data quality throughout the method's lifecycle.[4] While a specific inter-laboratory study for this compound may not be publicly available, the principles and practices outlined in this guide provide a clear roadmap for conducting such a study.
Key Recommendations:
-
Method Selection: For regulatory submissions or studies requiring high sensitivity and selectivity, an LC-MS/MS method is strongly recommended. For less demanding research or quality control applications, a well-validated HPLC-UV method may be sufficient and more cost-effective.
-
Protocol Adherence: In an inter-laboratory study, strict adherence to a detailed, harmonized protocol is paramount to minimize variability and ensure data comparability.[3]
-
Statistical Rigor: Employ appropriate statistical tools to analyze the data, identify outliers, and accurately calculate the method's repeatability and reproducibility.
-
Reference Standards: The use of a well-characterized reference standard and a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the measurements.
By following this structured approach, grounded in the authoritative guidelines of the ICH and FDA, researchers can confidently establish a robust, reproducible, and transferable analytical method for this compound, ensuring the integrity of their scientific findings.
References
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption Source: PubMed URL: [Link]
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Title: Development and validation of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of the anti-cancer agent N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049) Source: PubMed URL: [Link]
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Title: Proficiency testing and interlaboratory comparisons Source: Analytical Chemistry Class Notes URL: [Link]
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Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL: [Link]
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Title: Advancements in lc-ms/ms bioanalytical method validation Source: Allied Academies URL: [Link]
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Title: Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma Source: PubMed URL: [Link]
-
Title: Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection Source: PubMed URL: [Link]
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Title: Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring Source: MDPI URL: [Link]
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Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: National Institutes of Health (NIH) URL: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide
For the diligent researcher, scientist, and drug development professional, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities encountered. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, ensuring the safety of laboratory personnel and the preservation of our environment.
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the known hazards associated with pyridine and carboxamide derivatives. This approach represents a conservative and safety-conscious methodology, treating the compound as hazardous chemical waste.
The Criticality of Proper Chemical Waste Management
Pyridine derivatives are recognized for their potential toxicity and environmental impact.[1][2][3] Improper disposal can lead to contamination of water sources and harm to aquatic life.[4] Therefore, a structured and compliant disposal process is not merely a regulatory requirement but a fundamental ethical obligation for the scientific community.
PART 1: Hazard Assessment and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is paramount. Based on analogous compounds, this compound should be presumed to possess hazardous properties.
Key Hazard Considerations:
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]
-
Irritation: Contact may cause skin and eye irritation.[1][5]
-
Environmental Hazard: Many pyridine-based compounds are toxic to aquatic life with long-lasting effects.[4]
Due to these potential hazards, all materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1][2]
Data Summary: Hazard Profile of Related Pyridine Derivatives
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, N,N-dimethylpyridin-4-amine[3][5] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential for organ damage, aquatic toxicity.[5][6] | Pyridine, N,N-dimethylpyridin-4-amine[5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat.[1][2][7] | 3-Hydroxy-N-methyl-2-pyridinecarboxamide, 5-Hydroxy-2-(thiophen-3-YL)pyridine, Pyridine-2,6-d2[1][2][7] |
PART 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential to mitigate risks. The following steps provide a clear workflow for the safe management of this compound waste.
Step 1: Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]
-
Step 2: Labeling and Storage
Accurate and clear labeling is a cornerstone of safe waste management.
-
Labeling:
-
Storage:
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
PART 3: Final Disposal and Emergency Procedures
The final step in the disposal process must be handled by qualified professionals to ensure compliance with all relevant regulations.
Final Disposal
-
The recommended method for the final disposal of pyridine-based chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][7][10] This ensures the complete destruction of the hazardous compound.
-
Never discharge this chemical into sewers or waterways. [7]
-
Arrange for the collection of your hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1][2]
Emergency Procedures: Spills
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]
-
Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-layered nitrile or butyl rubber is recommended).[1][2][8]
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1][2]
-
Collection: Carefully collect the absorbed material and any contaminated soil or debris into a labeled hazardous waste container.[1][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the incident to your supervisor and your institution's EHS department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By following these guidelines, which are based on the established hazards of similar chemical structures, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your local EHS department for guidance.
References
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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Safety Data Sheet: DMAP - Carl ROTH. (n.d.). Retrieved from [Link]
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A Guide to the Safe Handling of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: Personal Protective Equipment and Disposal
Hazard Assessment: An Inferential Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a hazard assessment must be inferred from its structural components: the pyridine ring and the N,N-dimethylcarboxamide functional group.
-
Pyridine Core: Pyridine and its derivatives are known to be potentially harmful. They can be absorbed through the skin, inhaled, or ingested, and may cause a range of health effects from skin and eye irritation to more severe issues like liver, kidney, and central nervous system damage.[1][2]
-
N,N-dimethylcarboxamide Moiety: This functional group is related to N,N-dimethylformamide (DMF), a widely used solvent with known hepatotoxicity (liver damage).[3][4][5][6] Exposure to DMF can also lead to other health concerns.
Given these structural alerts, it is prudent to handle this compound as a substance that is potentially toxic upon ingestion, inhalation, or skin contact, and likely to be a skin and eye irritant. As with any new or uncharacterized compound, it must be treated as hazardous until proven otherwise.[7][8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on a cautious approach, assuming a moderate to high hazard potential.
Hand Protection
The selection of appropriate gloves is critical. No single glove material offers universal protection.[8] For pyridine and its derivatives, nitrile gloves are often recommended for splash protection, but their resistance can be limited with prolonged contact.[10] Given the unknown nature of the compound, double-gloving is a recommended best practice.
| Glove Type | Protection Level | Recommended Use |
| Inner Glove | Nitrile | Provides a primary barrier against incidental contact. |
| Outer Glove | Neoprene or Butyl Rubber | Offers broader chemical resistance for handling the primary container and during transfers. |
Crucially, always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles to protect the entire face.
Body Protection
A buttoned lab coat should be worn at all times in the laboratory. For handling larger quantities or in situations with a significant risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, respiratory protection may be necessary. A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement. All personnel requiring respirators must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational and Disposal Plans: A Step-by-Step Guide
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[7][9]
-
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid the generation of airborne dust.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for pyridine-based compounds. This should include absorbent materials, waste bags, and the necessary PPE for cleanup.
Spill Management Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE ensemble as described above, including respiratory protection if required.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean and Decontaminate: Carefully clean the affected area, working from the outside in. Decontaminate the area with a suitable cleaning agent.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be collected in a sealed, labeled hazardous waste container.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the full chemical name and associated hazard warnings.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
Conclusion: A Culture of Safety
Handling novel compounds like this compound requires a proactive and informed safety culture. By understanding the potential hazards based on structural analogues and adhering to stringent PPE, handling, and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from a university environmental health and safety website.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Newly Synthesized Chemical Hazard Information. (n.d.). Retrieved from a university office of clinical and research safety website.
- OSHA. (2015). Unknown Toxicity on SDS and Labels.
- Example SOP for Novel Compounds in Animals. (n.d.). Retrieved from a university environmental health and safety website.
- OSHA. (n.d.). Requirement for Unknown Acute Toxicity Statement.
- How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
- OSHA. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- AChemBlock. (n.d.). 4-amino-3-hydroxy-N,N-dimethyl-pyridine-2-carboxamide 95% | CAS: 1255917-92-0.
- Echemi. (2024). 1076-23-9 this compound.
- Occupational Health & Safety. (2023). How to Protect Employees From Toxic Substances and Chemical Hazards Based on OSHA Guidelines.
- Thermo Fisher Scientific. (2014).
- Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment.
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (2014).
- PubChem. (2026). 3-hydroxy-N-(3-methylbutyl)pyridine-2-carboxamide.
- National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2)
- KISHIDA CHEMICAL CO., LTD. (2023).
- National Toxicology Program. (n.d.). TOX-22: N,N-Dimethylformamide (CASRN 68-12-2).
- PubChemLite. (n.d.). 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide.
- PubMed. (1982). [The toxicity of N,N-dimethylformamide (DMF)].
- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.
- Canada.ca. (2017). Priority Substances List Assessment Report for N,N-Dimethylformamide.
- PubChem. (n.d.). 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide.
Sources
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- 2. kishida.co.jp [kishida.co.jp]
- 3. NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The toxicity of N,N-dimethylformamide (DMF)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. ARCHIVED - Priority Substances List Assessment Report for N,N-Dimethylformamide - Canada.ca [canada.ca]
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- 9. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
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- 11. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
